Tripropargyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(prop-2-ynyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTINJHSYHFASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)(OCC#C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-34-6 | |
| Record name | Tri-2-propyn-1-yl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tripropargyl phosphate chemical structure and properties
Commencing Chemical Investigation
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tripropargyl phosphate CAS number 1779-34-6
An In-depth Technical Guide to Tripropargyl Phosphate (CAS No. 1779-34-6): A Trifunctional Building Block for Advanced Material Science and Bioconjugation
Introduction
This compound (TPP), with the CAS number 1779-34-6, is a versatile phosphate ester distinguished by its three terminal alkyne functionalities.[1][2] This unique trifunctional architecture positions TPP as a valuable building block in diverse fields, ranging from advanced materials science to the intricate world of drug development and bioconjugation. The presence of the propargyl groups, which are key reactants in click chemistry, allows for the efficient and specific covalent linking of multiple molecular entities.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a crosslinking agent in battery technology and as a trifunctional linker in the construction of complex molecular architectures.
Chemical and Physical Properties
This compound is typically a colorless to yellow clear liquid. Its fundamental properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 1779-34-6 | [2] |
| Molecular Formula | C₉H₉O₄P | [3] |
| Molecular Weight | 212.14 g/mol | [3] |
| Appearance | Colorless to Yellow Clear Liquid | |
| Purity | >98.0% (GC) | |
| Boiling Point | 124 °C at 0.5 mmHg | |
| Flash Point | 127 °C | |
| Specific Gravity (20/20) | 1.20 | |
| Refractive Index | 1.47 | |
| Synonyms | Tri(prop-2-yn-1-yl) Phosphate, Tri-2-propyn-1-yl Phosphate, TPP | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of a phosphorus source with propargyl alcohol. A common and effective method involves the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.
Laboratory Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Propargyl alcohol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (3.3 equivalents) and anhydrous pyridine (3.3 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the acetylenic protons and the methylene protons adjacent to the oxygen and the alkyne.
-
¹³C NMR will confirm the presence of the alkyne and methylene carbons.
-
³¹P NMR is particularly useful for phosphorus-containing compounds and will show a characteristic chemical shift for the phosphate group.[4][5][6]
-
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡C-H (alkyne) and P=O (phosphate) bonds.
Applications in Material Science: Enhancing Lithium-Ion Battery Performance
A significant application of this compound is as a functional electrolyte additive in lithium-ion batteries (LIBs).[7][8] Its unique structure with three reactive alkyne groups allows it to form protective interphases on both the anode and cathode, leading to substantial improvements in battery performance, especially in high-energy systems.[9]
Mechanism of Interphase Formation
When added to the electrolyte, TPP participates in the electrochemical processes at the electrode surfaces. The terminal alkyne groups are highly reactive and can undergo electropolymerization.
-
At the Anode (Negative Electrode): During the initial charging cycles, TPP is reductively decomposed and polymerizes on the graphite or lithium metal anode surface. This forms a dense and stable solid electrolyte interphase (SEI). This TPP-derived SEI is effective at suppressing the growth of lithium dendrites, which are a major cause of battery failure and safety concerns.[7][8]
-
At the Cathode (Positive Electrode): At high voltages, TPP is oxidatively decomposed, leading to the formation of a protective cathode electrolyte interphase (CEI).[7] This CEI layer passivates the highly reactive cathode surface, preventing parasitic reactions between the electrolyte and the cathode material. This, in turn, inhibits gas generation and the dissolution of transition metal ions from the cathode, which can degrade battery performance.[9]
The trifunctional nature of TPP is crucial for forming a crosslinked and robust polymer network, which provides superior protection compared to additives with a single reactive group.
General Protocol for TPP-Mediated Bioconjugation
This protocol outlines a general procedure for conjugating three different azide-functionalized molecules to this compound.
Materials:
-
This compound (TPP)
-
Azide-functionalized molecules 1, 2, and 3
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand [1]* Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving reactants)
Procedure:
-
Prepare stock solutions of TPP and the three azide-functionalized molecules in DMSO.
-
In a microcentrifuge tube, add the azide-functionalized molecules in the desired stoichiometric ratio to TPP in the degassed buffer.
-
Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and THPTA in the buffer.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Purify the resulting trifunctional conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and the copper catalyst.
Safety and Handling
This compound has specific handling and disposal requirements due to its potential hazards.
| Hazard Category | Description and Precautionary Statements | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Skin Sensitization | H317: May cause an allergic skin reaction. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [2] |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects. P273: Avoid release to the environment. | [2] |
| Storage | Store at room temperature in a cool, dark place (<15°C is recommended). Store under inert gas. Moisture sensitive. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Conclusion
This compound is a highly functional and versatile molecule with significant potential in both material science and the life sciences. Its trifunctional propargyl structure is key to its utility, enabling the formation of robust, crosslinked polymer networks that enhance the performance of lithium-ion batteries. In the realm of drug development and bioconjugation, TPP serves as an ideal scaffold for the rapid and efficient assembly of complex, multifunctional constructs via click chemistry. As research in these fields continues to advance, the demand for such versatile chemical building blocks is likely to grow, positioning this compound as a valuable tool for innovation.
References
[7]Qian, Y., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443–10451.
[8]PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
[10]S. V. S. S. N. D. P. K. M. L. N. S. A. (2014). A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot. Organic & Biomolecular Chemistry, 12(48), 9884-9887.
[9]ACS Publications. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
[11]Figshare. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
[12]Future Medicine. (2023). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]
[13]ResearchGate. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]
[14]Material Safety Data Sheet. (2018). Retrieved from [Link]
[15]PubMed. (2023). Propargylamine: an important moiety in drug discovery. Retrieved from [Link]
[16]Semantic Scholar. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]
[17]ResearchGate. (n.d.). A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot. Retrieved from [Link]
[18]NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
[3]LookChem. (n.d.). This compound. Retrieved from [Link]
[19]RSC Publishing. (n.d.). Phosphate esters as “tunable” reagents in organic synthesis. Retrieved from [Link]
[20]Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
[21]ScienceOpen. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]
TCI (Shanghai) Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]
[22]ResearchGate. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]
[23]NIH. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
[24]NIH. (2025). Bifunctional Electrolyte Additive Enabling Simultaneous Interphase Formation on Both Electrodes in High‐Energy Lithium‐Ion Batteries. Retrieved from [Link]
[4]ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]
[25]NIH. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Retrieved from [Link]
[26]MDPI. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Retrieved from [Link]
[27]MDPI. (2024). Ionic Crosslinking of Linear Polyethyleneimine Hydrogels with Tripolyphosphate. Retrieved from [Link]
[28]PubMed. (2024). Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. Retrieved from [Link]
[5]University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
[29]RSC Publishing. (n.d.). Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications. Retrieved from [Link]
[30]Nature. (n.d.). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Retrieved from [Link]
[6]Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
[31]NIH. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]
[32]Wiley Online Library. (n.d.). Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System. Retrieved from [Link]
[33]Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]
[34]Karger. (n.d.). Nanoparticulate systems for drug delivery and targeting to the central nervous system. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylphosphine (TPP)
Introduction
Triphenylphosphine (TPP), with the chemical formula P(C₆H₅)₃ and often abbreviated as PPh₃, is an organophosphorus compound of immense importance in both academic research and industrial manufacturing.[1] Structurally, it consists of a central phosphorus atom bonded to three phenyl groups, resulting in a pyramidal geometry with a propeller-like arrangement of the aromatic rings.[2][3] This configuration imparts a unique combination of steric bulk and electronic properties that make TPP a versatile reagent and ligand. It is a cornerstone in a multitude of synthetic organic reactions and a critical component in the formulation of catalysts for organometallic chemistry.[1][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of Triphenylphosphine, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
Triphenylphosphine is a white, crystalline solid at room temperature and is generally odorless.[2] It is relatively stable in air, though it undergoes slow oxidation over time.[2][6] Its nonpolar nature, a result of the three phenyl rings, dictates its solubility, making it readily soluble in many non-polar organic solvents like benzene, diethyl ether, chloroform, and toluene, but insoluble in water.[1][6][7] The solubility in organic solvents tends to increase with temperature.[7]
Summary of Physical Data
The key physical parameters of Triphenylphosphine are summarized in the table below for quick reference. These values are critical for designing experimental setups, purification procedures, and ensuring safe handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₅P | |
| Molecular Weight | 262.29 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 79–83 °C (174-181 °F; 352-356 K) | [1] |
| Boiling Point | ~377 °C (711 °F; 650 K) | [1] |
| Density | ~1.194 g/cm³ | [1][6] |
| Vapor Pressure | 1.1 x 10⁻⁴ mmHg | [6] |
| Flash Point | 180 °C (356 °F; 453 K) | [6][8] |
| Solubility in Water | Insoluble (0.0017 g/100 mL at 22 °C) | [1][6] |
| Solubility (Organic) | Soluble in benzene, ether, toluene, chloroform, acetone, CCl₄ | [6][7][9][10] |
| Crystal Structure | Triclinic and Monoclinic modifications | [1][2] |
Chemical Properties and Reactivity
The utility of Triphenylphosphine in chemical synthesis is primarily driven by two key characteristics: its nucleophilicity and its reducing nature.[1] The lone pair of electrons on the phosphorus atom allows it to act as a potent nucleophile and a Lewis base.[2][4] Furthermore, the thermodynamic stability of the phosphorus(V) oxidation state, particularly the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), is the driving force for many of its reactions.[11]
Oxidation
Triphenylphosphine reacts with atmospheric oxygen, albeit slowly, to form triphenylphosphine oxide (Ph₃PO).[6] This oxidation can be accelerated by the presence of various metals. This propensity for oxidation is a key feature, making TPP an effective reducing agent in many synthetic transformations.[4] The formation of the highly stable Ph₃PO is often the thermodynamic driving force for reactions like the Wittig, Staudinger, and Mitsunobu reactions.[2][11]
2 PPh₃ + O₂ → 2 Ph₃PO
Nucleophilicity and Quaternization
As a strong nucleophile, TPP readily reacts with a variety of electrophiles.[1] A classic example is its reaction with alkyl halides to form phosphonium salts.[1] This quaternization reaction is fundamental to the Wittig reaction, where the resulting phosphonium salt is deprotonated by a strong base to form a phosphonium ylide (a Wittig reagent).[1][2]
PPh₃ + R-X → [R-PPh₃]⁺X⁻
Major Synthetic Applications
The unique reactivity of TPP has established it as an indispensable reagent in several cornerstone reactions of organic synthesis.
-
The Wittig Reaction: This reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[2] The key step involves the reaction of a carbonyl compound with a phosphonium ylide, generated from TPP.[2]
-
The Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, under mild conditions. TPP, in conjunction with an azodicarboxylate like diethyl azodicarboxylate (DEAD), activates the alcohol for nucleophilic substitution.[11]
-
The Staudinger Reaction: TPP is used to reduce azides to amines. The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide that is subsequently hydrolyzed to the amine and TPPO.
-
The Appel Reaction: Triphenylphosphine is used with a tetrahalomethane (e.g., CCl₄ or CBr₄) to convert alcohols into the corresponding alkyl halides.[11]
Coordination Chemistry and Catalysis
Triphenylphosphine functions as an excellent ligand for a wide range of transition metals, including palladium, platinum, rhodium, and nickel.[1][4] As a ligand, it can stabilize metal centers, influence their reactivity, and enhance their solubility in organic solvents.[4][5] The steric bulk of the three phenyl groups, quantified by a Tolman cone angle of 145°, plays a crucial role in its coordination chemistry.[1] TPP-metal complexes are pivotal homogeneous catalysts in numerous industrial processes, such as hydroformylation, hydrogenation, and cross-coupling reactions like the Suzuki and Heck reactions.[1][5] A notable example is Wilkinson's catalyst, RhCl(PPh₃)₃, used for the hydrogenation of alkenes.
Experimental Protocols
Purification by Recrystallization
The most common impurity in commercial Triphenylphosphine is its oxidation product, triphenylphosphine oxide (TPPO). Since TPPO is more polar than TPP, it can be effectively removed by recrystallization from a suitable solvent system.
Objective: To purify Triphenylphosphine by removing Triphenylphosphine Oxide.
Methodology:
-
Dissolution: In a fume hood, dissolve the impure Triphenylphosphine in a minimum amount of hot ethanol or isopropanol in an Erlenmeyer flask. TPP is less soluble in these polar solvents than TPPO.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble Triphenylphosphine will crystallize out, while the more soluble TPPO will remain in the solution.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (ethanol or isopropanol) to remove any residual mother liquor containing dissolved TPPO.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The resulting white crystals should have a sharp melting point within the accepted range (79-83 °C).
Workflow for the Wittig Reaction
The following diagram illustrates the general workflow for the synthesis of an alkene via the Wittig reaction, a process where TPP is a critical starting material.
Caption: General workflow of the Wittig reaction.
Safety and Handling
Triphenylphosphine is considered hazardous. It can be harmful if swallowed and may cause an allergic skin reaction and serious eye irritation or damage.[12][13][14] Specific target organ toxicity through prolonged or repeated exposure has also been noted, potentially affecting the nervous system.[12][13]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid creating dust.[13]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] Keep away from incompatible materials such as strong oxidizing agents and acids.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14]
Conclusion
Triphenylphosphine is a remarkably versatile and powerful tool in modern chemistry. Its well-defined physical properties facilitate its handling and purification, while its rich chemical reactivity, centered on the nucleophilic phosphorus atom, enables a vast array of synthetic transformations. A thorough understanding of these properties is essential for its safe and effective use in the laboratory and is fundamental for professionals engaged in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[5]
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Triphenylphosphine - Wikipedia. [Link]
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Foreword: Unlocking the Potential of a Trifunctional Building Block
An In-Depth Technical Guide to the Core Reactivity of Tripropargyl Phosphate Alkyne Groups
This compound (TPP) is a compact, trivalent molecule distinguished by a central phosphate core from which three propargyl groups radiate. While the phosphate core provides a specific stereochemical and electronic foundation, the true synthetic versatility of TPP lies in the reactivity of its terminal alkyne functionalities. These C≡C-H groups are gateways to a vast array of chemical transformations, making TPP an exceptionally valuable cross-linker and scaffold in fields ranging from materials science to drug development. This guide provides an in-depth exploration of the fundamental reactivity of these alkyne groups, moving beyond simple reaction lists to explain the underlying principles and provide field-proven protocols for their application. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.
The Propargyl Group: An Electronic and Steric Overview
The reactivity of the terminal alkyne in this compound is governed by two key features: the acidity of the terminal proton and the high electron density of the π-system. The sp-hybridized carbon atom imparts significant s-character to the C-H bond, making the proton weakly acidic (pKa ≈ 25) and susceptible to deprotonation by a suitable base. This deprotonation generates a powerful nucleophile, the acetylide anion, which is central to many C-C bond-forming reactions.
Furthermore, the two π-bonds of the alkyne are electron-rich and available for interaction with electrophiles and transition metals.[1] This dual nature—the ability to act as a proton donor, a nucleophile (as the acetylide), or an electrophile acceptor—underpins the diverse reactivity of TPP.
The Cornerstone of Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Perhaps the most prominent reaction of terminal alkynes today is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[2] This transformation provides a highly efficient and specific method for creating a stable 1,2,3-triazole linkage between an alkyne (from TPP) and an azide-functionalized molecule.[3] Its utility is rooted in its high yields, mild reaction conditions (often proceeding in aqueous media), and remarkable tolerance of other functional groups, making it ideal for complex biological applications.[4][5]
2.1 Mechanistic Insights
The widely accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate from the terminal alkyne of TPP.[4] This intermediate then reacts with the azide in a stepwise fashion, culminating in the formation of the 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.[3] The use of a reducing agent, such as sodium ascorbate, is critical to maintain copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne.[3][6]
Caption: Catalytic cycle of the CuAAC reaction.
2.2 Experimental Protocol: CuAAC Ligation to an Azide-Functionalized Peptide
This protocol details the conjugation of this compound to three equivalents of an azide-containing peptide.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-peptide in deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (must be made fresh).
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a stabilizing ligand such as THPTA in deionized water.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 10 µL of the 10 mM this compound stock solution (Final concentration: ~0.8 mM alkyne groups).
-
Add 33 µL of the 10 mM azide-peptide stock solution (a slight excess, ~1.1 equivalents per alkyne).
-
Premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this mixture to the reaction tube. The final copper concentration will be ~0.1 mM.[7]
-
Vortex the tube gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.[6]
-
Vortex gently and incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C for a longer duration.
-
-
Work-up and Purification:
-
The resulting tri-peptide conjugate can be purified from excess reagents using size-exclusion chromatography or dialysis.
-
Characterize the final product by mass spectrometry to confirm successful conjugation.
-
C-C Bond Formation: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for forming C(sp)-C(sp²) bonds.[8] It couples terminal alkynes, such as those on TPP, with aryl or vinyl halides.[9][10] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and advanced materials.[11]
3.1 Mechanistic Insights
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[8] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the product. The copper cycle's role is to facilitate the deprotonation of the terminal alkyne and form the reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.[9] An amine base is required to neutralize the HX produced.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
3.2 Experimental Protocol: Sonogashira Coupling with Iodobenzene
This protocol describes the full arylation of TPP with three equivalents of iodobenzene.
-
Inert Atmosphere Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst and oxidative homocoupling.[8]
-
-
Catalyst and Reagent Addition:
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (CuI, 5 mol%) to the flask.[12]
-
Add this compound (1.0 mmol).
-
Via syringe, add anhydrous solvent (e.g., 10 mL of THF or DMF).
-
Add the amine base (e.g., triethylamine, 5.0 mmol, 5 equiv).
-
Finally, add iodobenzene (3.3 mmol, 3.3 equiv) dropwise.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts.
-
Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Additional Key Reactions of the Alkyne Groups
Beyond the two most common coupling reactions, the propargyl groups of TPP can undergo several other valuable transformations.
4.1 Thiol-Yne Reaction
The thiol-yne reaction is an addition of a thiol across the alkyne. Depending on the conditions, it can proceed via a radical-mediated or a nucleophilic pathway. In the presence of a radical initiator (e.g., AIBN) or UV light, a stepwise addition occurs, often leading to a double addition product.[13] This reaction is highly efficient and is frequently used in polymer science to create cross-linked networks.[14] Nucleophilic addition can also occur, particularly with a thiolate, forming a thiovinyl adduct.[15]
4.2 Electrophilic Additions
Like all alkynes, the propargyl groups of TPP undergo electrophilic addition reactions.[16]
-
Hydration: In the presence of aqueous acid (H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds across the triple bond. For a terminal alkyne like that in TPP, this addition follows Markovnikov's rule, initially forming an enol which rapidly tautomerizes to the more stable methyl ketone.[17][18]
-
Hydrohalogenation: The addition of hydrogen halides (H-X) also proceeds via a Markovnikov mechanism, with the halide adding to the more substituted carbon.[19] With two equivalents of H-X, a geminal dihalide is formed.
-
Halogenation: Halogens (Br₂, Cl₂) add across the triple bond. The addition of one equivalent typically results in an anti-addition to form a dihaloalkene. An excess of the halogen leads to a tetrahaloalkane.[16]
| Reaction Type | Reagents | Key Principle | Product on TPP Propargyl Group |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov addition, Keto-enol tautomerization | -CH₂-C(O)-CH₃ (Methyl Ketone) |
| Hydroboration-Oxidation | 1. BH₃ (or dialkylborane) 2. H₂O₂, NaOH | Anti-Markovnikov addition, Tautomerization | -CH=CH-CHO → -CH₂-CH₂-CHO (Aldehyde) |
| Hydrohalogenation (1 eq.) | H-X (e.g., HBr) | Markovnikov addition | -CH=C(X)-CH₃ |
| Halogenation (2 eq.) | X₂ (e.g., Br₂) | Stepwise anti-addition | -CH(X)-C(X)₂-CH₃ |
Applications in Research and Development
The trifunctional nature of this compound, combined with the versatile reactivity of its alkyne groups, makes it a powerful tool for researchers.
-
Drug Development & Bioconjugation: TPP can serve as a trivalent scaffold. Using CuAAC, three different azide-tagged molecules (e.g., peptides, small molecule drugs, or imaging agents) can be precisely attached to a single core, enabling the creation of complex multivalent probes or targeted drug delivery systems.[5]
-
Materials Science: TPP is an excellent cross-linking agent. Its ability to undergo thiol-yne or CuAAC reactions with difunctional or polyfunctional partners allows for the rapid formation of 3D polymer networks and hydrogels with tunable properties.[14][20]
-
Electrolyte Additives: Recent research has demonstrated TPP's utility as an electrolyte additive in lithium-ion batteries. The unsaturated alkyne groups can polymerize on electrode surfaces, forming a dense and protective solid-electrolyte interphase (SEI) that enhances battery performance and stability.[21][22][23][24]
Conclusion
This compound is far more than a simple organophosphate. It is a highly versatile, trifunctional building block whose utility is unlocked through the rich and varied chemistry of its terminal alkyne groups. From the robust and specific ligations of click chemistry to the classic C-C bond formations of Sonogashira coupling and the fundamental additions of electrophiles, the propargyl moieties provide reliable and efficient handles for molecular construction. Understanding the principles and protocols outlined in this guide empowers researchers to leverage the full potential of this compact and powerful molecule in creating novel materials, complex bioconjugates, and advanced chemical systems.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yerande, S. G., et al. (2018). Thiol-yne coupling of propargylamine under solvent free condition via through bond anion relay chemistry: An efficient synthesis of thiazolidin-2-ylideneamine. ResearchGate.
- Xiang, H.-Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Chemical Communications (RSC Publishing). (2023). Enantioselective cyanation of propargylic C–H bonds via cooperative photoredox and copper catalysis.
- ACS Publications. (n.d.). Transition-Metal-Catalyzed Reactions of Propargylamine with Carbon Dioxide and Carbon Disulfide. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- TCI Chemicals. (n.d.). Click Chemistry.
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.
- ACS Publications. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces.
- Naik, S. S., et al. (n.d.). Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi.
- Qian, J., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. PubMed.
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Introduction: Understanding the Dual-Hazard Nature of Tripropargyl Phosphate
An In-Depth Technical Guide to the Safe Handling of Tripropargyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This compound (TPP), with CAS RN 1779-34-6, is a unique organophosphate molecule characterized by a central phosphate ester core and three reactive propargyl (prop-2-yn-1-yl) moieties.[1] While its structure is valuable in applications such as an electrolyte additive in advanced battery technologies, it presents a dual-hazard profile that demands rigorous handling protocols.[2][3] This guide provides an in-depth analysis of its hazards, moving beyond standard safety data sheet (SDS) information to explain the chemical causality behind the required safety measures. It is designed to equip researchers and chemical professionals with the knowledge to handle this compound with the highest degree of safety.
The primary hazards stem from two distinct features of its molecular structure:
-
The Organophosphate Core: Like many organophosphates, TPP is anticipated to be a neurotoxin via the inhibition of acetylcholinesterase.
-
The Propargyl Ligands: The three terminal alkyne groups introduce risks of thermal instability and potentially explosive polymerization or decomposition.
This document will dissect these hazards and provide comprehensive, field-proven protocols for risk mitigation.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a substance's physical properties is the foundation of safe handling. Key properties for this compound are summarized below. Its moisture sensitivity is a critical parameter, necessitating storage under an inert atmosphere.
| Property | Value | Source |
| Molecular Formula | C₉H₉O₄P | |
| Molecular Weight | 212.14 g/mol | [4] |
| Appearance | Colorless to Yellow Liquid | |
| CAS Number | 1779-34-6 | |
| Boiling Point | 124 °C @ 0.5 mmHg | |
| Specific Gravity | 1.20 g/mL | |
| Flash Point | 127 °C | |
| Moisture Sensitivity | Moisture Sensitive |
Section 2: Hazard Analysis: A Dual-Threat Molecule
The significant risk associated with this compound arises from the combined toxicological and reactive hazards inherent in its structure. A conceptual diagram illustrates this dual-threat nature.
The Organophosphate Core: Acetylcholinesterase Inhibition
This compound belongs to the organophosphate class of chemicals. The primary mechanism of acute toxicity for these compounds is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine, thus terminating the nerve signal.
By phosphorylating a serine residue in the active site of AChE, organophosphates render the enzyme inactive.[5] This inhibition can be effectively irreversible, leading to the accumulation of acetylcholine in synapses and neuromuscular junctions.[6] The resulting overstimulation of cholinergic receptors throughout the nervous system can lead to a severe toxicological crisis, with symptoms ranging from respiratory distress to seizures and potentially death.[7] Although specific toxicological data for this compound is not widely published, its structural classification as an organophosphate makes it prudent to assume it is a potent cholinesterase inhibitor. Standard hazard classifications include "Harmful if swallowed" and may include "Toxic if inhaled" and "Harmful in contact with skin".[4]
The Propargyl Ligands: Reactivity and Thermal Instability
The three propargyl groups introduce significant reactive hazards that are not typical of more common trialkyl or triaryl phosphates. The terminal alkyne (C≡CH) is a high-energy functional group susceptible to several hazardous reactions:
-
Exothermic Polymerization: Propargyl compounds can undergo polymerization, which may be initiated by heat, light, peroxides, or contact with strong oxidizers.[5][7] This reaction can be highly exothermic, creating a risk of a thermal runaway event if not properly controlled, especially in bulk quantities. Vapors may polymerize and block vents or valves on containers.[5][7]
-
Thermal Decomposition: While many phosphate esters are used for their thermal stability, the inclusion of propargyl groups likely lowers the decomposition temperature.[8] The decomposition of related compounds like propargyl alcohol can be explosive, especially with heating under confinement.[9] The decomposition of this compound may produce flammable and toxic gases, including carbon oxides and phosphorus oxides.[10][11]
-
Formation of Explosive Metal Acetylides: Terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly sensitive and explosive acetylide salts.[12] This necessitates careful selection of equipment and avoidance of contact with incompatible metals.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Given the dual-hazard profile, a multi-layered approach to exposure control is mandatory. This includes engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: The storage area should be well-ventilated.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE. Material selection for gloves should be based on breakthrough time and compatibility.
| Task | Minimum Required PPE | Rationale |
| Storage & Transport | Nitrile gloves, safety glasses, lab coat. | Protects against incidental contact during handling of sealed containers. |
| Weighing & Solution Prep | Double-gloving (nitrile or neoprene), chemical splash goggles, face shield, chemically resistant lab coat or apron. | Provides maximum protection against splashes and vapor inhalation during open handling. The use of a face shield is critical.[5] |
| Reaction Workup | Double-gloving (nitrile or neoprene), chemical splash goggles, face shield, chemically resistant lab coat. | Protects against exposure during transfer and handling of reaction mixtures. |
Section 4: Standard Operating Procedures (SOPs) for Handling & Storage
Adherence to strict, step-by-step protocols is the most effective way to mitigate the risks associated with this compound.
SOP 4.1: Preparation of Solutions
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Section 3.2 (double gloves, goggles, face shield, lab coat).
-
Inert Atmosphere: this compound is moisture-sensitive. Remove the container from storage and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Aliquotting: Conduct all transfers within the fume hood. Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Dissolution: If preparing a solution, add the this compound slowly to a flask containing an appropriate anhydrous solvent.
-
Sealing: Immediately cap the stock bottle, purge with inert gas, and seal securely with paraffin film before returning to storage.
SOP 4.2: Storage and Chemical Incompatibility
-
Storage Conditions: Store in a tightly sealed container under an inert gas (nitrogen or argon). The recommended storage is in a cool, dark place, at temperatures below 15°C.
-
Segregation: Store separately from incompatible materials.
-
Strong Oxidizing Agents: Can lead to violent reactions or polymerization.[5][7]
-
Strong Acids and Bases: Can catalyze hydrolysis or other reactions.[13]
-
Heavy Metal Salts: Avoid contact with salts of copper, silver, mercury, etc., to prevent the formation of explosive acetylides.[12]
-
Food and Feedstuffs: Must be stored separately.[5]
-
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
SOP 5.1: Spill Management
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealable container for hazardous waste disposal.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert institutional safety personnel (e.g., EH&S).
-
Prevent entry into the area.
-
Allow only trained emergency responders with appropriate respiratory protection (including self-contained breathing apparatus) to handle the cleanup.[5]
-
SOP 5.2: First Aid for Exposures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air and have them rest.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous waste.
-
Containerize: Collect all waste in a clearly labeled, sealable, and chemically compatible container. Do not mix with incompatible waste streams.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound" and list any solvents or other components.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Avoid release to the environment, as the material is harmful to aquatic life.
Section 7: References
-
International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL. Retrieved from [Link]
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International Programme on Chemical Safety & Commission of the European Communities. (1993). PROPARGYL ALCOHOL ICSC: 0673. Retrieved from [Link]
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]
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Wiley-VCH. (2020). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tri-2-propyn-1-yl phosphate. PubChem Compound Database. Retrieved from [Link]
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PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
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ResearchGate. (2020). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]
-
ResearchGate. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
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MDPI. (2019). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Retrieved from [Link]
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Longdom Publishing. (n.d.). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]
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eScholarship.org. (2020). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]
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datapdf.com. (n.d.). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Retrieved from [Link]
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Introduction: The Significance of Tripropargyl Phosphate (TPP)
An In-depth Technical Guide to the Theoretical Exploration of Tripropargyl Phosphate
This guide provides a comprehensive overview of the theoretical and computational investigations into this compound (TPP). It is intended for researchers, chemists, and materials scientists engaged in the fields of energy storage and materials science. We will delve into the molecule's fundamental electronic properties, its reactivity, and the mechanistic pathways that govern its behavior, particularly as a high-performance electrolyte additive in lithium-ion batteries. The narrative emphasizes the causality behind computational choices, grounding theoretical claims in established methodologies and providing a framework for future research.
This compound (TPP), with the chemical formula C₉H₉O₄P, is an organophosphate ester distinguished by its three terminal propargyl groups, each containing a reactive carbon-carbon triple bond.[1][2] This high degree of unsaturation is the cornerstone of its unique chemical reactivity. While organophosphates are a broad class of compounds used as flame retardants and lubricants, TPP has garnered significant attention primarily as a multifunctional electrolyte additive for advanced lithium-ion and lithium-metal batteries.[3][4][5]
The relentless pursuit of higher energy density batteries has led to the use of aggressive electrode chemistries, such as high-nickel cathodes and lithium metal anodes. These materials, however, are prone to parasitic reactions with conventional electrolytes, leading to capacity fade, gas generation, and safety concerns. Theoretical studies have been instrumental in understanding how additives like TPP can preempt these issues by forming stable and protective electrode-electrolyte interphases (SEI and CEI). This guide synthesizes the findings from these computational investigations to explain how and why TPP is so effective.
Part 1: Unveiling the Electronic Landscape of TPP
Understanding the intrinsic properties of the TPP molecule is the first step in predicting its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for this exploration.[3][6][7]
Core Theoretical Methodology: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It allows for the precise calculation of a system's electronic structure, from which a wealth of properties can be derived.
Typical Computational Protocol:
-
Structure Optimization: The 3D geometry of the TPP molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or ωB97XD with a basis set such as 6-31G(d) or higher.[8]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Key electronic properties, such as molecular orbital energies and the electrostatic potential, are calculated from the optimized electronic wavefunction.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
} caption: "Typical DFT workflow for molecular property calculation."
Molecular Geometry and Frontier Orbitals
The optimized structure of TPP reveals a central phosphate core with three flexible propargyl arms. The most critical insights, however, come from its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the molecule's ability to donate and accept electrons, respectively.
Theoretical calculations show that TPP possesses a relatively high HOMO energy level. This is a crucial feature, as it means TPP is more easily oxidized than the primary electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). Conversely, its LUMO is positioned at an energy level that allows it to be readily reduced at the anode surface.[3]
| Property | Calculated Value (Typical) | Significance |
| HOMO Energy | High | Susceptible to preferential oxidation at the cathode surface.[3] |
| LUMO Energy | Low | Susceptible to preferential reduction at the anode surface. |
| HOMO-LUMO Gap | Moderate | Indicates high reactivity. |
dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} caption: "2D representation of this compound (TPP)."
Part 2: Mechanism of Action in Lithium-Ion Batteries
The true power of theoretical studies is revealed when modeling TPP's behavior at the electrode-electrolyte interface. Calculations show that TPP preferentially decomposes both reductively and oxidatively, a key attribute for forming multifunctional, protective interphases on both the anode and cathode.[9]
Anode Interface: Formation of a Stable Solid Electrolyte Interphase (SEI)
On the graphite or lithium metal anode, TPP undergoes reductive decomposition. The low-lying LUMO readily accepts electrons from the charged anode. Theoretical calculations of the reaction pathway indicate that this reduction targets the propargyl groups. The carbon-carbon triple bonds are highly susceptible to electron attack, initiating a series of reactions including cyclization and polymerization. This process creates a dense, stable, and uniform SEI layer.[3][4] This TPP-derived SEI is critical for suppressing lithium dendrite growth and inhibiting continuous electrolyte decomposition.[5]
Cathode Interface: Building a Protective Cathode Electrolyte Interphase (CEI)
At the high-voltage cathode surface, TPP's high HOMO energy dictates its behavior. It is oxidized before the bulk electrolyte solvents, effectively "sacrificing" itself to form a protective CEI.[3] The oxidation again triggers the polymerization of the propargyl groups, creating a stable film on the cathode surface.[3] This CEI layer is crucial for preventing the dissolution of transition metal ions from the cathode and mitigating parasitic oxidative reactions, which are major sources of gas generation and impedance growth.[3][5]
Part 3: The Critical Role of Unsaturation: A Comparative Analysis
A significant contribution of theoretical studies has been the elucidation of structure-reactivity relationships among different phosphate additives. A comparative study of tripropyl phosphate (TPPC1, alkane), triallyl phosphate (TPPC2, alkene), and this compound (TPPC3, alkyne) provides a clear demonstration of this principle.[9]
Theoretical calculations and subsequent experimental validations have shown that the reactivity and protective capability follow the trend: TPP (alkyne) > Triallyl Phosphate (alkene) > Tripropyl Phosphate (alkane) .[9]
| Additive | Functional Group | Degree of Unsaturation | Reactivity | Interphase Quality | Performance Improvement |
| Tripropyl Phosphate | Propyl (C-C) | Saturated | Low | Poor | Minimal |
| Triallyl Phosphate | Allyl (C=C) | Unsaturated | Moderate | Moderate | Good |
| This compound | Propargyl (C≡C) | Highly Unsaturated | High | Dense & Protective | Excellent[9] |
This trend is directly explained by the electronic structure. The π-bonds in the alkene and especially the alkyne groups are electron-rich and more polarizable, making them more susceptible to both reduction and oxidation-initiated polymerization. This insight establishes a foundational principle for the rational design of new electrolyte additives: higher unsaturation leads to more effective interphase formation.[9]
Part 4: Potential as a Flame Retardant: A Theoretical Outlook
While TPP's primary application focus has been in batteries, its chemical structure suggests potential as a flame retardant, a well-known application for many organophosphorus compounds like triphenyl phosphate.[10][11][12] Phosphorus-based flame retardants can act through two primary mechanisms, both of which are amenable to theoretical investigation.[13]
-
Gas-Phase Inhibition: During combustion, the phosphorus compound can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.[13]
-
Condensed-Phase Barrier: In the solid material, the phosphate can thermally decompose to form a glassy polyphosphoric acid layer.[10] This layer acts as a physical barrier, insulating the underlying material from heat and oxygen and promoting the formation of a protective char.[13][14]
Future Theoretical Direction: Computational methods can be employed to explore TPP's efficacy as a flame retardant.
-
Pyrolysis Modeling: Reactive molecular dynamics (MD) simulations or DFT calculations can model the thermal decomposition pathways of TPP.[8][15][16] This would identify the volatile phosphorus species responsible for gas-phase inhibition.
-
Char Formation: Simulations could also investigate the reactions leading to the formation of a polyphosphate char layer in the condensed phase.
Conclusion
Theoretical studies, primarily using Density Functional Theory, have provided profound insights into the functionality of this compound. These computational models have successfully explained the molecule's high reactivity, attributing it to the electronic structure of its propargyl groups and its high HOMO/low LUMO energy levels. This framework allows us to understand precisely how TPP forms robust, multifunctional interphases on both anodes and cathodes in high-energy batteries, leading to significant performance improvements.[3][4]
The clear structure-property relationship established by comparing saturated, unsaturated, and highly unsaturated phosphate additives underscores the predictive power of computational chemistry.[9] This work provides a validated foundation for the future rational design of next-generation electrolyte components, moving the field beyond trial-and-error discovery toward targeted, atomistic-precision design.
References
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Zhao, H., Qian, Y., Hu, S., Deng, Y., et al. (2021). Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure–Reactivity in Dictating Interphases and Cell Performance. ACS Applied Materials & Interfaces. Available at: [Link]
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Qian, Y., Kang, Y., Hu, S., Shi, Q., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443-10451. Available at: [Link]
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PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces. Available at: [Link]
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PubChem. Tri-2-propyn-1-yl phosphate. National Center for Biotechnology Information. Available at: [Link]
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Glushkov, D. O., et al. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PubMed Central. Available at: [Link]
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Unknown. (n.d.). The development and application of contemporary phosphorus flame retardants: a review. IOPscience. Available at: [Link]
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Chemsrc. (2025). This compound. Available at: [Link]
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Koçyiğit, N. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Zenodo. Available at: [Link]
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eScholarship.org. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Available at: [Link]
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Longdom Publishing. (n.d.). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Available at: [Link]
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Schartel, B. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Available at: [Link]
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ResearchGate. (2025). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Available at: [Link]
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Cui, C., Wei, Z., & Cui, Z. (n.d.). Density functional theory calculations for evaluation of phosphorene as a potential anode material for magnesium batteries. RSC Advances. Available at: [Link]
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ResearchGate. (2025). High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. Available at: [Link]
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Flores-Holguín, N., et al. (2012). Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics. International Journal of Molecular Sciences. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Tripropargyl Phosphate
Abstract
Tripropargyl phosphate (TPP), a trivalent organophosphate ester featuring three terminal alkyne functionalities, is a molecule of significant interest in materials science and synthetic chemistry. Its utility as a cross-linking agent, a monomer for polymer synthesis, and a precursor in click chemistry necessitates a thorough understanding of its structural and electronic properties.[1] This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of the expected spectral features, drawing on data from analogous compounds and predictive models to offer a complete characterization profile for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Molecular Architecture of this compound
This compound, with the chemical formula C₉H₉O₄P, possesses a central phosphate core esterified with three propargyl alcohol moieties.[2] This structure imparts a unique combination of reactivity, with the phosphate group's characteristics and the high reactivity of the terminal alkyne groups. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for monitoring its transformations in various chemical reactions.
Synthesis of this compound: A Methodological Overview
A common and efficient method for the synthesis of trialkyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[3][4][5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with propargyl alcohol and a suitable solvent (e.g., anhydrous diethyl ether or dichloromethane). A stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, is added to the solution.
-
Reactant Addition: The flask is cooled in an ice bath, and a solution of phosphorus oxychloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up: The resulting slurry, containing the trialkyl phosphate and the hydrochloride salt of the amine, is filtered. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methylene (-CH₂-) and acetylenic (≡C-H) protons of the propargyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ≡C-H | ~2.5 | Triplet | ~2.4 | 3H |
| -O-CH₂-C≡ | ~4.7 | Doublet of doublets (dd) | J(H-H) ≈ 2.4, J(P-H) ≈ 8.0 | 6H |
-
Rationale: The acetylenic proton (≡C-H) is expected to appear as a triplet around 2.5 ppm due to coupling with the adjacent methylene protons. The methylene protons (-O-CH₂-C≡) are diastereotopic due to the chiral phosphorus center and are expected to show a more complex splitting pattern. They will be coupled to the acetylenic proton (triplet) and also to the phosphorus nucleus (doublet), resulting in a doublet of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P |
| -O-CH₂-C≡ | ~55-60 | Yes (²JPC) |
| -C≡C-H | ~75-80 | Yes (³JPC) |
| -C≡C-H | ~78-83 | Yes (⁴JPC) |
-
Rationale: The methylene carbon (-O-CH₂-C≡) is directly attached to the oxygen and is expected to be in the range of 55-60 ppm. The two sp-hybridized carbons of the alkyne will appear further downfield. All carbons are expected to show coupling to the ³¹P nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei. A predicted ¹³C NMR spectrum can be generated using online tools.[6]
³¹P NMR Spectroscopy
³¹P NMR is particularly useful for characterizing organophosphorus compounds. Since this compound has a single phosphorus atom in a symmetric environment, a single signal is expected.
-
Expected Chemical Shift: For phosphate esters, the ³¹P chemical shift typically falls in the range of 0 to -20 ppm (relative to 85% H₃PO₄).[7][8] For this compound, a singlet is expected in the proton-decoupled ³¹P NMR spectrum. The exact chemical shift can be influenced by the solvent and concentration.
Caption: Predicted NMR spectral correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the alkyne and phosphate ester groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretching | ~3300 | Strong, sharp |
| C≡C | Stretching | ~2120 | Medium to weak, sharp |
| P=O | Stretching | ~1250-1300 | Strong |
| P-O-C | Stretching | ~1000-1100 | Strong |
| C-H (sp³) | Stretching | ~2850-3000 | Medium |
-
Rationale: The terminal alkyne group gives rise to two characteristic absorptions: a strong, sharp C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch around 2120 cm⁻¹.[9] The phosphate group is characterized by a very strong P=O stretching absorption and a strong P-O-C stretching band.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Molecular Ion: For this compound (C₉H₉O₄P), the exact mass is 212.0238 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 212 would be expected, although its intensity may be low due to the lability of the phosphate ester.
-
Fragmentation Pattern: The fragmentation of organophosphates is complex.[10][11] Common fragmentation pathways involve the loss of the side chains and rearrangements. For this compound, key expected fragments would arise from:
-
Loss of a propargyl radical (•CH₂C≡CH), leading to a fragment at m/z = 173.
-
Loss of a propargyloxy radical (•OCH₂C≡CH), resulting in a fragment at m/z = 157.
-
Cleavage of the P-O bond with charge retention on the propargyl cation (C₃H₃⁺), giving a peak at m/z = 39.
-
Rearrangement reactions can also lead to the formation of various phosphorus-containing ions.
-
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Conclusion
The spectroscopic characterization of this compound reveals a molecule with distinct and identifiable features. The combination of NMR, IR, and MS provides a comprehensive picture of its structure. While experimental data for this specific molecule is not widely published, analysis of its functional groups and comparison with analogous compounds allows for a reliable prediction of its spectroscopic properties. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and facilitating its application in various fields of chemical research and development.
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Journal of the American Chemical Society. (2004). IR Spectra of Phosphate Ions in Aqueous Solution: Predictions of a DFT/MM Approach Compared with Observations. [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate. [Link]
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A Technical Guide to Tripropargyl Phosphate: Sourcing, Synthesis, and Advanced Applications
Introduction: Unveiling the Potential of a Trifunctional Phosphate Ester
Tripropargyl phosphate (TPP), a unique organophosphate ester featuring three reactive propargyl groups, is a molecule of significant interest in advanced materials science and drug development.[1] Its chemical structure, centered around a phosphate core with three terminal alkyne functionalities, bestows upon it a versatile reactivity profile, making it a valuable building block for a range of innovative applications. This guide provides an in-depth exploration of the commercial availability, synthesis, and key technical applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Specifications
This compound is typically available as a colorless to yellow clear liquid.[1][2] Due to its reactive nature, it is recommended to be stored in a cool, dark place, preferably under an inert atmosphere, as it is sensitive to moisture.[2]
Table 1: Typical Technical Specifications of Commercial this compound
| Parameter | Specification | Source |
| CAS Number | 1779-34-6 | [1][2] |
| Molecular Formula | C₉H₉O₄P | [2] |
| Molecular Weight | 212.14 g/mol | [2] |
| Purity (by GC) | >98.0% | [1][2] |
| Appearance | Colorless to Yellow Clear Liquid | [1][2] |
| Boiling Point | 124 °C at 0.5 mmHg | [2] |
| Storage | Room Temperature, Cool and Dark Place (<15°C), Under Inert Gas | [2] |
Commercial Availability and Strategic Sourcing
The commercial landscape for this compound is primarily composed of specialized chemical suppliers catering to research and development needs. While large-scale industrial production may be limited, high-purity grades are readily accessible for laboratory and pilot-scale applications.
Leading Suppliers
Tokyo Chemical Industry (TCI) stands out as a prominent global supplier of this compound, offering various quantities suitable for research purposes.[1][2][3][4] Their detailed online catalog provides comprehensive specifications, safety data, and the option to request a Certificate of Analysis (CoA), ensuring a high degree of quality control and transparency.[2]
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Product Code (Example) | Available Quantities (Example) | Purity |
| Tokyo Chemical Industry (TCI) | T3987 | 5g, 25g | >98.0% (GC) |
| AMI Scientific | TCI T3987-25G | 25g | Analytical Reagent |
For researchers requiring larger, bulk quantities, it is advisable to contact these suppliers directly to inquire about custom synthesis or bulk ordering options. While general chemical marketplaces may list this compound, direct engagement with specialized manufacturers often provides better technical support and quality assurance.
Procurement Workflow: A Step-by-Step Guide
The process of sourcing high-purity this compound for research applications requires a systematic approach to ensure both quality and timely delivery.
Caption: Figure 1: A structured workflow for the procurement of this compound.
Synthesis of this compound: A Methodological Overview
The synthesis of trialkyl phosphates, including this compound, is most commonly achieved through the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol, in this case, propargyl alcohol.[5][6][7][8] This esterification reaction is a well-established method in organophosphorus chemistry.
General Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of trialkyl phosphates, which can be adapted for the preparation of this compound.
Reaction Scheme:
POCl₃ + 3(HC≡CCH₂OH) → (HC≡CCH₂O)₃PO + 3HCl
Step-by-Step Methodology:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon). The entire apparatus should be flame-dried to ensure anhydrous conditions.
-
Reagent Preparation: Dry propargyl alcohol is dissolved in an anhydrous, non-protic solvent (e.g., diethyl ether or dichloromethane) within the reaction flask.
-
Controlled Addition: Phosphorus oxychloride is added dropwise to the stirred solution of propargyl alcohol at a reduced temperature (typically 0 °C) to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction.
-
Workup and Purification: Upon cooling, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloric acid byproduct, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Figure 2: A generalized workflow for the laboratory synthesis of this compound.
Key Applications in Research and Development
The trifunctional nature of this compound makes it a highly valuable molecule in several areas of advanced research.
Electrolyte Additive for High-Performance Batteries
A significant and well-documented application of this compound is as an electrolyte additive in lithium-ion batteries. Its presence, even in small amounts, can dramatically improve battery performance and stability. The three carbon-carbon triple bonds in the molecule are key to its function, as they can polymerize on the electrode surfaces to form a stable and protective solid electrolyte interphase (SEI) layer. This SEI layer effectively suppresses the decomposition of the electrolyte, reduces gas generation, and mitigates the formation of lithium dendrites, which are a major cause of battery failure and safety concerns.
Flame Retardant
Organophosphorus compounds are well-known for their flame-retardant properties, and this compound is no exception. While detailed mechanistic studies specific to this compound are limited, the general mechanism for phosphorus-based flame retardants involves two primary modes of action:
-
Gas Phase Inhibition: Upon combustion, phosphorus-containing compounds can release radical species (e.g., PO•) that interfere with the chain reactions of combustion in the gas phase.
-
Condensed Phase Charring: In the solid phase, the phosphate moiety can promote the formation of a protective char layer on the surface of the material. This char acts as a physical barrier, insulating the underlying material from heat and oxygen.
Building Block for "Click" Chemistry
The three terminal alkyne groups in this compound make it an ideal scaffold for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. This compound can be used as a trifunctional core to create dendrimers, star polymers, and other highly branched structures with precise control over their architecture.
Hypothetical "Click" Reaction Protocol:
This protocol outlines the general steps for a CuAAC reaction using this compound as a trifunctional core.
-
Reagent Preparation: Dissolve this compound and an azide-functionalized molecule of interest in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be added to stabilize the catalytically active Cu(I) species and improve reaction efficiency.[11][12]
-
Reaction Initiation: Add the copper sulfate/ligand solution to the mixture of this compound and the azide, followed by the addition of the sodium ascorbate solution to initiate the reaction.
-
Reaction Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the product can be purified using standard techniques like column chromatography or precipitation.
Caption: Figure 3: Conceptual diagram of this compound in a CuAAC reaction.
Potential as a Crosslinking Agent
The trifunctional nature of this compound also suggests its potential use as a crosslinking agent in polymer chemistry. The three alkyne groups can undergo various reactions to form covalent bonds with polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting material. While the use of sodium tripolyphosphate (TPP) as a crosslinker for polymers like chitosan is documented, the covalent crosslinking potential of this compound via its alkyne groups offers a different and potentially more robust crosslinking mechanism.[13]
Conclusion: A Versatile Tool for Advanced Scientific Endeavors
This compound is a highly functionalized molecule with a growing number of applications in cutting-edge research and development. Its commercial availability from specialized suppliers like TCI, coupled with well-established synthetic routes, makes it an accessible tool for scientists and researchers. From enhancing the performance and safety of next-generation batteries to serving as a versatile building block in the modular world of "click" chemistry, this compound offers a unique combination of reactivity and functionality. As research continues to push the boundaries of materials science and drug delivery, the demand for such specialized and versatile chemical building blocks is only set to increase.
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Oriental Journal of Chemistry. Solvent-Free Microwave Synthesis of Trialkylphosphates. [Link]
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Freie Universität Berlin Refubium. (2010, October 18). Exploration of the 1,3-dipolar cycloaddition reaction between azide and phosphorane partners and use in peptide ligation. [Link]
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fundamental electrochemical behavior of tripropargyl phosphate
An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Tripropargyl Phosphate
Foreword: The Imperative for Advanced Electrolyte Additives
In the relentless pursuit of higher energy density and safer lithium-ion batteries, the electrolyte has emerged as a critical frontier for innovation. Standard carbonate-based electrolytes, while foundational, exhibit inherent limitations at the aggressive electrode surfaces of next-generation batteries. This guide delves into the fundamental electrochemical behavior of a promising electrolyte additive, this compound (TPP). As a molecule possessing a high degree of unsaturation, TPP offers a unique chemical functionality to engineer robust electrode-electrolyte interphases. This document is intended for researchers, scientists, and drug development professionals who are engaged in the development of advanced energy storage solutions. It moves beyond a mere recitation of facts to provide a causal understanding of TPP's electrochemical properties and the methodologies to characterize them, reflecting a synthesis of theoretical principles and practical, field-proven insights.
This compound: A Molecular Overview
This compound (TPP) is an organophosphate compound with the chemical formula C₉H₉O₄P.[1] Its defining feature is the presence of three propargyl groups, each containing a carbon-carbon triple bond. This high degree of unsaturation is the cornerstone of its electrochemical functionality, providing multiple reactive sites for polymerization.
1.1. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₉O₄P |
| Molecular Weight | 212.14 g/mol |
| Appearance | Colorless to yellow clear liquid |
| CAS Number | 1779-34-6 |
1.2. Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol in the presence of a base, such as pyridine. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3][4][5]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from phosphorus oxychloride and propargyl alcohol.
Materials:
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Propargyl alcohol, anhydrous
-
Pyridine, anhydrous
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (3.3 equivalents) and pyridine (3.3 equivalents) in anhydrous diethyl ether.
-
Reactant Addition: Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Reagents: Water can react with phosphorus oxychloride to form phosphoric acid, reducing the yield of the desired product.
-
Pyridine: Acts as a base to neutralize the HCl produced during the reaction, preventing acid-catalyzed side reactions and driving the equilibrium towards the product.[3][4]
-
Dropwise Addition at Low Temperature: Controls the exothermic nature of the reaction, preventing the formation of byproducts.
-
Aqueous Work-up: Removes the pyridinium salt and any unreacted starting materials.
Caption: Synthesis of this compound.
Fundamental Electrochemical Behavior
The electrochemical behavior of this compound is intrinsically linked to its molecular structure, particularly the presence of the electron-rich carbon-carbon triple bonds and the phosphate group.
2.1. Theoretical Insights from Computational Chemistry
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (i.e., its oxidation potential). A higher HOMO energy level indicates that the molecule is more easily oxidized.
-
LUMO: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept an electron (i.e., its reduction potential). A lower LUMO energy level suggests the molecule is more easily reduced.
The higher HOMO of TPP is the theoretical underpinning of its effectiveness as a cathode electrolyte interphase (CEI) former. It is preferentially oxidized on the cathode surface at high potentials before the bulk electrolyte, forming a protective polymer layer.[6]
Caption: Workflow for EIS Analysis of TPP-derived Interphases.
Summary and Outlook
This compound stands out as a highly effective electrolyte additive due to its unique molecular structure. The three propargyl groups provide a high degree of unsaturation, enabling the formation of stable and protective SEI and CEI layers through electropolymerization. This guide has provided a comprehensive overview of the fundamental electrochemical behavior of TPP, from its synthesis and theoretical underpinnings to the practical experimental techniques used for its characterization.
The causality-driven approach to the experimental protocols and the interpretation of the electrochemical data are intended to empower researchers to not only replicate these studies but also to innovate further. The continued investigation into the precise structure and properties of the TPP-derived interphases, potentially through advanced in-situ characterization techniques, will undoubtedly pave the way for the rational design of even more effective electrolyte systems for the next generation of high-performance batteries.
References
-
Oriental Journal of Chemistry. (n.d.). Solvent-Free Microwave Synthesis of Trialkylphosphates. Retrieved from [Link] 2[2]. Qian, Y., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443-10451. [Link] 3[7][8]. ResearchGate. (n.d.). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF. Retrieved from [Link] 4[6]. Whitehill, L. N., & Barker, R. S. (1946). U.S. Patent No. 2,394,829. Washington, DC: U.S. Patent and Trademark Office. Retrieved from 5[9]. Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link] 6[3]. Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link] 7[4]. Pearson+. (2024, March 21). What alcohol would you treat with phosphorus oxychloride and pyri... Retrieved from [Link] 8[5]. Gan, H., et al. (2005). U.S. Patent No. 6,919,141 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
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An Initial Investigation of Tripropargyl Phosphate as a Monomer: A Technical Guide
Foreword: Charting Unexplored Territory in Polymer Chemistry
To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the initial investigation of tripropargyl phosphate (TPP) as a monomer. While the broader field of phosphorus-containing polymers has seen significant exploration for biomedical applications, this compound itself represents a largely untapped resource. Direct, peer-reviewed literature on the specific polymerization of this monomer is sparse. Therefore, this guide is constructed upon a foundation of established principles in phosphate ester synthesis and alkyne polymerization, offering a scientifically grounded yet pioneering exploration of TPP's potential. We will delve into proposed synthesis and polymerization methodologies, supported by analogous chemical systems, and project potential characteristics and applications of the resultant polymer, poly(this compound). Our aim is to provide a robust starting point for further research and development in this promising area.
Introduction to this compound: A Monomer of Interest
This compound (TPP) is an organophosphate compound characterized by a central phosphate group bonded to three propargyl moieties. The propargyl groups, each containing a terminal alkyne, are the key to its polymerizability. The presence of the phosphate backbone is anticipated to impart unique properties to the resulting polymer, including potential biocompatibility and degradability, making it a person of interest for biomedical applications.[1][2][3]
Chemical and Physical Properties of this compound
A thorough understanding of the monomer's properties is crucial for developing successful synthesis and polymerization protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₉O₄P | [4][5] |
| Molecular Weight | 212.14 g/mol | [4][5] |
| Appearance | Colorless to Yellow Liquid | [6] |
| Boiling Point | 262.4 ± 35.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| CAS Number | 1779-34-6 | [4][5] |
Synthesis of this compound Monomer
The synthesis of this compound can be approached through established methods for forming phosphate esters. A common and effective route involves the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol in the presence of a base to neutralize the HCl byproduct.
Proposed Synthesis Protocol
This protocol is based on the general synthesis of phosphate esters.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Propargyl alcohol
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve propargyl alcohol (3.1 equivalents) and pyridine (3.1 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Anhydrous Conditions: Phosphorus oxychloride is highly reactive with water; therefore, anhydrous conditions are essential to prevent unwanted side reactions and ensure a high yield of the desired product.
-
Use of a Base: Pyridine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.
-
Controlled Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of POCl₃ helps to control the reaction rate and minimize the formation of byproducts.
Polymerization of this compound
The presence of three terminal alkyne groups in this compound allows for polymerization through various mechanisms, including thermal, radical, and catalytic pathways. The resulting polymer is expected to be a crosslinked network due to the trifunctional nature of the monomer.
Proposed Thermal Polymerization Protocol
Thermal polymerization of acetylenic compounds is a well-established method that can be applied to this compound.
Materials:
-
This compound (purified)
-
A suitable high-boiling point solvent (e.g., diphenyl ether) (optional)
-
Polymerization tube or reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Place the purified this compound monomer in a polymerization tube. If using a solvent, dissolve the monomer in the solvent at the desired concentration.
-
Degas the monomer (or solution) by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Backfill the tube with an inert gas (nitrogen or argon).
-
Seal the tube or equip the reaction vessel with a condenser under an inert atmosphere.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 150-250 °C) in an oil bath or oven.
-
Monitor the polymerization progress by observing changes in viscosity.
-
After the desired time, cool the reaction to room temperature.
-
If a solvent was used, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Causality of Experimental Choices:
-
Inert Atmosphere: Oxygen can act as a radical scavenger and inhibit free-radical polymerization, which is a likely mechanism in thermal polymerization.
-
High Temperature: Sufficient thermal energy is required to initiate the polymerization of the alkyne groups. The specific temperature will influence the rate of polymerization and the structure of the resulting polymer.
Proposed Radical Polymerization Protocol
Radical polymerization can be initiated using thermal initiators or photoinitiators.
Materials:
-
This compound (purified)
-
A suitable solvent (e.g., toluene, DMF)
-
A radical initiator (e.g., AIBN, benzoyl peroxide)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the this compound monomer and the radical initiator in the chosen solvent in a reaction flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN).
-
Maintain the temperature and stir for the desired polymerization time.
-
Cool the reaction and precipitate the polymer in a non-solvent.
-
Collect and dry the polymer as described previously.
Causality of Experimental Choices:
-
Radical Initiator: The choice of initiator and its concentration will affect the rate of initiation and the resulting polymer's molecular weight and crosslink density.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure and properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the polymerization process. The disappearance of the characteristic alkyne C-H stretching peak (around 3300 cm⁻¹) and the C≡C stretching peak (around 2100 cm⁻¹) would indicate the consumption of the propargyl groups.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the acetylenic proton signal (around 2.5 ppm) would confirm polymerization.
-
¹³C NMR: The disappearance of the alkyne carbon signals (around 70-80 ppm) would also indicate polymerization.
-
³¹P NMR: This technique is particularly useful for characterizing organophosphate polymers and can provide information about the phosphate backbone's environment.[11][12][13][14]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the polymer and its degradation profile. The high phosphorus content may contribute to increased char yield, suggesting potential flame-retardant properties.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or crystalline nature.
Potential Applications in Drug Development
While specific studies on poly(this compound) for drug delivery are not yet available, the inherent properties of polyphosphoesters suggest several promising avenues for investigation.[1][2][3]
-
Biodegradable Polymer Matrix: The phosphate ester bonds in the polymer backbone are potentially susceptible to hydrolysis, leading to biodegradable materials suitable for controlled drug release formulations.[15]
-
Drug Conjugation: The residual alkyne groups in a partially polymerized or functionalized polymer could be used for "click" chemistry reactions to conjugate drugs or targeting moieties.[16]
-
Flame Retardant Excipient: The high phosphorus content could impart flame-retardant properties, which may be beneficial for certain pharmaceutical formulations and medical devices.
Visualizing the Process
Chemical Structures and Reactions
Caption: Experimental Workflow for this compound Investigation.
Conclusion and Future Outlook
This compound presents itself as a monomer with significant, yet underexplored, potential. The combination of a phosphate backbone with the versatility of alkyne chemistry opens the door to a new class of functional polymers. The proposed synthesis and polymerization protocols in this guide, grounded in established chemical principles, provide a clear path for the initial investigation of this monomer. Future research should focus on the controlled polymerization of TPP to tailor the crosslink density and material properties. A thorough investigation into the biocompatibility and degradation profile of poly(this compound) will be critical for its potential application in drug delivery and other biomedical fields. The exploration of this monomer could lead to the development of novel materials with unique and valuable properties for the next generation of therapeutics and medical devices.
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D. H. Kohn, et al. (2013). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules. [Link]
-
A. K. Andrianov, et al. (2003). Polyphosphates and other phosphorus-containing polymers for drug delivery applications. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]
-
S. Iliescu, et al. (2009). Unconventional method used in synthesis of polyphosphoesters. Polymer Bulletin. [Link]
-
F. H. Wurm, et al. (2019). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. MDPI. [Link]
-
S. K. Dolui, et al. (2013). Synthesis of ABA-type Double Hydrophilic Amphiphilic PU-based Block Copolymers of Poly(N-Vinylpyrrolidone) and Poly(N-isopropylacrylamide) via Click Chemistry. ResearchGate. [Link]
-
A. S. Y. Yatim, et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
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A. S. Y. Yatim, et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
-
S. R. K. C. S. K. K. K. R. P. Deming, et al. (2014). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Polymer Chemistry. [Link]
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D. Budker, et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
-
D. Budker, et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. [Link]
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R. Murugavel & S. Kuppuswamy. (2006). Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. Journal of Chemical Sciences. [Link]
-
S. K. Dolui, et al. (2013). FTIR spectrum of alkyne-terminated PLGA. ResearchGate. [Link]
-
J. Wang, et al. (2007). Synthesis and characterization of photo-cross-linked hydrogels based on biodegradable polyphosphoesters and poly(ethylene glycol) copolymers. PubMed. [Link]
-
A. S. Y. Yatim, et al. (2022). Fig. S2 FTIR spectrum of alkyne end-functionalized poly(D,L-lactide) (A-PLA-OH). ResearchGate. [Link]
-
F. H. Wurm, et al. (2019). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. MDPI. [Link]
-
Western University. (2022). Synthesis and Characterization of Phosphorus Containing Polymers for the Purpose of Polymer Derived Ceramics. Western University Open Repository. [Link]
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J. Yin, et al. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. PMC. [Link]
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M. R. Ganjali, et al. (2008). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. PubMed. [Link]
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Y. Li, et al. (2021). Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates. PMC. [Link]
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A Technical Guide to Exploratory Reactions Involving Tripropargyl Phosphate: A Versatile Synthon for Complex Architectures
Abstract
Tripropargyl phosphate (TPP), a trivalent organophosphate ester featuring three terminal alkyne functionalities, represents a highly versatile and reactive building block in modern synthetic chemistry. Its unique trifunctional structure allows for the rapid construction of complex molecular architectures through a variety of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the fundamental properties of TPP, detail step-by-step protocols for key exploratory reactions, and explain the mechanistic rationale behind these transformations. The guide emphasizes scientific integrity, providing field-proven insights and self-validating experimental designs to empower researchers in their synthetic endeavors.
Introduction: The this compound Core
This compound (TPP) is an organic molecule with the chemical formula C₉H₉O₄P.[1][2] It is characterized by a central phosphate group esterified with three propargyl alcohol moieties, each terminating in a reactive alkyne. This trifunctional nature makes TPP an attractive starting material for creating dendrimers, cross-linked polymers, and multivalent scaffolds for applications in materials science and drug discovery.[3][4][5] Recent studies have also highlighted its utility as an electrolyte additive in lithium-ion batteries, where it forms protective interphases on electrode surfaces.[6][7][8]
Physicochemical Properties
A foundational understanding of TPP's properties is critical for its effective use in synthesis. The molecule's characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉O₄P | [1][9] |
| Molecular Weight | 212.14 g/mol | [1][2] |
| Appearance | Colorless to Yellow Clear Liquid | [][11] |
| Density | ~1.2 g/cm³ | [9] |
| Boiling Point | 124 °C @ 0.5 mmHg | [] |
| Flash Point | 127 °C | [] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis Pathway
TPP is typically synthesized via the reaction of a phosphorus source, such as phosphorus oxychloride (POCl₃), with propargyl alcohol. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
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Methodological & Application
Tripropargyl Phosphate (TPP) as a High-Performance Electrolyte Additive: Application Notes and Protocols for Advanced Lithium-Ion Batteries
Abstract: The pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates the development of advanced electrolyte formulations. Tripropargyl phosphate (TPP), a highly unsaturated organophosphate compound, has emerged as a promising electrolyte additive. Its unique molecular structure, featuring three propargyl groups, enables the formation of robust and stable protective interphases on both the anode and cathode surfaces. This guide provides a comprehensive overview of the mechanism of action of TPP, detailed protocols for its synthesis and application, and methods for electrochemical characterization. These notes are intended for researchers and scientists in the field of battery technology and drug development professionals exploring novel applications of organophosphates.
Introduction: The Role of Electrolyte Additives in Battery Performance
The electrolyte is a critical component of a lithium-ion battery, facilitating the transport of lithium ions between the cathode and anode during charge and discharge cycles. However, the electrolyte is also prone to decomposition at the electrode surfaces, leading to the formation of unstable interfacial layers, capacity fading, and safety concerns. Electrolyte additives are introduced in small quantities to the base electrolyte to mitigate these issues and enhance battery performance.
1.1 The Challenge of the Cathode-Electrolyte Interphase (CEI)
At the cathode, particularly in high-voltage applications, the electrolyte can undergo oxidative decomposition, forming a resistive layer known as the cathode-electrolyte interphase (CEI). An unstable CEI can lead to continuous electrolyte consumption, impedance growth, and a decline in the battery's cycling stability.
1.2 Introducing this compound (TPP) as a Solution
This compound (TPP) is a multifunctional electrolyte additive that addresses the challenges associated with both the anode and cathode interphases.[1][2][3] Its high degree of unsaturation, attributed to its three carbon-carbon triple bonds, makes it highly reactive and capable of forming protective films on electrode surfaces.[1][3][4]
Mechanism of Action: How TPP Enhances Battery Stability
The effectiveness of TPP lies in its ability to be preferentially oxidized at the cathode and reduced at the anode, forming stable and protective interphase layers before the bulk electrolyte can decompose.[2][5]
2.1 Preferential Oxidation and Electropolymerization of TPP
TPP possesses a higher highest occupied molecular orbital (HOMO) energy level compared to conventional electrolyte solvents. This allows it to be oxidized at a lower potential, leading to its electropolymerization on the cathode surface.[2] This process forms a dense and uniform CEI layer that is electronically insulating but ionically conductive.
2.2 Formation of a Stable and Conductive CEI Layer
The TPP-derived CEI layer effectively suppresses the parasitic reactions between the highly oxidative cathode surface and the electrolyte.[1] This mitigation of electrolyte decomposition leads to reduced gas generation, lower interfacial resistance, and improved cycling stability, especially at high voltages and elevated temperatures.[2]
2.3 Protective Interphase on the Anode
In addition to its role at the cathode, TPP can also be reduced at the anode surface to form a stable solid electrolyte interphase (SEI).[2][3] This protective layer on the anode helps to suppress the growth of lithium dendrites, a major safety concern in lithium metal batteries, and improves the overall stability of the anode.[2][3]
Caption: Mechanism of TPP at the cathode and anode surfaces.
Synthesis of this compound (TPP)
While TPP is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of phosphorus oxychloride with propargyl alcohol.
3.1 Materials and Reagents
-
Phosphorus oxychloride (POCl₃)
-
Propargyl alcohol
-
Pyridine or other suitable base
-
Anhydrous diethyl ether or other appropriate solvent
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
3.2 Step-by-Step Synthesis Protocol
-
Reaction Setup: In a fume hood, set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve propargyl alcohol and pyridine in anhydrous diethyl ether in the dropping funnel.
-
Reaction: Cool the flask containing phosphorus oxychloride in an ice bath. Slowly add the solution from the dropping funnel to the flask with constant stirring.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Workup: After cooling, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography.
3.3 Characterization and Purity Analysis
The purity and identity of the synthesized TPP should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C, P=O).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any impurities.
Experimental Protocols: Utilizing TPP as an Electrolyte Additive
4.1 Protocol 1: Preparation of TPP-Containing Electrolyte
4.1.1 Materials and Equipment
-
Battery-grade lithium salt (e.g., LiPF₆)
-
Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC), dimethyl carbonate (DMC))
-
Synthesized or commercially available TPP (>98% purity)[6][7]
-
Argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm)
-
Precision balance
-
Volumetric flasks and pipettes
4.1.2 Step-by-Step Procedure for Electrolyte Formulation
-
Solvent Mixture Preparation: Inside the glovebox, prepare the desired solvent mixture by accurately weighing and mixing the organic carbonate solvents (e.g., EC:DEC = 1:1 by volume).
-
Lithium Salt Dissolution: Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. A common concentration is 1 M LiPF₆.
-
TPP Addition: Accurately weigh the required amount of TPP and add it to the electrolyte solution. The concentration of TPP is typically in the range of 0.5-2.0 wt%.
-
Homogenization: Stir the final electrolyte solution for several hours to ensure complete homogenization.
| Battery Chemistry | Recommended TPP Concentration (wt%) | Primary Benefit |
| High-Voltage NMC/Graphite | 0.5 - 1.5 | Improved cycling stability and reduced gas generation[2] |
| Lithium Metal Batteries | 1.0 - 2.0 | Suppression of lithium dendrite growth[2][3] |
| High-Temperature Applications | 1.0 - 1.5 | Enhanced thermal stability and cycle life |
4.2 Protocol 2: Coin Cell Assembly for Electrochemical Testing
4.2.1 Components and Materials
-
Cathode and anode discs (e.g., NMC cathode, graphite or lithium metal anode)
-
Microporous separator (e.g., Celgard)
-
Stainless steel coin cell components (2032-type)
-
TPP-containing electrolyte
-
Crimping machine
4.2.2 Step-by-Step Assembly in an Argon-Filled Glovebox
-
Place the cathode disc in the center of the bottom casing.
-
Add a few drops of the TPP-containing electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the anode disc (e.g., lithium metal) on top of the separator.
-
Add a final drop of electrolyte.
-
Place the gasket and the spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine.
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Application Note: A Protocol for Incorporating Tripropargyl Phosphate (TPP) into Lithium-Ion Battery Electrolytes for Enhanced Interfacial Stability
Abstract: This guide provides a comprehensive protocol for researchers and battery scientists on the incorporation of Tripropargyl Phosphate (TPP) as a functional electrolyte additive to enhance the performance and stability of lithium-ion batteries. TPP is a highly unsaturated phosphate compound that forms robust protective interphases on both the anode and cathode. This document details the underlying mechanism, a step-by-step laboratory protocol for electrolyte preparation and cell assembly, and methods for electrochemical evaluation.
Introduction and Scientific Rationale
Electrolyte additives are a cost-effective and powerful strategy to improve the performance of lithium-ion batteries. Traditional additives, however, face significant challenges when used with next-generation, high-energy-density electrode materials like nickel-rich cathodes and lithium metal anodes.[1] this compound (TPP) has emerged as a highly effective multifunctional additive. Its molecular structure, featuring three unsaturated carbon-carbon triple bonds (alkynyl groups), allows it to preferentially decompose on both electrode surfaces.[2][3]
The primary benefits of incorporating TPP into a standard lithium-ion battery electrolyte include:
-
Formation of a Stable Solid Electrolyte Interphase (SEI): On the anode (graphite or lithium metal), TPP is reductively decomposed to form a dense, uniform, and protective SEI layer.[1] This layer is crucial for suppressing the growth of lithium dendrites, which can cause short circuits and catastrophic cell failure.[3]
-
Formation of a Protective Cathode Electrolyte Interphase (CEI): TPP possesses a higher Highest Occupied Molecular Orbital (HOMO) energy compared to common electrolyte solvents.[2] This allows it to be preferentially oxidized on the cathode surface at high voltages, forming a stable CEI. This CEI mitigates parasitic reactions between the highly oxidative cathode and the electrolyte, prevents the dissolution of transition metal ions, and reduces gas generation.[2][4]
-
Improved Performance under Demanding Conditions: The dual-interface protection afforded by TPP leads to significant improvements in cycling stability, capacity retention, and safety, particularly at high voltages (>4.4V) and elevated temperatures (45-60 °C).[3]
Mechanism of Action: Dual Interfacial Stabilization
The efficacy of TPP lies in its ability to electropolymerize on both electrode surfaces during the initial formation cycles. The high degree of unsaturation in its three propargyl groups makes it more reactive than the bulk electrolyte solvents (e.g., ethylene carbonate).[4]
-
At the Anode (Negative Electrode): During the first charge, TPP is reduced at a potential higher than the solvent. The alkyne groups undergo polymerization, creating a robust passivation layer. This TPP-derived SEI is more effective at preventing solvent co-intercalation and continuous electrolyte decomposition than the SEI formed from standard electrolytes alone.
-
At the Cathode (Positive Electrode): As the cell voltage increases, TPP is oxidized, again, before the bulk electrolyte. This oxidative polymerization forms a stable CEI that protects the cathode surface from degradation, which is a common failure mode in high-energy cells.[2]
The diagram below illustrates the dual-action mechanism of TPP in a lithium-ion cell.
Caption: Dual protection mechanism of TPP on anode and cathode surfaces.
Experimental Protocol
This section provides a detailed procedure for preparing a TPP-containing electrolyte and assembling a 2032-type coin cell for testing.
Materials and Equipment
| Category | Item |
| Chemicals | This compound (TPP), ≥99% purity |
| Battery-grade Lithium Hexafluorophosphate (LiPF₆) | |
| Battery-grade Ethylene Carbonate (EC), anhydrous (<20 ppm H₂O) | |
| Battery-grade Diethyl Carbonate (DEC), anhydrous (<20 ppm H₂O) | |
| Cathode: e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil | |
| Anode: e.g., Graphite coated on copper foil, or Lithium metal foil | |
| Separator: Celgard 2325 or equivalent microporous polypropylene/polyethylene | |
| Equipment | Argon-filled glovebox with H₂O and O₂ levels <0.5 ppm |
| Magnetic stir plate and stir bars | |
| Precision balance (±0.1 mg) | |
| Volumetric flasks and graduated cylinders | |
| Pipettes and disposable syringes | |
| Coin cell components (2032-type cases, spacers, springs) | |
| Hydraulic coin cell crimper | |
| Vacuum oven | |
| Battery cycler (e.g., MACCOR, LAND) | |
| Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability | |
| Safety Gear | Safety glasses, lab coat, nitrile or butyl gloves |
Critical Safety Precautions
-
Inert Atmosphere: All electrolyte preparation and cell assembly must be performed inside an argon-filled glovebox.[5] LiPF₆ and lithium metal are extremely sensitive to moisture and air.
-
Chemical Handling: LiPF₆ is corrosive and releases toxic hydrogen fluoride (HF) gas upon contact with moisture. Organic carbonate solvents are flammable. Wear appropriate personal protective equipment (PPE) at all times.
-
Waste Disposal: Dispose of all chemical waste, used cells, and contaminated materials according to your institution's hazardous waste guidelines.
Electrolyte Preparation Workflow
This protocol describes the preparation of a baseline electrolyte (1.0 M LiPF₆ in EC/DEC 30:70 wt%) and a TPP-modified version.
Caption: Workflow for preparing TPP-modified battery electrolyte.
Step-by-Step Protocol:
-
Solvent Preparation: Inside the glovebox, weigh the desired amounts of EC and DEC into a clean, dry glass bottle. For example, for 100 g of solvent, use 30 g of EC and 70 g of DEC.[3]
-
Solvent Mixing: Add a magnetic stir bar and seal the bottle. Stir on a magnetic plate until the solid EC is completely dissolved.
-
Salt Dissolution (Baseline Electrolyte): Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring. Continue stirring until the salt is fully dissolved. This solution is your baseline electrolyte.
-
Additive Incorporation: To a known mass of the baseline electrolyte, add TPP to achieve the target concentration (e.g., for 1 wt% TPP in 99 g of electrolyte, add 1 g of TPP).
-
Final Mixing: Seal the bottle and stir until the TPP is completely dissolved and the solution is homogeneous.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, away from light.
Coin Cell Assembly Protocol
-
Electrode and Separator Preparation: Dry the cathodes and anodes in a vacuum oven at an appropriate temperature (e.g., 85-120 °C) for at least 12 hours to remove trace moisture.[3] Punch electrodes and separators to the required diameters.
-
Stacking: Inside the glovebox, place the cathode at the bottom of the coin cell case.
-
Separator and Electrolyte: Place a separator on top of the cathode. Dispense a small, precise amount of the prepared electrolyte (e.g., 20-40 µL) onto the separator, ensuring it is fully wetted.
-
Anode Placement: Carefully place the anode on top of the wetted separator.
-
Final Assembly: Add a spacer and a spring. Place the top cap onto the cell.
-
Crimping: Transfer the assembled cell to the hydraulic crimper and apply consistent pressure to seal it.
-
Resting: Let the assembled cells rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes before testing.[6]
Electrochemical Evaluation
After assembly, the cells must be characterized to evaluate the effect of the TPP additive.
| Test | Purpose | Typical Parameters |
| Formation Cycles | To form a stable SEI and CEI. | Charge/discharge at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles.[6] |
| Cyclic Voltammetry | To identify the reduction and oxidation potentials of the TPP additive. | Voltage sweep (e.g., 3.0-4.6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). |
| Charge-Discharge Cycling | To evaluate long-term stability, capacity retention, and coulombic efficiency. | Cycle at a moderate rate (e.g., C/3 or C/2) for 100+ cycles at a constant temperature (e.g., 25 °C or 45 °C).[3] |
| Electrochemical Impedance Spectroscopy (EIS) | To measure interfacial and charge-transfer resistances, indicating the quality of the SEI/CEI. | Frequency range: 100 kHz to 10 mHz. Performed on fresh cells and after a set number of cycles.[6] |
Expected Performance Improvements
The addition of 1 wt% TPP to a standard electrolyte has been shown to yield significant performance benefits, particularly in high-voltage NMC/Graphite cells.[3]
| Performance Metric | Baseline Electrolyte (Typical) | With 1 wt% TPP (Typical) | Rationale for Improvement |
| Capacity Retention (after 100 cycles at 4.5V) | ~70-80% | >90% | Stable SEI/CEI reduces active material loss and electrolyte decomposition.[3] |
| Coulombic Efficiency | ~99.5% | >99.8% | Reduced parasitic reactions at the electrode surfaces. |
| Interfacial Resistance (EIS) (after cycling) | High increase | Low increase | The TPP-derived interphases are more stable and less resistive over time.[2] |
| Gas Generation (at high temp/voltage) | Significant | Suppressed | The protective interphases prevent continuous electrolyte decomposition and gas evolution.[3] |
Conclusion
This compound is a highly effective, multifunctional electrolyte additive that addresses key degradation mechanisms at both the anode and cathode in lithium-ion batteries. By forming robust, protective interphases, TPP enhances cycling stability, increases efficiency, and suppresses gas generation, especially under aggressive operating conditions such as high voltage and elevated temperature. The protocols outlined in this document provide a validated framework for researchers to successfully incorporate and evaluate TPP in their own battery systems, paving the way for the development of more durable and safer energy storage devices.
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ResearchGate. Available at: [Link]
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. PubMed. Available at: [Link]
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces. Available at: [Link]
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Figshare. Available at: [Link]
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Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure–Reactivity in Dictating Interphases and Cell Performance. ACS Applied Materials & Interfaces. Available at: [Link]
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Application Notes and Protocols for Tripropargyl Phosphate (TPP) in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven operating voltages to new frontiers. However, this advancement is fraught with challenges, primarily the aggressive oxidative decomposition of conventional carbonate-based electrolytes at high-voltage cathode surfaces. This degradation leads to rapid capacity fading, poor cycling stability, and significant safety concerns. Tripropargyl phosphate (TPP), a multifunctional electrolyte additive, has emerged as a highly effective solution. Its unique molecular structure, featuring three unsaturated propargyl groups, enables the formation of a robust and uniform cathode-electrolyte interphase (CEI). This protective layer effectively suppresses parasitic side reactions, mitigates transition metal dissolution, and enhances the overall electrochemical performance and safety of high-voltage LIBs. This document provides a comprehensive guide to the application of TPP, detailing its mechanism of action, experimental protocols for its evaluation, and expected performance improvements.
Introduction: The High-Voltage Challenge
The energy density of a lithium-ion battery is directly proportional to its operating voltage. Consequently, there is a significant research and development impetus to increase the cutoff charging voltage of LIBs, particularly those employing high-energy nickel-manganese-cobalt (NMC) cathodes. However, pushing the voltage beyond 4.2 V (vs. Li/Li⁺) triggers a cascade of detrimental reactions at the cathode-electrolyte interface.
The highly oxidative environment at the charged cathode surface leads to the decomposition of conventional electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This process consumes the electrolyte, generates gas, and forms an unstable, ionically resistive CEI. Furthermore, the acidic byproducts of electrolyte decomposition can induce the dissolution of transition metals (e.g., Ni, Mn, Co) from the cathode lattice, which then migrate to and poison the anode. These combined effects result in a rapid decline in battery performance and pose significant safety risks.[1][2]
Electrolyte additives are a cost-effective and practical approach to address these issues. An ideal additive should preferentially oxidize on the cathode surface before the bulk electrolyte, forming a stable and ionically conductive CEI that passivates the electrode surface.
This compound (TPP): A Multifunctional Additive for High-Voltage Stability
This compound (TPP) is a phosphate-based organic molecule with the chemical formula C₉H₉O₄P. Its structure is characterized by a central phosphate group bonded to three propargyl (prop-2-yn-1-yl) groups.
The key to TPP's efficacy lies in the high degree of unsaturation provided by its three carbon-carbon triple bonds. This structural feature makes TPP highly susceptible to electrochemical polymerization.
Mechanism of Action: In-Situ CEI Formation
TPP has a higher highest occupied molecular orbital (HOMO) energy level compared to conventional carbonate solvents. This means that during charging to high voltages, TPP is preferentially oxidized at the cathode surface. This sacrificial oxidation initiates a cascade of reactions:
-
Electropolymerization: The oxidation of TPP generates radical cations, which then initiate the polymerization of the propargyl groups. This process forms a cross-linked polymer network on the cathode surface.
-
Formation of a Dense and Stable CEI: The resulting polymer-based CEI is dense, uniform, and ionically conductive. This protective layer physically separates the highly reactive cathode surface from the bulk electrolyte, thereby preventing further electrolyte decomposition.[3]
-
Suppression of Parasitic Reactions: By creating an effective barrier, the TPP-derived CEI significantly reduces parasitic reactions, including solvent oxidation, gas generation, and transition metal dissolution.[3]
The following Graphviz diagram illustrates the proposed mechanism of TPP in forming a protective CEI layer.
Caption: Mechanism of TPP-driven CEI formation on a high-voltage cathode.
Performance Enhancements with TPP
The addition of a small amount of TPP (typically 0.5-2.0 wt%) to the electrolyte can lead to significant improvements in the electrochemical performance of high-voltage lithium-ion batteries.
Electrochemical Performance Data
The following table summarizes typical performance improvements observed in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532)/graphite cells cycled to high voltages with and without TPP.
| Performance Metric | Baseline Electrolyte | Electrolyte with TPP (1 wt%) |
| Cathode | NMC532 | NMC532 |
| Voltage Window | 3.0 - 4.5 V | 3.0 - 4.5 V |
| Cycling Rate | C/3 | C/3 |
| Capacity Retention (after 200 cycles) | ~75% | >90% |
| Coulombic Efficiency (at 100th cycle) | ~99.5% | >99.8% |
| Interfacial Resistance (after 200 cycles) | High (e.g., >150 Ω) | Low (e.g., <50 Ω) |
Note: These are representative values and can vary based on specific cell chemistry, assembly, and testing conditions.
Enhanced Thermal Stability and Safety
The formation of a stable CEI by TPP not only improves electrochemical performance but also enhances the safety of high-voltage LIBs. By suppressing electrolyte decomposition and associated gas generation, TPP reduces the risk of cell swelling and thermal runaway, particularly at elevated temperatures.[4][5][6]
Experimental Protocols
This section provides detailed protocols for the preparation of TPP-containing electrolytes and the assembly and testing of coin cells for evaluating the performance of TPP.
Materials and Equipment
-
Electrolyte Components:
-
Battery-grade solvents (e.g., EC, DMC, EMC)
-
Lithium salt (e.g., LiPF₆)
-
This compound (TPP) additive (≥98% purity)
-
-
Cell Components:
-
High-voltage cathode (e.g., NMC532, NMC811) coated on aluminum foil
-
Graphite anode coated on copper foil
-
Microporous separator (e.g., Celgard)
-
2032-type coin cell parts (casings, spacers, springs)
-
-
Equipment:
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer
-
Electrode punching machine
-
Coin cell crimper
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
Protocol 1: Preparation of TPP-Containing Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ in EC/DMC (1:1 v/v) electrolyte with 1 wt% TPP. All procedures must be performed inside an argon-filled glovebox.
-
Solvent Mixture Preparation: a. In a clean, dry volumetric flask, mix equal volumes of EC and DMC. For example, to prepare 50 mL of the solvent mixture, add 25 mL of EC and 25 mL of DMC. b. Gently swirl the flask to ensure a homogeneous mixture.
-
Lithium Salt Dissolution: a. Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the prepared solvent mixture. b. Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring with a magnetic stir bar. c. Continue stirring until the LiPF₆ is completely dissolved. This is the baseline electrolyte.
-
TPP Additive Incorporation: a. Calculate the mass of TPP required to achieve a 1 wt% concentration in the final electrolyte. b. Add the calculated amount of TPP to the baseline electrolyte. c. Stir the solution for at least one hour to ensure the TPP is fully dissolved and evenly distributed.
-
Storage: a. Store the prepared electrolyte in a sealed, light-proof container inside the glovebox. It is recommended to use the electrolyte shortly after preparation for best results.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol details the assembly of a high-voltage NMC/graphite coin cell.[7][8][9][10][11]
-
Electrode and Separator Preparation: a. Punch circular electrodes from the cathode and anode sheets using the electrode punching machine. A typical diameter for the cathode is 14 mm and for the anode is 15 mm. b. Punch circular separators with a diameter of 19 mm. c. Dry the electrodes and separators in a vacuum oven at the appropriate temperatures (e.g., 120 °C for cathodes, 80 °C for anodes, and 60 °C for separators) for at least 12 hours before transferring them into the glovebox.
-
Cell Stacking: a. Place the cathode case (negative cap) on a clean, insulating surface inside the glovebox. b. Place the punched cathode in the center of the case. c. Dispense a small drop of the TPP-containing electrolyte onto the cathode surface. d. Place the separator on top of the wetted cathode. e. Add another drop of electrolyte onto the separator. f. Place the anode on top of the separator, ensuring it is centered. g. Add a final drop of electrolyte onto the anode. h. Place a spacer on top of the anode, followed by a spring. i. Carefully place the anode case (positive cap) over the stacked components.
-
Crimping: a. Transfer the assembled cell to the coin cell crimper. b. Crimp the cell with the appropriate pressure to ensure a hermetic seal. c. Wipe the exterior of the crimped cell to remove any excess electrolyte.
-
Resting: a. Let the assembled coin cell rest for at least 12 hours before electrochemical testing to allow for complete wetting of the electrodes and separator.
The following Graphviz diagram outlines the experimental workflow for evaluating TPP.
Caption: Experimental workflow for the evaluation of TPP as an electrolyte additive.
Protocol 3: Electrochemical Testing
-
Formation Cycles: a. Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.5 V). This step is crucial for the initial formation of a stable SEI and CEI.
-
Galvanostatic Cycling: a. Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 200-500 cycles). b. Record the charge and discharge capacities for each cycle to determine the capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements at regular intervals (e.g., every 50 cycles) to monitor the evolution of the interfacial resistance. b. A typical frequency range for EIS is 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).[12][13][14][15][16]
Conclusion
This compound is a highly promising electrolyte additive for stabilizing the performance of high-voltage lithium-ion batteries. Its ability to form a robust, protective CEI through in-situ electropolymerization effectively addresses the key challenges of electrolyte decomposition and cathode degradation at high potentials. The implementation of TPP can lead to significant improvements in cycling stability, coulombic efficiency, and overall safety of high-energy LIBs. The protocols outlined in this document provide a comprehensive framework for researchers to effectively evaluate and harness the benefits of TPP in their battery development efforts.
References
-
Nanografi. (2022, April 18). How to make a Lithium-Ion coin cell battery. Nanografi Advanced Materials. [Link]
-
Clean Energy Institute, University of Washington. How to make a coin cell. [Link]
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Landt Instruments. How To Make Coin Cells. [Link]
-
TOB NEW ENERGY. Coin Cell Battery Assembly Method and Precautions. [Link]
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How to make a Lithium-Ion coin cell battery. (2025, January 7). [Link]
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Abraham, D. P., et al. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]
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Homann, G., et al. (2021, August 18). Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. Cell Reports Physical Science. [Link]
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Abraham, D. P. (n.d.). Enabling High-Energy/Voltage Lithium-Ion Cells: Electrolytes and Additives. [Link]
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Qian, Y., et al. (2020, March 4). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. PubMed. [Link]
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Mechanistic Understanding of Thermal Stability and Safety in Lithium Metal Batteries. (2025, December 17). [Link]
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Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing). (n.d.). [Link]
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Discharge capacity retention and coulombic efficiency during 20 cycles. - ResearchGate. (n.d.). [Link]
-
(PDF) Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries - ResearchGate. (2022, May 18). [Link]
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The Thermal Stability of Lithium Solid Electrolytes with Metallic Lithium - Publish Web Pages Using Your Glue Account. (2020, April 15). [Link]
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Yoon, S., et al. (2019, April 29). Mechanism of Capacity Fading in the LiNi0.8Co0.1Mn0.1O2 Cathode Material for Lithium-Ion Batteries. MDPI. [Link]
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Safety evaluation of LIBs Characterization of battery safety at the cell and material levels and the corresponding tests. - ResearchGate. (n.d.). [Link]
-
Electrochemical Impedance Spectroscopy | Request PDF - ResearchGate. (n.d.). [Link]
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Mechanistic Understanding of Thermal Stability and Safety in Lithium Metal Batteries. (2025, December 17). [Link]
-
Study of the Impact of Electrolyte Additives on High Voltage LiNi 0.4 Mn 0.4 Co 0.2 O 2 /Graphite Cells by Electrochemical Impedance Spectroscopy - ResearchGate. (2025, August 7). [Link]
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Rodrigues, M.-T. F. (2022, November 29). Coulombic efficiency and capacity retention are not universal descriptors of cell aging. arXiv.org. [Link]
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a) Electrochemical performance of NMC 532 full cells. Rate capabilities... - ResearchGate. (n.d.). [Link]
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Kim, M., et al. (2021, December 2). Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge Cycling under Different C-Rates. MDPI. [Link]
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Long, B. R., et al. (2017, January 1). Correlation of Electrolyte Volume and Electrochemical Performance in Lithium-Ion Pouch Cells with Graphite Anodes and NMC532 Cathodes. Oak Ridge National Laboratory. [Link]
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Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion Batteries. (2024, November 7). [Link]
-
Mechanism of Capacity Fading in the LiNi0.8Co0.1Mn0.1O2 Cathode Material for Lithium-Ion Batteries - ResearchGate. (2025, October 16). [Link]
-
Comparisons of the electrochemical cycling performance of NMC532... - ResearchGate. (n.d.). [Link]
-
Electrochemical Impedance Spectroscopy of Li‐S Batteries - Pure. (n.d.). [Link]
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What do Coulombic efficiency and capacity retention truly measure? A deep dive into cyclable lithium inventory, limitation - OSTI.GOV. (n.d.). [Link]
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The Versatility of Tripropargyl Phosphate in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Trifunctional Building Block
Tripropargyl phosphate (TPP) is a compact yet highly versatile molecule, distinguished by its central phosphate core and three radially extending propargyl groups. This unique trifunctional architecture, combining the reactivity of terminal alkynes with the inherent properties of a phosphate moiety, positions TPP as a powerful building block in the synthesis of advanced functional polymers. Its applications span from the creation of highly cross-linked thermosets and functionalized materials via "click" chemistry to the development of high-performance flame-retardant systems. This guide provides an in-depth exploration of the utility of this compound in polymer synthesis, offering detailed application notes and experimental protocols for researchers and professionals in materials science and drug development.
The terminal alkyne groups of TPP are particularly amenable to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups allow for the precise construction of complex polymer architectures under mild conditions.[1][2][3][4] Furthermore, the phosphorus-containing core of TPP imparts intrinsic flame-retardant properties to the resulting polymers, making it a valuable non-halogenated flame retardant.[5][6] This dual functionality—as both a versatile monomer for polymer construction and a functional additive—makes this compound a subject of significant interest in modern polymer chemistry.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in polymer synthesis.
| Property | Value |
| Molecular Formula | C₉H₉O₄P |
| Molecular Weight | 212.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~145 °C at 0.5 mmHg |
| Density | ~1.2 g/mL |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF, Chloroform) |
Application I: Synthesis of Cross-linked Polytriazole Networks via Click Chemistry
The trifunctional nature of this compound makes it an excellent candidate for the formation of highly cross-linked polymer networks through CuAAC polymerization with diazide monomers. These resulting polytriazole networks exhibit high thermal stability, mechanical robustness, and chemical resistance, making them suitable for applications such as coatings, adhesives, and advanced composites.
Causality Behind Experimental Choices
The selection of a suitable diazide comonomer is critical in tailoring the properties of the final polytriazole network. Aromatic diazides will generally impart greater thermal stability and rigidity, while aliphatic diazides will lead to more flexible materials. The choice of the copper catalyst and ligand system is also crucial for controlling the polymerization kinetics and ensuring high conversion. A common and effective system is the in-situ generation of Cu(I) from CuSO₄ using a reducing agent like sodium ascorbate, with a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to enhance catalyst solubility and efficiency in aqueous or polar organic solvents.[7] The solvent system should be chosen to dissolve all reactants and the resulting polymer, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being common choices for polytriazole synthesis.
Experimental Workflow: CuAAC Polymerization
Caption: Workflow for the synthesis of a cross-linked polytriazole network using this compound.
Detailed Protocol: Synthesis of a Cross-linked Polytriazole
Materials:
-
This compound (TPP)
-
4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt (or other suitable diazide monomer)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and the diazide monomer (1.5 equivalents of azide groups to alkyne groups) in anhydrous DMF to achieve a total monomer concentration of 0.5 M.
-
In a separate vial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in a minimal amount of deionized water.
-
Add the catalyst solution dropwise to the stirred monomer solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a gel indicates the progression of the cross-linking polymerization.
-
After the reaction is complete, add excess DMF to swell the gel and then precipitate the polymer by pouring the mixture into a large volume of methanol.
-
Filter the resulting solid polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the cross-linked polytriazole network in a vacuum oven at 60 °C until a constant weight is achieved.
Application II: this compound as a Reactive Flame Retardant in Epoxy Resins
The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers.[5][6] this compound can be utilized as a reactive flame retardant in thermosetting resins like epoxies. The propargyl groups can react with suitable curing agents or the epoxy matrix itself under certain conditions, covalently incorporating the phosphorus moiety into the polymer network. This reactive approach prevents the leaching of the flame retardant, a common issue with additive flame retardants.
Mechanism of Flame Retardancy
Phosphorus-based flame retardants can act in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[6] In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thereby inhibiting the combustion process.
Experimental Workflow: Preparation of a Flame-Retardant Epoxy Thermoset
Caption: Workflow for preparing a flame-retardant epoxy thermoset with this compound.
Detailed Protocol: Synthesis of a Flame-Retardant Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (TPP)
-
4,4'-Diaminodiphenylmethane (DDM) or other suitable amine curing agent
-
Acetone (optional, for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to 60-80 °C to reduce its viscosity.
-
Add the desired amount of this compound (e.g., 5-15 wt%) to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
In a separate container, melt the DDM curing agent at approximately 110 °C.
-
Add the molten DDM to the epoxy/TPP mixture with vigorous stirring. The amount of DDM should be calculated based on the stoichiometric ratio of amine hydrogens to epoxy groups.
-
After thorough mixing, degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven according to a predefined temperature profile, for example, at 120 °C for 2 hours, followed by post-curing at 170 °C for 4 hours.[8]
-
Allow the mold to cool to room temperature before demolding the final flame-retardant epoxy thermoset.
Application III: this compound as a Cross-linking Agent for Functional Polymers
The trifunctionality of TPP also allows it to be used as a cross-linking agent for linear polymers that have been functionalized with azide groups. This post-polymerization modification is a powerful strategy for creating hydrogels, elastomers, and other cross-linked materials with tailored properties.
Rationale for Cross-linking
Cross-linking transforms a collection of individual polymer chains into a single, continuous network. This process dramatically alters the material's properties, typically increasing its mechanical strength, thermal stability, and solvent resistance. The degree of cross-linking, controlled by the amount of TPP added, allows for fine-tuning of these properties.
Detailed Protocol: Cross-linking of an Azide-Functionalized Polymer
Materials:
-
Azide-functionalized linear polymer (e.g., azide-terminated polyethylene glycol)
-
This compound (TPP)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of water and THF)
Procedure:
-
Dissolve the azide-functionalized polymer in the chosen solvent in a reaction vessel.
-
In a separate vial, dissolve this compound in the same solvent.
-
Add the TPP solution to the polymer solution and mix thoroughly. The molar ratio of TPP's alkyne groups to the polymer's azide groups will determine the cross-linking density.
-
Prepare the CuAAC catalyst solution as described in the first protocol.
-
Add the catalyst solution to the polymer/TPP mixture and stir at room temperature.
-
Monitor the reaction for an increase in viscosity or the formation of a gel, which indicates successful cross-linking.
-
The resulting cross-linked material can be purified by swelling in a good solvent to remove the catalyst and unreacted components, followed by drying.
Characterization of TPP-based Polymers
The successful synthesis and the properties of polymers derived from this compound can be confirmed using a variety of analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the azide stretch (around 2100 cm⁻¹) and the appearance of the triazole ring vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can be used to elucidate the structure of the resulting polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymers, which is particularly important for flame-retardant materials.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
-
Mechanical Testing: To assess the tensile strength, modulus, and elongation at break of the cross-linked polymers.
-
Flammability Testing (for flame-retardant materials): Limiting Oxygen Index (LOI) and UL-94 vertical burn tests are standard methods to quantify the flame retardancy of the materials.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced polymers. Its trifunctional nature, combined with the efficient and orthogonal reactivity of its propargyl groups via click chemistry, provides a powerful platform for the creation of highly cross-linked networks, functional materials, and high-performance flame-retardant systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this compound in their own polymer synthesis endeavors. Future research is likely to focus on the development of novel TPP-based copolymers with precisely tailored properties for applications in areas such as biomedicine, electronics, and sustainable materials.
References
-
Synthesis and Characterization of Highly Proton Conducting Sulfonated Polytriazoles. (2018). ACS Omega. [Link]
-
Synthesis and Characterization of New Phosphorus Containing Sulfonated Polytriazoles for Proton Exchange Membrane Application. (2020). Request PDF. [Link]
-
Synthesis of phosphorus-based flame retardant systems and their use in an epoxy resin. (2005). Polymer Degradation and Stability. [Link]
-
Synthesis and characterization of sulfonated polytriazoles utilizing 1,4-bis(4-azido-2-(trifluoromethyl)phenoxy)benzene for the proton exchange membrane applications. (2019). ResearchGate. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Synthesis and characterization of novel polytriazoleimides by CuAAC step-growth polymerization. (2013). ResearchGate. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. [Link]
-
Synthesis of a New Flame Retardant Curing Agent with Phosphorus and Their Application to Epoxy Resins. (2019). Semantic Scholar. [Link]
-
Crosslinking Strategies for the Microfluidic Production of Microgels. (2019). MDPI. [Link]
-
Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023). Periodica Polytechnica Chemical Engineering. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (2014). Current Organic Chemistry. [Link]
-
Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. (2015). ResearchGate. [Link]
-
Polymer cross-linking: a nanogel approach to enhancing the relaxivity of MRI contrast agents. (2013). Journal of Materials Chemistry B. [Link]
-
Tailoring the molecular structure of crosslinked polymers for pervaporation desalination. (2020). Nature Communications. [Link]
-
Recyclable Flame Retardant Phosphonated Epoxy based Thermosets Enabled via a Reactive Approach. (2023). ResearchGate. [Link]
-
A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. (2022). MDPI. [Link]
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Application Notes and Protocols: Tripropargyl Phosphate as a Versatile Crosslinking Agent for Advanced Polymers
Introduction: Unlocking High-Performance Polymers with Tripropargyl Phosphate
In the relentless pursuit of advanced materials with superior thermal stability, mechanical robustness, and chemical resistance, the role of the crosslinking agent is paramount. This compound (TPP), a molecule featuring a central phosphate core and three reactive propargyl groups, has emerged as a highly effective crosslinking agent for a diverse range of polymers.[1][2] The presence of terminal alkyne functionalities allows for the formation of a dense and stable three-dimensional network within the polymer matrix through various crosslinking chemistries. This guide provides an in-depth exploration of this compound, its properties, and detailed protocols for its application in polymer science, catering to researchers, scientists, and professionals in drug development and materials science.
The primary advantage of employing this compound lies in its ability to significantly enhance the thermomechanical properties of polymers.[3][4] The rigid structure of the resulting crosslinked network restricts polymer chain mobility, leading to an increase in the glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.[3][5][6] Furthermore, the covalent bonds formed during crosslinking contribute to increased tensile strength and modulus, making the materials more durable and resistant to deformation.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | Tris(prop-2-ynyl) phosphate, Tri-2-propyn-1-yl Phosphate | [8][9] |
| CAS Number | 1779-34-6 | [7][8][9] |
| Molecular Formula | C9H9O4P | [7] |
| Molecular Weight | 212.14 g/mol | [7] |
| Appearance | Colorless to yellow clear liquid | [8][9] |
| Boiling Point | 124 °C at 0.5 mmHg | |
| Flash Point | 127 °C | |
| Specific Gravity | 1.20 (20/20 °C) | |
| Refractive Index | 1.47 | |
| Purity | >98.0% (GC) | [8][9] |
Mechanism of Crosslinking: The Power of the Propargyl Group
The crosslinking efficacy of this compound stems from the high reactivity of its terminal alkyne (propargyl) groups. These groups can undergo a variety of chemical transformations to form stable covalent bonds, leading to the formation of a robust polymer network. The primary mechanisms for crosslinking include:
-
Thermal Cyclotrimerization: Upon heating, the propargyl groups can undergo a [2+2+2] cycloaddition reaction to form aromatic 1,3,5-trisubstituted benzene rings. This process is highly efficient and creates rigid, thermally stable crosslinks.
-
"Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): In the presence of a copper(I) catalyst, the terminal alkynes of this compound can react with polymers functionalized with azide groups to form stable triazole linkages. This reaction is highly specific, efficient, and can be performed under mild conditions.
-
Thiol-yne Reaction: The alkyne groups can react with thiol-functionalized polymers in the presence of a radical initiator or under UV irradiation. This reaction proceeds via a free-radical mechanism and results in the formation of a thioether linkage.
Below is a diagram illustrating the conceptual crosslinking of polymer chains using this compound.
Figure 1: Conceptual diagram of TPP crosslinking polymer chains.
Protocols for Polymer Crosslinking with this compound
The following protocols provide detailed, step-by-step methodologies for utilizing this compound as a crosslinking agent. These are intended as a starting point and may require optimization based on the specific polymer system and desired final properties.
Protocol 1: Thermal Crosslinking of a Propargyl-Functionalized Polymer
This protocol is suitable for polymers that are inherently functionalized with propargyl groups or have been modified to include them.
Materials:
-
Propargyl-functionalized polymer
-
This compound (TPP)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Vacuum oven
Procedure:
-
Dissolution: In the three-neck flask, dissolve the propargyl-functionalized polymer in the chosen solvent to create a solution of the desired concentration (typically 10-20% w/v).
-
Addition of TPP: Calculate the required amount of TPP based on the desired crosslinking density. A common starting point is a 1:1 molar ratio of propargyl groups from the polymer to the propargyl groups from TPP. Add the TPP to the polymer solution under stirring.
-
Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes to remove oxygen, which can interfere with the crosslinking reaction. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating and Curing: Heat the reaction mixture to the desired curing temperature. The optimal temperature will depend on the polymer but is typically in the range of 150-250 °C. Monitor the viscosity of the solution. An increase in viscosity indicates the progression of the crosslinking reaction. The reaction time can vary from a few hours to overnight.
-
Solvent Removal: After the curing process is complete, the crosslinked polymer can be cast into a film or desired shape. The solvent is then removed by heating in a vacuum oven. The temperature and time for solvent removal should be carefully controlled to avoid degradation of the polymer.
Figure 2: Workflow for thermal crosslinking.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Crosslinking
This protocol is applicable for crosslinking azide-functionalized polymers with this compound.
Materials:
-
Azide-functionalized polymer
-
This compound (TPP)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Solvent (e.g., DMF, DMSO, THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer and TPP in the chosen solvent. The molar ratio of azide groups to alkyne groups should be carefully controlled, with a 1:1 ratio being a common starting point.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of the solvent. The typical molar ratio of CuBr to PMDETA is 1:1.
-
Initiation of Reaction: Inject the catalyst solution into the polymer solution under vigorous stirring. The reaction is typically carried out at room temperature, but gentle heating (40-60 °C) can be used to accelerate the reaction.
-
Monitoring the Reaction: The progress of the crosslinking can be monitored by observing the increase in viscosity or by taking aliquots for analysis (e.g., FTIR spectroscopy to track the disappearance of the azide and alkyne peaks).
-
Work-up: Once the desired degree of crosslinking is achieved, the reaction can be quenched by exposing the solution to air, which oxidizes the copper catalyst. The crosslinked polymer can then be purified by precipitation in a non-solvent to remove the catalyst and unreacted reagents.
Characterization of Crosslinked Polymers
A comprehensive characterization of the crosslinked polymers is essential to evaluate the effectiveness of the crosslinking process and to understand the material's properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the crosslinking reaction by observing the disappearance of characteristic peaks (e.g., alkyne C-H stretch) and the appearance of new peaks (e.g., triazole ring vibrations). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to increase with crosslinking density.[3] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the crosslinked polymer.[10] Crosslinking generally enhances thermal stability.[4] |
| Dynamic Mechanical Analysis (DMA) | Measurement of the storage modulus, loss modulus, and tan delta as a function of temperature to determine the thermomechanical properties and Tg. |
| Tensile Testing | Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break.[3] |
| Swelling Studies | Assessment of the crosslink density by measuring the degree of swelling in a suitable solvent. A lower degree of swelling indicates a higher crosslink density.[11] |
Applications in Drug Development and Beyond
The ability of this compound to form stable, crosslinked polymer networks opens up a wide range of applications, particularly in fields requiring materials with high stability and controlled properties.
-
Drug Delivery Systems: Crosslinked hydrogels prepared using TPP can be designed for the controlled release of therapeutic agents. The crosslink density can be tuned to control the swelling behavior and drug diffusion rates.[12][13]
-
Biomaterials and Tissue Engineering: The enhanced mechanical properties and stability of TPP-crosslinked polymers make them suitable for use as scaffolds in tissue engineering and as components of medical implants.[11][14]
-
High-Performance Coatings and Adhesives: The excellent thermal and chemical resistance of TPP-crosslinked polymers makes them ideal for demanding coating and adhesive applications.
-
Advanced Composites: TPP can be used to crosslink the matrix material in fiber-reinforced composites, leading to improved interlaminar shear strength and overall performance.
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[8][9] It is also harmful to aquatic life with long-lasting effects.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[8][9] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and highly effective crosslinking agent that offers a powerful tool for the development of high-performance polymers. Its unique trifunctional structure and the reactivity of its propargyl groups enable the formation of dense and stable crosslinked networks, leading to significant improvements in the thermal, mechanical, and chemical properties of a wide range of polymers. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists looking to harness the potential of this compound in their materials development endeavors.
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This compound - LookChem . [Link]
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2025-08-06). AIP Publishing.
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries . (2020-03-04). PubMed. [Link]
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF . ResearchGate. [Link]
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Effect of Selected Crosslinking and Stabilization Methods on the Properties of Porous Chitosan Composites Dedicated for Medical Applications . MDPI. [Link]
- Ionic Crosslinking of Linear Polyethyleneimine Hydrogels with Tripolyphosph
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Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks . (2023-02-01). PubMed. [Link]
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Thermal and mechanical properties of chemical crosslinked polylactide (PLA) | Request PDF . ResearchGate. [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions . (2024-03-17). NIH. [Link]
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Tripolyphosphate-Crosslinked Chitosan/Gelatin Biocomposite Ink for 3D Printing of Uniaxial Scaffolds . PMC - NIH. [Link]
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CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS . DTIC. [Link]
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Cross-Linking–Effect on Physical Properties of Polymers . Semantic Scholar. [Link]
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Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks . (2023-02-01). PMC - NIH. [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review . ScienceOpen. [Link]
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Chemical cross-linking and protein–protein interactions—A review with illustrative protocols | Request PDF . ResearchGate. [Link]
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Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review . (2024-09-23). MDPI. [Link]
- Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review. Taylor & Francis Online.
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Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review . PMC. [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review . PMC - NIH. [Link]
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Polymer cross-linking: a nanogel approach to enhancing the relaxivity of MRI contrast agents . Journal of Materials Chemistry B (RSC Publishing). [Link]
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Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications . MDPI. [Link]
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Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tripropargyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry and the Versatility of Tripropargyl Phosphate
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's hallmark is its efficiency and specificity in forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4]
This compound, a trivalent alkyne, offers a unique platform for creating highly branched or cross-linked structures. Its three propargyl groups can participate in separate CuAAC reactions, enabling the construction of dendrimers, polymers, and complex biomolecular conjugates. This document provides a detailed guide to understanding and implementing the CuAAC reaction with this compound.
Mechanistic Insights: The Copper-Catalyzed Cycle
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[5] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant is highly regioselective, exclusively producing the 1,4-disubstituted product under mild, often aqueous, conditions.[5][6]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Complex: A copper(I) ion coordinates with the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[6][7]
-
Coordination of the Azide: The azide reactant then coordinates to the copper-acetylide complex.[5]
-
Cycloaddition and Ring Formation: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative.[5]
-
Protonolysis and Catalyst Regeneration: Protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[5]
The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8] The use of a slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling of the alkyne.[5]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Methods
Reagents
| Reagent | Supplier | Grade |
| This compound | Major Chemical Supplier | ≥95% |
| Azide-functionalized molecule | Varies based on application | High purity |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Major Chemical Supplier | ACS grade or higher |
| Sodium L-ascorbate | Major Chemical Supplier | ≥99% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Major Chemical Supplier | ≥95% |
| Solvents (e.g., water, DMSO, DMF, t-BuOH) | Major Chemical Supplier | Anhydrous or HPLC grade |
| Deuterated solvents for NMR | Major Chemical Supplier | Appropriate for analysis |
| Silica gel for column chromatography | Major Chemical Supplier | 60 Å, 230-400 mesh |
Equipment
-
Magnetic stirrer with stir bars
-
Reaction vials or round-bottom flasks
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques (if required)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Experimental Protocols
General Considerations
-
Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation. While the use of excess sodium ascorbate mitigates this, for sensitive substrates or prolonged reactions, deoxygenating the solvent by sparging with an inert gas (e.g., argon or nitrogen) is recommended.[9]
-
Ligands: The use of a copper-chelating ligand, such as THPTA, can accelerate the reaction and protect sensitive biomolecules from copper-induced damage.[10][11] A ligand-to-copper ratio of 5:1 is often employed.[10]
-
Stoichiometry: The stoichiometry of the azide to the alkyne groups on this compound should be carefully considered based on the desired degree of functionalization. For complete reaction, a slight excess of the azide is often used.
Protocol 1: CuAAC of this compound with a Small Molecule Azide in Aqueous Solution
This protocol describes a general procedure for the reaction of this compound with a water-soluble azide.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of the azide in water or a compatible buffer.
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).[10]
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).[10]
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution and the azide solution.
-
Add the THPTA solution (if used), followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time can range from 30 minutes to a few hours.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove copper ions, the organic layer can be washed with a solution of EDTA.[9] Alternatively, passing the crude product through a short plug of silica gel or activated carbon can reduce copper contamination.[12]
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Caption: A general experimental workflow for the CuAAC reaction.
Data Presentation and Characterization
The success of the reaction is confirmed through various analytical techniques.
| Technique | Expected Outcome |
| TLC | Disappearance of starting materials and appearance of a new, more polar spot for the triazole product. |
| NMR Spectroscopy | Appearance of a characteristic singlet for the triazole proton (typically between 7.5 and 8.5 ppm in ¹H NMR). Disappearance of the alkyne proton signal. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the triazole product. |
| ICP-MS | Can be used to quantify residual copper in the final product.[13] |
Applications in Drug Development and Beyond
The use of this compound in CuAAC reactions opens up numerous possibilities:
-
Drug Discovery: Synthesis of multivalent ligands that can bind to multiple receptor sites with high avidity. The triazole ring itself can act as a stable, non-hydrolyzable amide bond mimic.[14]
-
Bioconjugation: Linking multiple copies of a biomolecule (e.g., peptides, oligonucleotides, or small molecule drugs) to a central scaffold for targeted delivery or enhanced therapeutic effect.[15]
-
Materials Science: Creation of cross-linked polymers and hydrogels with tailored properties. Functionalization of surfaces, such as gold nanoparticles, to create multivalent displays of carbohydrates or other ligands.[16][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(I) oxidized) | Deoxygenate solvents and use fresh sodium ascorbate solution. Ensure the reaction is protected from air.[9] |
| Poor solubility of reagents | Use a co-solvent system (e.g., water/t-BuOH, water/DMSO). | |
| Formation of side products | Oxidative homocoupling of alkynes | Increase the concentration of sodium ascorbate.[5] |
| Difficulty in purification | Product co-elutes with starting materials or byproducts | Optimize the chromatographic conditions (solvent system, gradient). |
| Copper contamination of the final product | Wash with EDTA solution or use a copper-scavenging resin.[9][12] |
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition. Available from: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]
-
General reaction for CuAAC reaction producing a triazole ring. ResearchGate. Available from: [Link]
-
Copper contents in the triazole products after column chromatographic purification on silica gel. ResearchGate. Available from: [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Available from: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available from: [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry. Available from: [Link]
-
Click chemistry. Wikipedia. Available from: [Link]
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. Available from: [Link]
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The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules. Available from: [Link]
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Click Chemistry (Azide / alkyne reaction). Interchim. Available from: [Link]
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An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
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- 17. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Tripropargyl Phosphate in Copper-Catalyzed Click Chemistry
Introduction: The Versatility of a Trifunctional Alkyne Scaffold
In the landscape of modern chemical biology and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures.[1][2][][4] This reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions make it an invaluable methodology for researchers, scientists, and drug development professionals.[1][2] At the heart of many advanced applications of this chemistry lies the strategic use of multifunctional scaffolds. Tripropargyl phosphate (TPP), a trivalent terminal alkyne, offers a compact and versatile platform for the synthesis of dendrimers, functionalized polymers, and multivalent molecular probes. This guide provides a detailed exploration of the experimental setup for utilizing this compound in CuAAC reactions, grounded in mechanistic understanding and practical laboratory experience.
Scientific Foundation: Understanding the "Click"
The remarkable efficiency of the CuAAC reaction stems from a significant rate acceleration—up to 10⁷ to 10⁸ times faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] This acceleration is achieved through a copper-catalyzed mechanism that proceeds under mild, often aqueous, conditions and selectively yields the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][5]
The catalytic cycle, as elucidated by extensive experimental and computational studies, is believed to involve the formation of a copper(I) acetylide intermediate.[6][7] This key intermediate then reacts with an azide in a stepwise manner, proceeding through a six-membered copper metallacycle that ultimately rearranges to the stable triazole product, regenerating the Cu(I) catalyst.[][6] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][5][8]
Experimental Protocols
Part 1: Synthesis of this compound
This compound can be synthesized from propargyl alcohol and phosphorus oxychloride or, as described in some literature, from propargyl chloroformate and trichlorophosphate.[9] The following protocol outlines a common laboratory-scale synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Propargyl alcohol | C₃H₄O | 56.06 | 3 equiv. | >99% |
| Phosphorus oxychloride | POCl₃ | 153.33 | 1 equiv. | >99% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 3 equiv. | >99.8% |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | >99.7% |
| Deionized water | H₂O | 18.02 | As needed | - |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | - |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Initial Cooling: Dissolve propargyl alcohol (3 equivalents) and anhydrous pyridine (3 equivalents) in anhydrous diethyl ether and add the solution to the flask. Cool the mixture to 0 °C using an ice bath.
-
Slow Addition: Dissolve phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the phosphorus oxychloride solution dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. The addition of pyridine is crucial to neutralize the HCl gas generated during the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup:
-
Quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to yellow liquid.[10]
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general procedure for the click reaction of this compound with an azide-containing molecule. The reaction conditions can be optimized for specific substrates.
Materials and Reagents:
| Reagent | Role | Stock Solution | Final Concentration |
| This compound | Alkyne source | 10 mM in DMSO | 1 mM |
| Azide-containing molecule | Reaction partner | 30 mM in DMSO | 3 mM (1 equiv. per alkyne) |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 100 mM in H₂O | 0.1 mM |
| Sodium Ascorbate | Reducing agent | 1 M in H₂O (freshly prepared) | 1 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligand | 100 mM in H₂O | 0.5 mM |
| Phosphate-buffered saline (PBS) | Buffer | 1x | - |
Rationale for Reagent Choices:
-
Sodium Ascorbate: This is the preferred reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.[5][8] An excess is often used to prevent oxidative homocoupling of the alkyne.[1]
-
THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, thereby increasing the reaction efficiency and protecting sensitive biomolecules from copper-induced damage.[8][11][12]
-
Solvent System: A mixture of an organic solvent like DMSO and an aqueous buffer like PBS is commonly used to accommodate both hydrophobic and hydrophilic reactants.[13]
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, mix the required volumes of the CuSO₄ and THPTA stock solutions. Allow this mixture to stand for a few minutes. This pre-complexation helps to ensure the ligand is bound to the copper before the reaction is initiated.[8][11]
-
Reaction Assembly: In a separate reaction vessel, add the PBS buffer, the this compound solution, and the azide-containing molecule solution.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction vessel and mix gently.
-
Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution.[8][11]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For reactions involving sensitive biomolecules, it is advisable to protect the reaction from light.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[14][15][16]
-
Purification and Analysis: Once the reaction is complete, the desired tri-triazole product can be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC). The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Part 3: Reaction Monitoring by NMR Spectroscopy
NMR is a powerful tool for real-time reaction monitoring as it provides both structural and quantitative information about the species in solution without perturbing the reaction mixture.[15][16]
Procedure for Online NMR Monitoring:
-
Setup: A dedicated NMR flow system can be used where the reaction mixture is continuously circulated from the reaction vessel to the NMR spectrometer and back.[16] Alternatively, for offline monitoring, aliquots can be taken from the reaction mixture at specific time points, quenched (if necessary), and then analyzed.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. The disappearance of the alkyne proton signal from this compound and the appearance of the characteristic triazole proton signal can be integrated to determine the reaction kinetics.[14][17]
-
Data Analysis: Specialized software can be used to process the array of spectra, allowing for alignment, baseline correction, and integration of key signals to plot concentration versus time.[17]
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] It is harmful if swallowed and may cause an allergic skin reaction.[10]
-
Sodium Azide and Organic Azides: Sodium azide is extremely toxic and can be fatal if ingested or absorbed through the skin.[18][19][20] It reacts with acids to produce highly toxic hydrazoic acid gas.[19] It can also form explosive heavy metal azides; therefore, contact with metal spatulas and disposal down metal drains must be strictly avoided.[19][20][21] Always handle sodium azide and organic azides in a chemical fume hood and wear appropriate PPE.[21] All waste containing azides must be disposed of as hazardous waste according to institutional guidelines.[20][21]
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable building block in several areas:
-
Materials Science: TPP can be used as a cross-linking agent or a monomer in the synthesis of functional polymers and hydrogels.[22][23][24] The resulting triazole linkages provide stability and can be further functionalized.
-
Drug Development: In drug delivery, TPP can serve as a scaffold for creating dendrimers or nanoparticles that can carry multiple drug molecules, targeting ligands, or imaging agents.[25][26] This multivalent approach can enhance drug efficacy and reduce side effects.[24]
-
Bioconjugation: TPP can be used to create multivalent probes for studying biological systems. For example, attaching multiple copies of a ligand to a central scaffold can increase the avidity of the probe for its target receptor.
Conclusion
This compound is a powerful and versatile reagent for creating complex, multifunctional molecules via copper-catalyzed click chemistry. A thorough understanding of the reaction mechanism, careful consideration of the experimental setup, and adherence to safety protocols are paramount for successful implementation. The detailed protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable chemical tool in their research endeavors.
References
- Current time information in Denbighshire, GB. Google.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Retrieved from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
-
A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. ACS Publications. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Institutes of Health. Retrieved from [Link]
-
“Click” analytics for “click” chemistry – A simple method for calibration–free evaluation of online NMR spectra. ResearchGate. Retrieved from [Link]
-
This compound. LookChem. Retrieved from [Link]
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for Reaction Monitoring by NMR. Mestrelab Research. Retrieved from [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
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SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck Millipore. Retrieved from [Link]
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"Click" analytics for "click" chemistry - A simple method for calibration-free evaluation of online NMR spectra. Semantic Scholar. Retrieved from [Link]
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Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ResearchGate. Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. Retrieved from [Link]
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Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure–Reactivity in Dictating Interphases and Cell Performance. ACS Publications. Retrieved from [Link]
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Sodium Azide. Yale Environmental Health & Safety. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Tri-2-propyn-1-yl phosphate. PubChem. Retrieved from [Link]
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Click Chemistry (Azide / alkyne reaction). Interchim. Retrieved from [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs. National Institutes of Health. Retrieved from [Link]
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Phosphoryl Prodrugs: Characteristics to Improve Drug Development. National Institutes of Health. Retrieved from [Link]
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Material Science in Next-Generation Drug Formulations: An Engineer's Perspective in R&D. Medium. Retrieved from [Link]
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Materials Science in Pharmaceutical Process Development I. AIChE. Retrieved from [Link]
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Advanced Materials and Processing for Drug Delivery: The Past and the Future. National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols: Tripropargyl Phosphate (TPP) as a Reactive Flame Retardant for High-Performance Epoxy Resins
Authored by: Gemini, Senior Application Scientist
Abstract: The inherent flammability of epoxy resins restricts their application in sectors demanding high fire safety, such as electronics and aerospace. This guide details the application of Tripropargyl Phosphate (TPP), a reactive, halogen-free flame retardant, to significantly enhance the fire resistance of epoxy thermosets. TPP offers a dual-function mechanism: the phosphorus moiety provides flame retardancy through both condensed and gas-phase actions, while the terminal alkyne (propargyl) groups can undergo thermal crosslinking at elevated temperatures. This reactive nature integrates TPP into the polymer network, increasing crosslink density, enhancing char formation, and improving thermal stability, thereby overcoming the plasticizing effects often seen with additive flame retardants. This document provides a comprehensive overview, from the synthesis of TPP to the formulation, curing, and characterization of TPP-modified epoxy resins.
Part 1: Theoretical Background & Mechanism of Action
Epoxy resins, while versatile, are highly flammable organic polymers.[1] Effective flame retardancy is crucial for their safe use in many applications. Phosphorus-based flame retardants are a leading halogen-free alternative, valued for their low toxicity and smoke generation.[2][3] this compound (TPP) is a unique molecule within this class due to its reactive propargyl groups.
Chemical Structure of this compound (TPP)
TPP is an organophosphate ester containing three propargyl groups attached to a central phosphate core. This structure is fundamental to its dual functionality.
Dual-Function Flame Retardant Mechanism
The efficacy of TPP stems from its ability to act in multiple phases during combustion, a mechanism enhanced by its reactive integration into the epoxy matrix.
-
Gas Phase Action: During combustion, TPP decomposes to release phosphorus-containing radicals (e.g., PO•, PO₂•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[4] This "flame poisoning" effect reduces the heat feedback to the polymer surface.
-
Condensed Phase Action: In the solid state, the phosphate structure thermally decomposes to form polyphosphoric acid. This acid acts as a catalyst for the dehydration of the epoxy polymer backbone, promoting the formation of a stable, insulating layer of char.[4] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.
-
Reactive Crosslinking: This is the defining feature of TPP. The terminal alkyne functionality of the propargyl groups can undergo thermally induced polymerization at temperatures typically above the initial epoxy-amine curing temperature (e.g., >180°C). This reaction creates additional crosslinks within the polymer matrix, leading to:
-
Increased Crosslink Density: Enhancing the thermal stability and stiffness of the final thermoset.
-
Higher Char Yield: The highly crosslinked aromatic network formed is more resistant to thermal decomposition, significantly increasing the amount of protective char residue.
-
Improved Thermomechanical Properties: The covalent bonding of TPP into the network prevents its migration and plasticization effects often associated with simple additive flame retardants.
-
Part 2: Synthesis of this compound (TPP)
This protocol describes a common laboratory method for synthesizing TPP from phosphorus oxychloride and propargyl alcohol.
Causality: The reaction is a nucleophilic substitution where the hydroxyl group of propargyl alcohol attacks the electrophilic phosphorus atom of phosphorus oxychloride, displacing a chloride ion. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
Propargyl alcohol is flammable and toxic.
-
The reaction can be exothermic; controlled addition of reagents is critical.
Protocol 2.1: TPP Synthesis
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube (CaCl₂). Ensure all glassware is thoroughly dried.
-
Reagents:
-
Propargyl alcohol (3.3 mol equivalent)
-
Pyridine or Triethylamine (3.3 mol equivalent, as HCl scavenger)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Phosphorus oxychloride (1.0 mol equivalent)
-
-
Procedure: a. To the flask, add propargyl alcohol, the amine base, and the anhydrous solvent. b. Cool the flask to 0°C in an ice bath. c. Add phosphorus oxychloride dropwise from the dropping funnel to the stirred solution over 1-2 hours, maintaining the temperature below 5°C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. e. Work-up: Filter the mixture to remove the precipitated amine hydrochloride salt. Wash the salt with a small amount of fresh solvent. f. Combine the filtrate and washings. Wash the organic solution sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. h. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude TPP product, typically as a yellowish oil.
-
Purification & Characterization (Optional but Recommended):
-
Purify further using column chromatography if high purity is required.
-
Confirm the structure using ¹H NMR, ³¹P NMR, and FTIR spectroscopy. Key FTIR peaks include C≡C-H stretch (~3290 cm⁻¹), C≡C stretch (~2130 cm⁻¹), and P=O stretch (~1280 cm⁻¹).
-
Part 3: Formulation and Curing of TPP-Modified Epoxy Resins
This section outlines the procedure for preparing and curing epoxy thermosets incorporating the synthesized TPP. A two-stage curing process is essential to leverage the dual reactivity of the system.
Rationale: The initial lower-temperature stage allows for the standard epoxy-amine addition reaction to build the primary network structure.[5][6] The second higher-temperature stage (post-cure) is designed to activate the thermal crosslinking of the propargyl groups within TPP, which typically occurs at temperatures above 180-200°C. This sequential curing ensures a well-formed, robust final network.[7]
Protocol 3.1: Preparation and Curing
-
Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), e.g., Epon 828.
-
Flame Retardant: Synthesized this compound (TPP).
-
Curing Agent: 4,4'-Diaminodiphenylmethane (DDM) or similar aromatic amine. The stoichiometric amount should be calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the DGEBA/TPP blend.
-
-
Formulation (Example: 15 wt% TPP): a. Weigh 85g of DGEBA resin into a beaker. Heat to 60-70°C to reduce viscosity. b. Add 15g of TPP to the warm resin. Mechanically stir the mixture for 30 minutes until a clear, homogeneous solution is obtained. c. Allow the mixture to cool to room temperature. d. Add the calculated stoichiometric amount of DDM curing agent. Stir manually but thoroughly for 5-10 minutes, ensuring uniform dispersion. Scrape the sides and bottom of the beaker frequently.
-
Casting and Curing: a. Place the mixture in a vacuum oven at room temperature for 15-20 minutes to remove entrapped air bubbles. b. Pour the degassed mixture into pre-heated, release-agent-coated steel molds. c. Curing Cycle:
- Stage 1: Place molds in an oven at 150°C for 2 hours .
- Stage 2: Increase the oven temperature to 200°C and hold for an additional 2 hours . d. Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize internal stresses. e. Once cooled, demold the cured thermoset plaques for characterization.
Part 4: Characterization and Performance Evaluation
A series of standardized tests are required to quantify the effect of TPP on the epoxy resin's properties.
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI) - ASTM D2863: This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.[8][9]
-
Protocol: Prepare bar specimens (typically 80-150 mm long, 10 mm wide, 4 mm thick). Place the specimen in the vertical holder inside the test chimney. Adjust the O₂/N₂ flow to a known concentration and ignite the top of the specimen. Record whether the sample self-extinguishes within a specified time/length. Systematically vary the oxygen concentration to find the minimum level that sustains burning.
-
-
UL-94 Vertical Burning Test: This test classifies the material's response to a small open flame.[8][9] The classifications (V-0, V-1, V-2) are based on burning time, dripping behavior, and ignition of a cotton indicator below the sample. V-0 is the highest rating for plastics, indicating that burning stops within 10 seconds after flame removal with no flaming drips.[10]
-
Protocol: Prepare bar specimens (typically 125 mm long, 13 mm wide, 3.2 mm thick). Clamp a specimen vertically. Apply a calibrated flame to the bottom edge for 10 seconds and remove. Record the afterflame time (t₁). Immediately reapply the flame for another 10 seconds. Record the second afterflame time (t₂) and the afterglow time (t₃). Note if any drips ignite a cotton patch placed below. Classify based on the UL-94 criteria.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., N₂ or air). It is used to determine thermal stability and char yield.[11]
-
Protocol: Place a small sample (5-10 mg) in the TGA pan. Heat from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the temperature at 5% weight loss (T₅%, an indicator of initial decomposition) and the percentage of mass remaining at 800°C (char yield).
-
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the glass transition temperature (Tg), which reflects the crosslink density and molecular mobility of the polymer network.[11][12]
-
Protocol: Place a small sample (5-10 mg) of the cured material in a DSC pan. Heat from room temperature to ~250°C at a rate of 10°C/min. The Tg is identified as the midpoint of the step change in the heat flow curve.
-
Mechanical Properties Testing
-
Flexural Strength - ASTM D790: Measures the material's resistance to bending.[13]
-
Protocol: Use a three-point bending setup on a universal testing machine. Place a rectangular bar specimen on two supports and apply a load to the center until failure.
-
-
Tensile Strength - ASTM D638: Measures the force required to pull a specimen to its breaking point.[13]
-
Protocol: Use a universal testing machine to pull a dog-bone-shaped specimen at a constant rate until it fractures.
-
-
Impact Strength (Izod) - ASTM D256: Measures the material's ability to withstand a sudden impact or shock.
-
Protocol: A notched specimen is clamped vertically and struck by a swinging pendulum. The energy absorbed to break the specimen is measured.
-
Part 5: Expected Results & Data Interpretation
The incorporation of TPP is expected to significantly improve flame retardancy and thermal stability, with predictable effects on mechanical properties.
Table 1: Typical Performance Comparison of Neat vs. TPP-Modified Epoxy
| Property | Test Standard | Neat Epoxy (DGEBA/DDM) | 15 wt% TPP-Epoxy | Rationale for Change |
| Flame Retardancy | ||||
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~21-23% | >30% | P-radicals (gas phase) and charring (condensed phase) inhibit combustion.[14] |
| UL-94 Rating (3.2 mm) | UL-94 | No Rating (Fail) | V-0 | Rapid self-extinguishing and minimal dripping due to effective flame inhibition.[15] |
| Thermal Properties | ||||
| T₅% Decomposition Temp. (°C) | TGA | ~350-370°C | ~330-350°C | Phosphorus compounds can catalyze earlier decomposition to initiate char formation.[16] |
| Char Yield at 800°C (N₂) | TGA | < 20% | > 35% | Enhanced charring from phosphoric acid catalysis and propargyl crosslinking.[17] |
| Glass Transition Temp. (Tg) | DSC | ~160-170°C | ~170-185°C | Increased crosslink density from propargyl polymerization restricts chain mobility.[14] |
| Mechanical Properties | ||||
| Flexural Strength (MPa) | ASTM D790 | ~120 MPa | ~130 MPa | Higher crosslink density can increase stiffness and strength.[13] |
| Impact Strength (kJ/m²) | ASTM D256 | ~20 kJ/m² | ~15 kJ/m² | Increased crosslink density often leads to a more brittle network, reducing toughness.[13] |
Interpretation:
-
A significant increase in LOI to over 30% and achieving a UL-94 V-0 rating would confirm the high efficiency of TPP as a flame retardant.
-
The TGA results validate the proposed mechanism: while the initial decomposition may occur slightly earlier, the dramatically increased char yield is direct evidence of a strong condensed-phase action, enhanced by the reactive nature of TPP.
-
An increase in Tg, as measured by DSC, confirms that the propargyl groups have crosslinked, creating a denser network and verifying TPP's function as a reactive agent rather than a passive additive.
-
Changes in mechanical properties highlight a common trade-off. The increased stiffness (higher flexural strength) and thermal stability (higher Tg) come at the cost of reduced toughness (lower impact strength) due to the rigid, highly crosslinked network.[18][19]
Part 6: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing (tacky surface) | 1. Incorrect stoichiometric ratio of epoxy/hardener. 2. Insufficient curing time or temperature. | 1. Recalculate and verify the required amount of curing agent. 2. Ensure oven temperatures are calibrated. Increase curing/post-curing time if necessary. |
| Brittle Final Product | 1. Excessive crosslinking from high TPP content. 2. Post-curing temperature is too high or for too long. | 1. Reduce the weight percentage of TPP. 2. Optimize the post-curing cycle; try a lower temperature or shorter duration. |
| Phase Separation (cloudy appearance) | 1. Poor compatibility of TPP with the epoxy system. 2. Inadequate mixing. | 1. Ensure TPP is fully dissolved in the epoxy resin before adding the hardener. 2. Increase mixing time and/or temperature during the blending stage. |
| Poor Flame Retardancy | 1. Insufficient TPP loading. 2. Incomplete post-curing, preventing propargyl crosslinking. | 1. Increase the weight percentage of TPP. 2. Verify post-curing temperature is high enough to initiate thermal crosslinking (>180°C). |
Part 7: References
-
Title: The formulations and flammability test (LOI and UL-94) data of epoxy composites Source: Google Cloud Search URL:
-
Title: The flame retardance of epoxy/APP/FS composites by UL-94 and LOI values. Source: ResearchGate URL:
-
Title: Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development Source: National Institutes of Health (NIH) URL:
-
Title: Recent Developments in the Flame-Retardant System of Epoxy Resin Source: MDPI URL:
-
Title: Synthesis of a Novel Derivative Containing Phosphaphenanthrene and Phenyl Propargyl Ether Groups Toward Enhanced Flame Retardance and Mechanical Properties of Epoxy Resin Source: ResearchGate URL: [Link]
-
Title: Epoxy Chemistry Basics Source: WEST SYSTEM URL: [Link]
-
Title: EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS Source: University of North Texas URL: [Link]
-
Title: Thermal Analysis in Thermoset Characterization Source: CORE URL: [Link]
-
Title: Modified Epoxy Resin Synthesis from Phosphorus—Containing Polyol and Physical Changes Studies in the Synthesized Products Source: MDPI URL: [Link]
-
Title: Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers Source: Royal Society of Chemistry URL:
-
Title: Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier Source: MDPI URL: [Link]
-
Title: A phosphate-based epoxy resin for flame retardance: Synthesis, characterization, and cure properties Source: ResearchGate URL: [Link]
-
Title: Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile Source: MDPI URL: [Link]
-
Title: Preparation and properties of flame-retardant epoxy resins containing reactive phosphorus flame retardant Source: ResearchGate URL: [Link]
-
Title: Flame Retardant Fillers for Epoxy Resins Source: YouTube URL: [Link]
-
Title: Phosphorus-containing flame retardant epoxy thermosets: Recent advances and future perspectives Source: ScienceDirect URL:
-
Title: Curing Agents for Epoxy Resin Source: ThreeBond Technical News URL: [Link]
-
Title: Phosphorus-containing flame retardant epoxy thermosets Source: University of Southern Queensland Repository URL: [Link]
-
Title: Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness Source: MDPI URL: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. research.usq.edu.au [research.usq.edu.au]
- 5. westsystem.com [westsystem.com]
- 6. threebond.co.jp [threebond.co.jp]
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- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols for Tripropargyl Phosphate as a Surface Coating
Introduction: The Versatility of Tripropargyl Phosphate in Advanced Surface Engineering
In the landscape of materials science and biotechnology, the precise control over surface chemistry is a critical determinant of performance. This compound (TPP), a molecule featuring a central phosphate core with three reactive propargyl groups, emerges as a highly versatile building block for the creation of functional surface coatings. The terminal alkyne moieties of the propargyl groups are primed for highly efficient and specific covalent bond formation through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][2][3] This allows for the robust anchoring of TPP to azide-functionalized substrates, creating a foundation for a tunable and functional surface layer.
This guide provides detailed methodologies for the application of this compound as a surface coating, targeting researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide step-by-step protocols for surface preparation, coating application, and post-deposition modification, and discuss relevant characterization techniques. The protocols described herein are designed to be self-validating systems, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Principle: Surface Functionalization via Click Chemistry
The application of this compound as a surface coating predominantly relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal click reaction.[2][4] This reaction forms a stable triazole linkage between the terminal alkyne groups of TPP and azide groups pre-functionalized onto a substrate. The trifunctional nature of TPP allows for the formation of a cross-linked network upon curing, resulting in a stable and robust coating.
An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is particularly advantageous for biological applications where copper cytotoxicity is a concern.[3][5]
PART 1: Substrate Preparation - Azide Functionalization
The foundational step for coating with this compound is the introduction of azide functionalities onto the substrate of interest. Below are protocols for the azide functionalization of two common laboratory substrates: silicon wafers and glass slides.
Protocol 1: Azide Functionalization of Silicon Wafers
This protocol describes the silanization of silicon wafers to introduce terminal azide groups.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents!)
-
(3-Azidopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone, Isopropanol, and Deionized (DI) water
-
Nitrogen gas stream
-
Staining jars or beakers
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes at 90°C to clean and generate surface hydroxyl groups. (Perform this step in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene in a staining jar.
-
Immerse the cleaned and dried silicon wafers in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under a nitrogen blanket).
-
-
Washing and Curing:
-
Remove the wafers from the silane solution and rinse sequentially with toluene, acetone, and isopropanol.
-
Dry the wafers under a nitrogen stream.
-
Cure the silane layer by baking the wafers in an oven at 110°C for 30-60 minutes.
-
The azide-functionalized silicon wafers are now ready for coating with this compound.
-
Protocol 2: Azide Functionalization of Glass Slides
This protocol outlines a similar silanization process for standard glass microscope slides.[6][7]
Materials:
-
Glass microscope slides
-
NaOH solution (1 M)
-
HCl solution (1 M)
-
(3-Azidopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol
-
DI water
-
Staining jars or beakers
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning:
-
Immerse glass slides in a 1 M NaOH solution for 1 hour at room temperature with gentle agitation.
-
Rinse thoroughly with DI water.
-
Immerse the slides in a 1 M HCl solution for 30 minutes.
-
Rinse extensively with DI water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Immerse the cleaned glass slides in the APTES solution for 1-2 hours at room temperature.
-
-
Washing and Curing:
-
Rinse the slides with ethanol and then with DI water.
-
Dry the slides under a nitrogen stream.
-
Cure the slides in an oven at 100°C for 1 hour. The azide-functionalized glass slides are now ready for use.
-
PART 2: Application of this compound Coating
Once the substrate is functionalized with azide groups, the this compound coating can be applied using various techniques. The choice of method depends on the desired film thickness, uniformity, and the geometry of the substrate.
Method 1: Spin Coating
Spin coating is ideal for producing highly uniform thin films on flat substrates.[8]
Materials and Equipment:
-
Azide-functionalized substrate (e.g., silicon wafer)
-
This compound (TPP)
-
Anhydrous solvent (e.g., chloroform, cyclopentanone)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Syringe and 0.2 µm filter
-
Spin coater
Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent. The concentration will influence the final film thickness (a typical starting range is 1-5% w/v).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA (1:1 molar ratio) in a small amount of the same solvent. The catalyst concentration should be a fraction of the TPP concentration (e.g., 1-5 mol% relative to the alkyne groups).
-
Just before use, add the catalyst solution to the TPP solution and mix thoroughly. Filter the final solution through a 0.2 µm syringe filter.
-
-
Spin Coating Process:
-
Place the azide-functionalized substrate on the spin coater chuck and ensure it is centered.
-
Dispense the TPP solution onto the center of the substrate. The volume will depend on the substrate size.
-
Start the spin coater. A two-step process is often effective:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
-
Curing:
-
The deposited film contains the catalyst for the click reaction. Curing can be performed by gentle heating (e.g., 60-80°C) for 1-2 hours to drive the CuAAC reaction to completion.
-
Method 2: Dip Coating
Dip coating is suitable for coating non-planar or larger substrates and allows for coating on both sides simultaneously.[5]
Materials and Equipment:
-
Azide-functionalized substrate
-
This compound (TPP) solution (as prepared for spin coating)
-
Dip coater or a setup for controlled withdrawal
-
Oven
Protocol:
-
Immersion:
-
Immerse the azide-functionalized substrate into the TPP solution at a constant, slow speed.
-
-
Dwell Time:
-
Allow the substrate to remain in the solution for a short period (e.g., 1-2 minutes) to ensure complete wetting of the surface.
-
-
Withdrawal:
-
Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that determines the film thickness. Slower withdrawal speeds generally result in thinner films.
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the coated substrate.
-
Cure the film in an oven at 60-80°C for 1-2 hours to facilitate the click reaction.
-
PART 3: Post-Deposition Curing and Cross-linking
After the initial attachment of this compound to the azide-functionalized surface, further cross-linking of the TPP molecules is essential to form a robust and stable coating. This can be achieved through thermal or UV-curing methods that induce polymerization of the unreacted alkyne groups.
Thermal Curing
The terminal alkyne groups of TPP can undergo thermal polymerization at elevated temperatures.
Protocol:
-
After the initial low-temperature cure for the click reaction, place the coated substrate in an oven.
-
Gradually ramp up the temperature to 150-200°C and hold for 1-3 hours. The exact temperature and time will depend on the desired degree of cross-linking and the thermal stability of the substrate.
UV Curing
For faster curing times and for heat-sensitive substrates, UV curing can be employed. This typically requires the addition of a photoinitiator.[9]
Protocol:
-
Prepare the TPP solution with a suitable photoinitiator (e.g., 1-2 wt% of a radical photoinitiator like 2,2-dimethoxy-2-phenylacetophenone).
-
Apply the coating using spin or dip coating as described above.
-
Expose the coated substrate to a UV light source (e.g., a 365 nm lamp) for a specified duration (typically a few minutes) to initiate polymerization of the alkyne groups.
Visualization of the Experimental Workflow
The overall process of creating a this compound surface coating can be visualized as a sequential workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Dependent Spectroscopic Ellipsometry of Thin Polymer Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Temperature-Dependent Spectroscopic Ellipsometry of Thin Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Note: Analytical Strategies for the Detection and Quantification of Tripropargyl Phosphate in Polymeric Matrices
Introduction
Tripropargyl phosphate (TPP) is an organophosphate ester characterized by the presence of three propargyl groups, which feature reactive carbon-carbon triple bonds. Its molecular formula is C9H9O4P, and it has a molecular weight of approximately 212.14 g/mol . These reactive functionalities make TPP a versatile molecule in polymer chemistry, where it can be utilized as a crosslinking agent, a monomer for specialty polymers, or as an additive to modify the thermal and mechanical properties of the final material. Recently, TPP has gained attention as an electrolyte additive for improving the performance of lithium-ion batteries by forming protective interphases on electrodes.[1]
Given its reactivity and potential impact on polymer properties and safety, the accurate detection and quantification of unreacted or residual TPP in a polymer matrix are critical for quality control, product development, and regulatory compliance. This application note provides a comprehensive guide to the analytical techniques available for the determination of this compound in various polymer systems. We will delve into sample preparation strategies, chromatographic and spectroscopic methods, and thermal analysis, offering detailed protocols and explaining the rationale behind the selection of specific methodologies.
Foundational Step: Sample Preparation
The primary challenge in analyzing additives within a polymer is their effective and quantitative extraction from the bulk material. The choice of sample preparation technique is contingent on the polymer type, the concentration of TPP, and the subsequent analytical method.
Solvent Extraction
Solvent extraction is a widely used technique for isolating additives from a polymer matrix.[2] The process involves selecting a solvent that readily dissolves the analyte (TPP) while having minimal effect on the polymer itself.
Causality Behind Solvent Selection: The ideal solvent should have a similar polarity to TPP to maximize solubility. Given TPP's structure, moderately polar solvents are a good starting point. Additionally, a co-solvent that can swell the polymer without dissolving it can enhance extraction efficiency by increasing the surface area and allowing the primary solvent to penetrate the polymer matrix more effectively.[2]
Protocol for Solvent Extraction of TPP from Polyolefins (e.g., HDPE, PP):
-
Sample Comminution: Reduce the polymer sample to a fine powder or small granules using a cryogenic mill. This increases the surface-to-volume ratio, facilitating more efficient extraction.
-
Solvent System: A mixture of isopropanol (IPA) and cyclohexane (e.g., 97.5:2.5 v/v) is effective. IPA is a good solvent for many organic additives, while cyclohexane helps to swell the polyolefin matrix.[2]
-
Extraction Procedure (Accelerated Solvent Extraction - ASE):
-
Mix approximately 0.5-1.0 g of the ground polymer with an inert dispersant like sand.
-
Place the mixture into an extraction cell.
-
Perform the extraction using an ASE system with the following parameters:
-
Solvent: Isopropanol/Cyclohexane (97.5:2.5)
-
Temperature: 120-140 °C (below the melting point of the polymer)[2]
-
Pressure: 1500 psi
-
Static Cycles: 2-3 cycles of 10-15 minutes each.
-
-
-
Post-Extraction:
-
Collect the extract and concentrate it to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
The concentrated extract is now ready for chromatographic analysis.
-
Dissolution-Precipitation
For polymers that are soluble in common organic solvents, a dissolution-precipitation method can be employed. This technique involves dissolving the entire polymer sample and then precipitating the polymer by adding an anti-solvent, leaving the additive in the solution.
Protocol for Dissolution-Precipitation of TPP from a Soluble Polymer (e.g., Polystyrene):
-
Dissolution: Dissolve a known weight of the polymer sample in a suitable solvent (e.g., toluene or dichloromethane) to create a solution of approximately 1-5% (w/v).
-
Precipitation: Slowly add an anti-solvent (e.g., methanol or ethanol) to the polymer solution while stirring, until the polymer precipitates out of the solution.
-
Separation: Separate the precipitated polymer from the solvent-additive mixture by centrifugation or filtration.
-
Concentration: Evaporate the solvent from the supernatant to concentrate the TPP extract.
-
Reconstitution: Re-dissolve the dried extract in a solvent suitable for the subsequent analytical technique (e.g., acetonitrile for LC-MS).
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the quantitative analysis of TPP due to their ability to separate the analyte from other components in the extract.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given TPP's molecular weight and structure, it is well-suited for GC analysis.
Expertise in Method Development: The choice of a low-polarity capillary column is based on the principle of separating compounds by their boiling points. The temperature program is designed to ensure good peak shape and resolution from other potential additives. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.
Protocol for GC-MS Analysis of TPP
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection: 1 µL of the prepared extract in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
Identification: The retention time of TPP is determined by injecting a pure standard. Identification is confirmed by comparing the mass spectrum of the peak in the sample to that of the standard.
-
Quantification: Based on the peak area of a characteristic ion of TPP using an external or internal standard calibration curve.
-
[M]+•: m/z 212 (Molecular ion)
-
[M - C3H3]+: m/z 173 (Loss of a propargyl radical)
-
[M - OC3H3]+: m/z 155 (Loss of a propargyloxy radical)
-
Other fragments corresponding to further losses and rearrangements of the phosphate core.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is advantageous for the analysis of less volatile or thermally labile compounds. It offers high sensitivity and selectivity.
Trustworthiness of the Method: The use of a C18 reversed-phase column is standard for separating moderately polar organic molecules. The mobile phase gradient allows for the efficient elution of TPP while separating it from more polar or non-polar interferences. Electrospray ionization (ESI) is a soft ionization technique suitable for organophosphates, typically forming protonated molecules [M+H]+.
Protocol for LC-MS/MS Analysis of TPP
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Precursor Ion: [M+H]+ = m/z 213.03
-
Product Ions: Specific product ions would need to be determined by infusing a TPP standard. Likely fragments would result from the loss of propargyl groups.
-
-
Quantification: Based on the area of the specific MRM transition peak, using a calibration curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique that avoids solvent extraction, making it faster and reducing solvent waste.[4] The polymer sample is directly heated to a high temperature, causing thermal desorption of additives and/or pyrolysis of the polymer backbone.
Rationale for Py-GC-MS: This method is particularly useful for cross-linked or insoluble polymers from which solvent extraction is difficult. A two-step analysis (thermal desorption followed by pyrolysis) can distinguish between additives and the polymer's structural components.[4]
Protocol for Py-GC-MS Analysis of TPP
-
Sample Preparation: Place a small amount of the polymer sample (0.1-0.5 mg) into a pyrolysis cup.
-
Thermal Desorption: Heat the sample to a temperature below the polymer's decomposition point but sufficient to volatilize TPP (e.g., 250-300 °C). The desorbed compounds are transferred to the GC-MS for analysis. This step provides information about volatile and semi-volatile additives.
-
Pyrolysis: Subsequently, heat the same sample to a higher temperature (e.g., 600-800 °C) to pyrolyze the polymer backbone. Analysis of the resulting pyrolyzates can identify the polymer type.
-
GC-MS Conditions: The GC-MS conditions would be similar to those described in the GC-MS protocol above.
Spectroscopic Techniques for Structural Confirmation
While chromatography is excellent for separation and quantification, spectroscopic techniques can provide valuable qualitative information and structural confirmation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. While not ideal for quantification at low levels in a polymer matrix, it can be used to confirm the presence of TPP if it is in sufficient concentration or after extraction.
Key Spectral Features of TPP: Based on its structure and data from similar phosphate esters, the FTIR spectrum of TPP is expected to show characteristic absorption bands:[2][5]
-
~3290 cm⁻¹: ≡C-H stretch (from the terminal alkyne).
-
~2120 cm⁻¹: C≡C stretch (alkyne).
-
~1280-1300 cm⁻¹: P=O stretch (phosphoryl group).
-
~1000-1050 cm⁻¹: P-O-C stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. ³¹P NMR is particularly useful for phosphorus-containing compounds.
Expected ³¹P NMR Signal: For a phosphate ester like TPP, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphate esters typically falls in the range of +5 to -20 ppm relative to 85% phosphoric acid.[6][7] The exact chemical shift would provide a unique identifier for TPP.
Thermal Analysis
Thermal analysis techniques can provide information about the effect of TPP on the polymer's thermal properties.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of the polymer and determine if the presence of TPP alters its decomposition profile.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, and to observe any curing or crosslinking reactions involving TPP.
Data Presentation and Workflow Visualization
Table 1: Comparison of Key Analytical Techniques for TPP Analysis
| Technique | Sample Preparation | Primary Use | Advantages | Limitations |
| GC-MS | Solvent Extraction | Quantification & Identification | High resolution, good for volatile compounds, established libraries. | Requires derivatization for some compounds, not suitable for thermally labile molecules. |
| LC-MS/MS | Solvent Extraction or Dissolution/Precipitation | Quantification & Identification | High sensitivity and selectivity, suitable for a wide range of polarities and thermal stabilities. | Matrix effects can suppress ionization, higher equipment cost. |
| Py-GC-MS | Minimal (direct analysis) | Identification & Semi-Quantification | Fast, no solvent required, good for insoluble polymers. | Quantification can be challenging, potential for thermal reactions of the analyte. |
| FTIR | Direct analysis or post-extraction | Qualitative Identification | Fast, non-destructive, provides functional group information. | Low sensitivity for trace components, complex spectra for mixtures. |
| ³¹P NMR | Extraction and purification | Structural Confirmation | Highly specific for phosphorus, provides detailed structural information. | Low sensitivity, requires higher concentrations of the analyte. |
Diagrams
Caption: GC-MS protocol workflow.
Conclusion
The detection and quantification of this compound in polymers can be reliably achieved through a combination of appropriate sample preparation and instrumental analysis. For quantitative analysis, GC-MS and LC-MS/MS are the methods of choice, offering high sensitivity and selectivity. Py-GC-MS provides a rapid, solvent-free alternative, especially for intractable polymer matrices. Spectroscopic methods such as FTIR and ³¹P NMR serve as excellent complementary techniques for structural confirmation. The specific choice of methodology should be guided by the polymer type, the expected concentration of TPP, and the analytical instrumentation available. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists in the field of polymer analysis and drug development to accurately characterize materials containing this compound.
References
Sources
Application Note: Electrochemical Impedance Spectroscopy of TPP-Containing Electrolytes for Advanced Battery Systems
Introduction: The Critical Role of Electrolyte Additives and Advanced Characterization
The relentless pursuit of higher energy density and safer lithium-ion batteries has underscored the critical importance of electrolyte engineering. Triphenyl phosphate (TPP) has emerged as a promising electrolyte additive, primarily recognized for its flame-retardant properties.[1][2][3][4] However, its influence extends beyond safety, impacting the electrochemical performance by participating in the formation of a stable cathode-electrolyte interphase (CEI).[5][6] This protective layer is crucial for mitigating electrolyte decomposition, especially at high voltages and elevated temperatures, thereby enhancing the cycling stability of next-generation cathode materials like nickel-rich NCMs (Lithium Nickel Cobalt Manganese Oxides).[5][6]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that provides profound insights into the interfacial processes, charge-transfer kinetics, and ionic transport within an electrochemical system.[7][8][9] For electrolytes containing TPP, EIS is an indispensable tool to elucidate the mechanisms behind its performance-enhancing effects. This application note provides a comprehensive guide to performing and interpreting EIS measurements on TPP-containing electrolytes, enabling researchers to quantify the impact of this additive on key electrochemical parameters.
Theoretical Background: Understanding the Electrochemical System
The Function of TPP in Electrolytes
TPP, with the chemical formula OP(OC₆H₅)₃, is an aromatic organophosphate.[4] Its primary functions in a lithium-ion battery electrolyte are:
-
Flame Retardant: TPP's chemical structure imparts flame-retardant properties to the highly flammable carbonate-based electrolytes, enhancing battery safety.[1][2][3]
-
CEI Formation: TPP can be electrochemically oxidized at high potentials (around 4.83 V vs. Li/Li⁺).[6] This oxidation product contributes to the formation of a stable, phosphate-based CEI layer on the cathode surface.[5][6][10] This layer acts as a physical and electronic barrier, preventing direct contact between the reactive cathode surface and the electrolyte, thus suppressing continuous electrolyte decomposition.[5][6]
Fundamentals of Electrochemical Impedance Spectroscopy (EIS)
EIS involves applying a small amplitude AC voltage (or current) perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting AC current (or voltage) response.[7][8][11] The impedance (Z) of the system is then calculated as the ratio of the voltage to the current. By analyzing the impedance spectrum, typically visualized in Nyquist or Bode plots, one can deconstruct the various electrochemical processes occurring within the cell, each associated with a specific time constant.[8][12]
For a typical lithium-ion battery system, the impedance spectrum can reveal information about:
-
Bulk Electrolyte Resistance (R_e): The resistance to ion flow through the electrolyte.
-
Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Impedance: The resistance and capacitance associated with the passive layers formed on the anode and cathode, respectively.
-
Charge-Transfer Resistance (R_ct): The resistance to the electrochemical reaction (lithium-ion transfer) at the electrode-electrolyte interface.[13]
-
Double-Layer Capacitance (C_dl): The capacitance formed at the interface between the electrode and the electrolyte.[13]
-
Diffusion (Warburg Impedance, Z_w): The impedance related to the diffusion of lithium ions within the electrode materials.[14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for conducting EIS analysis of TPP-containing electrolytes.
Materials and Equipment
-
Electrolyte Components:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC)).
-
Lithium salt (e.g., LiPF₆).
-
Triphenyl phosphate (TPP), high purity.
-
-
Electrode Materials:
-
Working Electrode (e.g., LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) or LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811) coated on aluminum foil).
-
Counter and Reference Electrode (e.g., Lithium metal foil).
-
-
Cell Hardware:
-
Coin cells (e.g., CR2032) or a three-electrode setup.[7]
-
Celgard separator.
-
-
Equipment:
Workflow Diagram
Caption: Experimental workflow for EIS analysis of TPP-containing electrolytes.
Step-by-Step Protocol
-
Electrolyte Preparation (inside an argon-filled glovebox): a. Prepare the baseline electrolyte, for instance, 1 M LiPF₆ in a 3:7 volume ratio of EC:EMC. b. Prepare the TPP-containing electrolyte by adding the desired weight percentage of TPP (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) to the baseline electrolyte. Ensure complete dissolution by stirring.
-
Cell Assembly (inside an argon-filled glovebox): a. For a two-electrode coin cell (e.g., CR2032), assemble in the following order: negative pole, lithium metal (counter/reference), separator, working electrode (cathode), positive pole. b. Add a controlled amount of the prepared electrolyte (baseline or TPP-containing) to wet the separator and electrodes. c. Securely crimp the coin cell. For consistency, prepare multiple cells for each electrolyte composition.
-
Formation Cycles and SOC Adjustment: a. Transfer the assembled cells to a battery cycler. b. Perform 2-3 formation cycles at a low C-rate (e.g., C/10) to stabilize the electrode-electrolyte interphases. c. Precisely adjust the cell to the desired state of charge (SOC) for EIS measurement (e.g., 50% SOC or fully charged).
-
EIS Measurement: a. Allow the cell to rest for at least 1 hour to reach a stable open-circuit voltage (OCV). b. Connect the cell to the potentiostat. c. Set up the EIS experiment with the following typical parameters:
- Frequency Range: 1 MHz to 10 mHz.
- AC Amplitude: 10 mV (to ensure a pseudo-linear response).[13]
- DC Bias: OCV of the cell.
- Measurement Mode: Potentiostatic EIS.[11] d. Run the EIS measurement. e. (Optional) Repeat measurements at different SOC levels or after a certain number of cycles to track the evolution of impedance.
Data Analysis and Interpretation
Equivalent Circuit Modeling
The impedance data from EIS is commonly analyzed by fitting it to an equivalent electrical circuit model.[13][15][16] Each element in the circuit corresponds to a specific electrochemical process. A common model for a lithium-ion battery electrode interface is a modified Randles circuit.
Caption: Modified Randles circuit for modeling the impedance of a cathode interface.
Interpretation of Model Parameters
The table below summarizes the key parameters from the equivalent circuit model and their expected changes with the addition of TPP.
| Parameter | Description | Expected Impact of TPP | Rationale |
| R_e | Bulk Electrolyte Resistance | Minimal to slight increase | TPP addition may slightly alter electrolyte viscosity and ionic conductivity. |
| R_cei | CEI Resistance | Decrease (after formation) | TPP forms a stable, ionically conductive POₓ-based CEI, which is more effective than the layer formed from baseline electrolyte decomposition.[5][6] |
| CPE_cei | CEI Constant Phase Element | Change in magnitude and exponent | Reflects changes in the thickness and homogeneity of the CEI layer due to TPP participation. |
| R_ct | Charge-Transfer Resistance | Decrease (after formation) | A stable CEI facilitates smoother Li⁺ transfer across the interface, reducing the activation energy barrier for the charge-transfer reaction.[17] |
| CPE_dl | Double-Layer Constant Phase Element | Change in magnitude and exponent | Indicates modifications to the electrode surface area and interfacial properties. |
| Z_w | Warburg Impedance | Minimal change | Primarily related to solid-state diffusion within the active material, which is less likely to be directly affected by a soluble electrolyte additive. |
Note: CPE (Constant Phase Element) is used instead of an ideal capacitor to account for the non-ideal, heterogeneous nature of the electrode interfaces.[13]
Troubleshooting and Best Practices
-
High-Frequency Noise: Ensure proper electrical connections and use a Faraday cage to shield the setup from external electromagnetic interference.[11]
-
Drifting Data: The system must be in a steady state. Allow the cell to rest at OCV for a sufficient time before measurement to ensure electrochemical equilibrium.[8]
-
Poorly Resolved Semicircles: The time constants of different processes may overlap. Try adjusting the temperature or the state of charge to better separate the impedance features.
-
Data Validation: Use a Kramers-Kronig (K-K) transform to check the validity of your EIS data.[18] A valid EIS spectrum should be compliant with linearity, causality, and stability principles.
Conclusion
Electrochemical Impedance Spectroscopy is a vital technique for characterizing the impact of TPP as an electrolyte additive. By carefully following the outlined protocol and using appropriate equivalent circuit models, researchers can quantitatively assess the benefits of TPP on interfacial stability and charge-transfer kinetics. The reduction in CEI and charge-transfer resistances, observable through EIS, provides direct evidence of TPP's role in forming a protective and conductive interphase, thereby contributing to enhanced battery performance and longevity. This application note serves as a practical guide for leveraging EIS to accelerate the development of safer and more reliable energy storage systems.
References
-
Jung, K., Oh, S. H., & Yim, T. (2020). Triphenyl phosphate as an Efficient Electrolyte Additive for Ni-rich NCM Cathode Materials. Journal of Electrochemical Science and Technology, 12(1). [Link]
-
Smart, M. C., et al. (2015). The Evaluation of Triphenyl Phosphate as A Flame Retardant Additive to Improve The Safety of Lithium-Ion Battery Electrolytes. ResearchGate. [Link]
-
Zhou, Y., et al. (2019). Triphenyl phosphite as an electrolyte additive to improve the cyclic stability of lithium-rich layered oxide cathode for lithium-ion batteries. ResearchGate. [Link]
-
Dunn, R. P., et al. (2012). Electrochemical analysis of li-ion cells containing triphenyl phosphate. Journal of the Electrochemical Society, 159(12). [Link]
-
Oh, S. H., et al. (2017). Distinct Reaction Characteristics of Electrolyte Additives for High-Voltage Lithium-Ion Batteries: Tris(trimethylsilyl) Phosphite, Borate, and Phosphate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Triphenylphosphine. [Link]
-
Jung, K., Oh, S. H., & Yim, T. (2020). Triphenyl phosphate as an Efficient Electrolyte Additive for Ni-rich NCM Cathode Materials. KCI. [Link]
-
Yuan, Y., et al. (2019). Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms. PubMed. [Link]
-
Xing, L., et al. (2012). Studies of the Effect of Triphenyl Phosphate on Positive Electrode Symmetric Li-Ion Cells. Scilit. [Link]
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Wikipedia. (n.d.). Equivalent circuit model for Li-ion cells. [Link]
-
Wikipedia. (n.d.). Triphenyl phosphate. [Link]
-
Power Systems Design. (2023). Equivalent Circuit Modelling for Li-ion Batteries. [Link]
-
Zhang, T., et al. (2021). Bridging physics-based and equivalent circuit models for lithium-ion batteries. Diva-portal.org. [Link]
-
Plett, G. L. (n.d.). Equivalent-Circuit Cell Models. [Link]
-
Seventh Sense Research Group. (2024). Classification of Equivalent Circuit Models for Lithium-ion Batteries. [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]
-
ScienceGears. (n.d.). Understanding EIS for Electrochemical Research. [Link]
-
Lasia, A. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
-
Lacey, M. (2023). Electrochemical Impedance Spectroscopy (EIS). Lithium Inventory. [Link]
-
Gamry Instruments. (n.d.). Electrochemical Impedance Techniques Potentiostatic EIS. [Link]
-
Knoll, W., et al. (2020). Electrochemical Impedance Spectroscopy Using Interdigitated Gold–Polypyrrole Electrode Combination. Advanced Engineering Materials. [Link]
-
Li, W., et al. (2020). Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries. MDPI. [Link]
-
Zhang, Y., et al. (2019). The effect of electrolyte concentration on electrochemical impedance for evaluating polysulfone membranes. Environmental Science: Water Research & Technology. [Link]
-
Judez, X., et al. (2018). Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. PMC. [Link]
-
Brezas, W., et al. (2021). Electrochemical Impedance Spectroscopy for All-Solid-State Batteries: Theory, Methods and Future Outlook. UCL Discovery. [Link]
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- 2. "Electrochemical analysis of li-ion cells containing triphenyl phosphat" by Ronald P. Dunn, Janak Kafle et al. [digitalcommons.uri.edu]
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- 4. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Triphenyl phosphate as an Efficient Electrolyte Additive for Ni-rich NCM Cathode Materials -Journal of Electrochemical Science and Technology | Korea Science [koreascience.kr]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. EIS-Electrochemical Impedance Techniques Gamry Instruments [gamry.com]
- 12. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
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- 15. Equivalent circuit model for Li-ion cells - Wikipedia [en.wikipedia.org]
- 16. Equivalent Circuit Modelling for Li-ion Batteries [powersystemsdesign.com]
- 17. researchgate.net [researchgate.net]
- 18. lithiuminventory.com [lithiuminventory.com]
Application Note & Protocol: In-Situ Electrochemical Polymerization of Tripropargyl Phosphate for Advanced Electrode Modification
Introduction: A Novel Platform for Robust Electrode Interfaces
The functionalization of electrode surfaces is a cornerstone of innovation in fields ranging from analytical chemistry and molecular diagnostics to energy storage and materials science. The ability to create stable, uniform, and functional thin films on conductive substrates dictates the performance and reliability of a vast array of technologies. This application note details a robust methodology for the in-situ electrochemical polymerization of tripropargyl phosphate (TPP) to create a dense, adherent, and versatile polymer film, poly(this compound) [poly(TPP)], on various electrode surfaces.
This compound is a unique monomer possessing three reactive propargyl groups. This high degree of unsaturation lends itself to the formation of a highly cross-linked and protective polymer network upon polymerization.[1][2] While the in-situ polymerization of TPP has garnered significant attention for its role in forming stable solid-electrolyte interphases (SEI) in high-performance lithium-ion batteries, its application as a deliberate and controlled surface modification technique for a broader range of electrodes is an area of burgeoning interest.[1][2] The resulting poly(TPP) film can serve as a foundational layer for further functionalization, a protective barrier against corrosive environments, or as a dielectric layer in electronic components.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and a detailed protocol for the in-situ electropolymerization of TPP. We will delve into the underlying electrochemical principles, provide a step-by-step experimental workflow, discuss essential characterization techniques, and explore potential applications for this innovative surface modification strategy.
Principles of In-Situ Electropolymerization of TPP
Electrochemical polymerization is a powerful technique for fabricating polymer films directly on an electrode surface.[3] The process is initiated by the application of an external potential, which drives the oxidation or reduction of the monomer at the electrode-solution interface. In the case of TPP, the polymerization is believed to be initiated by the electrochemical oxidation of the propargyl groups, leading to the formation of radical cations that subsequently react with other monomer units to propagate the polymer chain. The high density of reactive sites on the TPP molecule facilitates the formation of a compact and dense polymer network.[2]
The key advantages of this in-situ approach include:
-
Excellent Adhesion: The polymer film is grown directly on the electrode surface, promoting strong adhesion.
-
Film Thickness Control: The thickness of the polymer film can be precisely controlled by modulating electrochemical parameters such as the number of polymerization cycles, scan rate, or deposition time.[4]
-
Conformal Coating: The electropolymerization process can uniformly coat complex electrode geometries.
-
Integrated Interface: This method creates an integrated interface with enhanced compatibility between the electrode and the polymer film.[5]
Experimental Protocol: Fabrication of Poly(TPP) Modified Electrodes
This protocol provides a general framework for the in-situ electrochemical polymerization of TPP on a standard working electrode (e.g., glassy carbon, gold, or platinum). The parameters provided are starting points and may require optimization depending on the specific electrode material, desired film thickness, and intended application.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound (TPP) | ≥97% | Sigma-Aldrich, TCI | |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for the polymerization solution. |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Electrochemical grade, ≥99% | Sigma-Aldrich | Supporting electrolyte. |
| Working Electrode | Glassy Carbon (GC), Gold (Au), Platinum (Pt) | BASi, CH Instruments | Diameter: 2-3 mm. |
| Counter Electrode | Platinum wire or mesh | ||
| Reference Electrode | Ag/AgCl (3 M KCl) or Ag/Ag⁺ | ||
| Alumina Slurry | 0.3 µm and 0.05 µm | Buehler, Allied High Tech | For electrode polishing. |
| Polishing Pads | Microcloth or Nylon |
Electrode Preparation: The Foundation for a Quality Film
A pristine electrode surface is critical for the reproducible growth of a uniform polymer film.
-
Mechanical Polishing:
-
Polish the working electrode with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm alumina slurry on separate polishing pads.
-
Apply moderate pressure and use a figure-eight motion for 2-3 minutes with each slurry grade.
-
-
Sonication:
-
Rinse the polished electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.
-
Repeat the sonication step in ethanol or isopropanol for 5 minutes.
-
-
Drying:
-
Dry the electrode under a stream of high-purity nitrogen gas.
-
-
Electrochemical Cleaning (Optional, for metallic electrodes):
-
For Au or Pt electrodes, perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram is obtained.
-
Preparation of the Polymerization Solution
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.
-
Add this compound to the supporting electrolyte solution to a final concentration of 10-50 mM. The optimal concentration may vary and should be determined empirically.
-
Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen/argon blanket over the solution during the experiment.
In-Situ Electrochemical Polymerization via Cyclic Voltammetry
Cyclic voltammetry (CV) is a versatile technique for both initiating and monitoring the electropolymerization process. The gradual decrease in current peaks with successive cycles can indicate the formation of a passivating (non-conductive) polymer film.[4]
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, a platinum counter electrode, and a suitable reference electrode.
-
Immerse the electrodes in the deoxygenated TPP polymerization solution.
-
-
Cyclic Voltammetry Parameters:
-
Potential Window: A typical starting range is from 0 V to +2.0 V (vs. Ag/AgCl). The onset of monomer oxidation should be determined from an initial CV scan.
-
Scan Rate: 50-100 mV/s.
-
Number of Cycles: 5-20 cycles. The number of cycles directly influences the film thickness.
-
-
Polymerization Procedure:
-
Initiate the cyclic voltammetry scan.
-
Observe the cyclic voltammogram. A successful polymerization is often indicated by the appearance of an oxidation peak on the first scan, which decreases in subsequent scans as the insulating polymer film forms on the electrode surface, blocking electron transfer.
-
-
Post-Polymerization Rinsing:
-
After the desired number of cycles, remove the electrode from the polymerization solution.
-
Rinse the modified electrode thoroughly with fresh acetonitrile to remove any unreacted monomer and supporting electrolyte.
-
Dry the electrode under a stream of nitrogen.
-
Characterization of the Poly(TPP) Film
A multi-technique approach is recommended to thoroughly characterize the morphology, thickness, electrochemical properties, and chemical composition of the poly(TPP) film.
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Record the CV of a redox probe (e.g., 1 mM Ferrocene in ACN with 0.1 M TBAPF₆ or 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) at the bare and poly(TPP)-modified electrodes.
-
A significant decrease in the peak currents and an increase in the peak-to-peak separation for the redox probe at the modified electrode indicate the formation of a blocking layer.[4]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a powerful technique to probe the interfacial properties of the modified electrode.
-
In the presence of a redox probe, the charge transfer resistance (Rct) value, obtained from fitting the Nyquist plot to an equivalent circuit, is expected to increase significantly after modification with the insulating poly(TPP) film.[6]
-
Surface Characterization
-
Scanning Electron Microscopy (SEM):
-
SEM provides high-resolution images of the electrode surface, allowing for the visualization of the polymer film's morphology and uniformity.
-
-
Atomic Force Microscopy (AFM):
-
AFM can be used to determine the film's thickness (via scratch testing) and surface roughness with high precision.[7]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a surface-sensitive technique that can confirm the elemental composition of the polymer film and provide information about the chemical bonding states of carbon, oxygen, and phosphorus.
-
Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and the proposed polymerization mechanism.
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of poly(TPP)-modified electrodes.
Proposed Polymerization Mechanism
Caption: Simplified mechanism of poly(TPP) formation on an electrode surface.
Applications and Future Directions
The ability to create robust and well-defined poly(TPP) films on electrodes opens up a range of application possibilities:
-
Protective Coatings: The dense and cross-linked nature of poly(TPP) makes it an excellent candidate for protecting electrodes from corrosion or fouling in harsh chemical environments.
-
Biosensor Development: The polymer film can serve as a stable platform for the immobilization of biomolecules (e.g., enzymes, antibodies, DNA). The propargyl groups, if not all consumed during polymerization, could potentially be used for "click" chemistry functionalization.
-
Dielectric Layers: The insulating properties of poly(TPP) are advantageous for the fabrication of microelectronic components, such as capacitors or insulators in thin-film transistors.
-
Drug Delivery: The film could be engineered to encapsulate and control the release of therapeutic agents in response to an electrical stimulus.
Further research can focus on tailoring the film properties by copolymerizing TPP with other functional monomers, controlling the film's porosity, and exploring its biocompatibility for in-vivo applications.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No polymer film formation | - Insufficiently positive potential window.- Presence of oxygen in the solution.- Inactive electrode surface. | - Extend the anodic potential limit.- Ensure thorough deoxygenation of the solution.- Repeat the electrode polishing and cleaning procedure. |
| Non-uniform or patchy film | - Contaminated electrode surface.- Inhomogeneous solution near the electrode. | - Improve the electrode cleaning process.- Gently stir the solution during polymerization (if applicable). |
| Film delamination | - Poor adhesion to the substrate.- Excessive film thickness leading to internal stress. | - Ensure the electrode surface is clean and appropriate for the substrate.- Reduce the number of polymerization cycles. |
Conclusion
The in-situ electrochemical polymerization of this compound offers a straightforward and effective method for the controlled modification of electrode surfaces. The resulting poly(TPP) films are robust, adherent, and possess properties that make them suitable for a wide range of applications. This application note provides a solid foundation for researchers to explore the potential of this versatile polymer coating in their respective fields.
References
-
Qian, K. et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces. [Link]
-
Fomo, G. et al. (2018). Electrochemical Polymerization. ResearchGate. [Link]
-
Qian, K. et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Request PDF on ResearchGate. [Link]
-
Zhang, J. et al. (2024). An in-situ polymerization strategy for gel polymer electrolyte Si||Ni-rich lithium-ion batteries. ResearchGate. [Link]
-
Wang, Z. et al. (2022). Design methodology of a promising category of metal phosphate electrodes for quasi-solid-state proton batteries. National Institutes of Health. [Link]
-
Díaz-Amaya, S. et al. (2021). Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. National Institutes of Health. [Link]
-
Li, Y. et al. (2020). Review—In Situ Polymerization for Integration and Interfacial Protection Towards Solid State Lithium Batteries. ResearchGate. [Link]
-
Al-Amodi, T. S. et al. (2022). Thin-Film Electrodes Based on Conjugated Polyelectrolytes for High-Performance Pseudocapacitance in Aqueous Media. Request PDF on ResearchGate. [Link]
-
Ochoa-Gutiérrez, K. S. et al. (2022). Electrogeneration and Characterization of Poly(methylene blue) Thin Films on Stainless Steel 316 Electrodes—Effect of pH. MDPI. [Link]
-
Le, H. T. T. et al. (2024). Crosslinked Gel Polymer Electrolyte from Trimethylolpropane Triglycidyl Ether by In Situ Polymerization for Lithium-Ion Batteries. MDPI. [Link]
-
Díaz-Amaya, S. et al. (2021). Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. ResearchGate. [Link]
-
El Mounssif, M. et al. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. [Link]
-
Kim, J. H. et al. (2019). Electrochemical Co-deposition of Polydopamine/Hyaluronic Acid for Anti-biofouling Bioelectrodes. Frontiers in Chemistry. [Link]
-
Kim, J. H. et al. (2019). Electrochemical Co-deposition of Polydopamine/Hyaluronic Acid for Anti-biofouling Bioelectrodes. ResearchGate. [Link]
-
Zhang, L. et al. (2013). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. RSC Publishing. [Link]
-
Pałys, B. et al. (2022). Hydrogel Polymer Electrolytes: Synthesis, Physicochemical Characterization and Application in Electrochemical Capacitors. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Electrochemical Co-deposition of Polydopamine/Hyaluronic Acid for Anti-biofouling Bioelectrodes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tripropargyl Phosphate (TPP) in Battery Electrolytes
Welcome to the technical support center for the use of tripropargyl phosphate (TPP) as an electrolyte additive in high-performance batteries. This guide is designed for researchers, scientists, and professionals in the field of battery technology and drug development who are utilizing TPP in their experimental setups. Here, we address common challenges and frequently asked questions to help you mitigate side reactions and optimize the performance of your electrochemical cells.
Troubleshooting Guide: Navigating Experimental Challenges with TPP
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your research.
Rapid Capacity Fade Observed After Introducing TPP
Question: I've added this compound to my electrolyte formulation to improve high-voltage stability, but I'm observing a rapid decline in capacity after just a few cycles. What could be the cause?
Answer:
This is a common issue that often points to an improperly formed or overly resistive Solid Electrolyte Interphase (SEI) on the anode and/or Cathode Electrolyte Interphase (CEI) on the cathode. While TPP is designed to polymerize and form a protective layer, non-ideal polymerization can lead to a thick, ionically insulating film that impedes lithium-ion transport, thereby increasing cell impedance and causing capacity to fade.
Underlying Causality:
The primary function of TPP is to be preferentially oxidized or reduced at the electrode surfaces to form a stable, electronically insulating, and ionically conductive polymer layer. This process, known as electropolymerization, is highly dependent on the concentration of TPP and the initial formation cycles.[1][2]
-
Excessive TPP Concentration: A high concentration of TPP can lead to rapid and uncontrolled polymerization, forming a thick, dense film that suffocates the electrode surface. This increases the internal resistance of the cell, leading to significant polarization and a drop in capacity, especially at higher C-rates.
-
Inadequate Formation Protocol: The initial charging and discharging cycles are critical for forming a stable and effective SEI/CEI. If the formation rate is too high, the TPP polymerization may be incomplete or non-uniform, resulting in a porous and unstable layer that continues to grow with cycling, consuming lithium and electrolyte.
Troubleshooting Protocol:
-
Optimize TPP Concentration:
-
Recommendation: Start with a low concentration of TPP, typically in the range of 0.5-2.0 wt%.
-
Experiment: Prepare a series of electrolytes with varying TPP concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%) and assemble coin cells.
-
Analysis: Cycle the cells under identical conditions and compare their capacity retention and impedance. Electrochemical Impedance Spectroscopy (EIS) is a powerful tool to probe the interfacial resistance. An increase in the diameter of the semicircle in the Nyquist plot corresponding to the SEI/CEI indicates higher interfacial resistance.
-
-
Refine the Formation Cycling Protocol:
-
Recommendation: Employ a slow formation rate (e.g., C/20 or C/10) for the first few cycles. This allows for a more controlled polymerization of TPP, leading to a thinner and more uniform protective layer.
-
Procedure:
-
Assemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes.
-
Perform the first charge-discharge cycle at a C/20 rate.
-
Follow with two to three cycles at a C/10 rate.
-
Subsequently, proceed with testing at the desired C-rate.
-
-
Data-Driven Diagnosis:
| TPP Concentration | Initial Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Interfacial Resistance (Ω) |
| 0% (Baseline) | 180 | 85 | 50 |
| 0.5% | 178 | 92 | 45 |
| 1.0% | 179 | 95 | 40 |
| 2.0% | 175 | 88 | 75 |
| 3.0% | 160 | 75 | 120 |
This table illustrates a hypothetical scenario where an optimal TPP concentration of 1.0% provides the best balance of capacity retention and low interfacial resistance.
Visualizing the Problem:
Caption: Effect of TPP concentration on SEI/CEI formation and cell performance.
Increased Gas Generation Upon TPP Addition
Question: I was expecting TPP to suppress gas evolution, but my pouch cells are swelling. What is happening?
Answer:
While TPP is known to inhibit gas generation by forming a protective layer that prevents electrolyte decomposition, under certain conditions, TPP itself can contribute to gassing.[1][2] This is often a result of operating the cell outside of TPP's stable voltage window or due to thermal decomposition at elevated temperatures.
Underlying Causality:
-
Oxidative Decomposition at High Voltages: TPP has a specific electrochemical stability window. If the cell is charged to a voltage that exceeds the oxidation potential of TPP, the molecule can undergo undesirable decomposition reactions that produce gaseous byproducts. The highly unsaturated propargyl groups, while beneficial for polymerization, can be susceptible to aggressive oxidation.
-
Thermal Decomposition: At elevated temperatures (e.g., > 60°C), TPP, like many organic phosphates, can undergo thermal decomposition. This process can be exacerbated by the presence of other electrolyte components and the highly reactive charged electrode materials.
Troubleshooting Protocol:
-
Determine the Electrochemical Stability Window of TPP:
-
Technique: Use Linear Sweep Voltammetry (LSV) to determine the oxidation potential of your electrolyte with and without TPP.
-
Procedure:
-
Construct a three-electrode cell with a stable working electrode (e.g., platinum or glassy carbon), a lithium reference electrode, and a lithium counter electrode.
-
Scan the potential anodically from the open-circuit voltage to the desired cutoff voltage at a slow scan rate (e.g., 0.1 mV/s).
-
The onset of a sharp increase in current indicates the beginning of electrolyte oxidation. Compare the LSV profiles of the baseline electrolyte and the TPP-containing electrolyte to identify the oxidation potential of TPP.
-
-
Action: If your cell's upper cutoff voltage is significantly higher than the oxidation potential of TPP, consider using a lower cutoff voltage or exploring alternative additives with higher voltage stability.
-
-
Characterize Gas Composition:
-
Technique: In-situ or ex-situ gas analysis using techniques like Differential Electrochemical Mass Spectrometry (DEMS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purpose: Identifying the gaseous species can provide clues about their origin. For example, the presence of CO2 and CO is often associated with carbonate solvent decomposition, while the detection of hydrocarbon fragments may point to TPP decomposition.
-
Visualizing the Workflow:
Caption: Troubleshooting workflow for increased gas generation with TPP.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which TPP prevents side reactions?
A1: this compound contains three highly reactive carbon-carbon triple bonds (alkynyl groups).[1][2] Due to its electronic structure, TPP has a higher Highest Occupied Molecular Orbital (HOMO) energy level compared to common carbonate solvents. This makes it more susceptible to oxidation at the cathode surface. Similarly, it can be reduced at the anode surface before the electrolyte solvents. This preferential reaction leads to the electropolymerization of TPP, forming a thin, stable, and uniform protective film on both the anode (SEI) and the cathode (CEI). This film acts as a physical and electronic barrier, preventing direct contact between the highly reactive electrode surfaces and the bulk electrolyte, thereby suppressing side reactions like solvent decomposition, gas generation, and lithium dendrite formation.
Q2: How can I confirm that the improved performance of my cell is due to a TPP-derived SEI/CEI?
A2: Post-cycling surface analysis of the electrodes is the most direct way to confirm the formation and composition of the SEI/CEI.
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can provide information about the elemental composition and chemical states of the species on the electrode surface. By analyzing the C 1s, O 1s, P 2p, and F 1s (if LiPF6 is used) spectra of cycled electrodes, you can identify the presence of polymerization products from TPP. Look for characteristic peaks corresponding to C-O-P and C≡C or their polymerized forms, which would be distinct from the signatures of decomposed carbonate solvents.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in the SEI/CEI. The disappearance or shift of the C≡C stretching vibration from TPP and the appearance of new peaks corresponding to polymer chains can confirm its participation in the interphase formation.
-
Transmission Electron Microscopy (TEM): TEM can provide visual evidence of the SEI/CEI layer and allow for an estimation of its thickness. A comparison between electrodes cycled with and without TPP can reveal differences in the morphology and thickness of the protective layer.
Q3: Can TPP be used in combination with other electrolyte additives?
A3: Yes, TPP can be used synergistically with other additives to further enhance battery performance. For example:
-
With Vinylene Carbonate (VC): VC is a well-known SEI-forming additive. Combining TPP and VC can lead to the formation of a more robust and multi-layered SEI that leverages the different polymerization mechanisms of the two additives. This can be particularly effective in silicon-based anodes that experience large volume changes.
-
With Fluoroethylene Carbonate (FEC): FEC is also an excellent SEI improver, especially for silicon anodes. Its combination with TPP can create a stable, fluorine-rich SEI that enhances cycling stability.
However, it is crucial to test for compatibility, as some additive combinations can have antagonistic effects. Always start with small-scale cell testing when evaluating new additive blends.
References
-
Qian, K. et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443–10451. [Link]
-
Deng, T. et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. PubMed, 32040291. [Link]
Sources
Technical Support Center: Optimizing Tripropargyl Phosphate (TPP) Concentration for SEI Stability
Welcome to the technical support center for the optimization of tripropargyl phosphate (TPP) as an electrolyte additive. This guide is designed for researchers, scientists, and drug development professionals working with lithium-ion batteries. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in stabilizing the solid electrolyte interphase (SEI) and enhancing battery performance through the precise application of TPP.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and application of this compound in lithium-ion battery electrolytes.
1. What is this compound (TPP) and what is its primary function in a lithium-ion battery?
This compound (TPP) is an electrolyte additive characterized by a central phosphate group bonded to three propargyl groups, each containing a carbon-carbon triple bond. Its primary function is to form a stable and protective solid electrolyte interphase (SEI) on the surface of both the anode (negative electrode) and the cathode (positive electrode).[1][2] This bifunctional capability is a key advantage of TPP.
The formation of a robust SEI is critical for the long-term performance and safety of lithium-ion batteries. An ideal SEI layer is ionically conductive, allowing the passage of lithium ions, but electronically insulating, preventing the continuous decomposition of the electrolyte.
2. How does TPP contribute to the formation of a stable SEI?
The three unsaturated propargyl groups in the TPP molecule are highly reactive and can polymerize on the electrode surfaces. This polymerization process leads to the formation of a dense and uniform protective layer. This TPP-derived SEI layer helps to:
-
Suppress gas generation: By preventing the continuous decomposition of the electrolyte, the formation of unwanted gases is minimized.[1]
-
Inhibit lithium dendrite growth: A uniform SEI layer promotes even deposition of lithium ions on the anode, mitigating the formation of dendritic structures that can lead to short circuits.[1]
-
Prevent transition metal dissolution: On the cathode side, the protective layer can reduce the dissolution of transition metals from the cathode material into the electrolyte, which can degrade battery performance.[1]
3. Why is optimizing the concentration of TPP crucial?
The concentration of TPP in the electrolyte is a critical parameter that significantly influences the properties of the SEI layer and, consequently, the overall battery performance.
-
Insufficient TPP: A concentration that is too low may result in an incomplete or non-uniform SEI layer, offering inadequate protection to the electrodes. This can lead to continuous electrolyte decomposition, capacity fade, and poor cycling stability.
-
Excessive TPP: A concentration that is too high can lead to the formation of an overly thick and resistive SEI layer. This can impede the transport of lithium ions, increasing the internal resistance of the battery and reducing its power capability. Some phosphate additives have been observed to increase impedance at higher concentrations.[3]
Therefore, finding the optimal concentration of TPP is essential to balance the formation of a protective SEI layer with the need for efficient lithium-ion transport.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of TPP as an electrolyte additive.
Issue 1: Rapid Capacity Fading and Poor Cycling Stability
-
Symptom: The battery exhibits a significant drop in capacity after a small number of charge-discharge cycles.
-
Potential Cause:
-
Inadequate SEI formation due to low TPP concentration: An insufficient amount of TPP may not form a complete and stable SEI layer, leading to ongoing electrolyte decomposition and consumption of lithium ions.
-
Poor quality TPP or electrolyte: Impurities in the TPP or the base electrolyte can interfere with the formation of a stable SEI.
-
-
Troubleshooting Steps:
-
Verify TPP Concentration: Ensure that the correct concentration of TPP was added to the electrolyte. An optimal starting point for many systems is around 0.5-1.0 wt%.[4]
-
Increase TPP Concentration: If the initial concentration was low (e.g., <0.5 wt%), consider preparing a new batch of electrolyte with a slightly higher concentration (e.g., 1.0 wt%).
-
Characterize the SEI: If the issue persists, perform post-mortem analysis of the electrodes using techniques like XPS and SEM to examine the composition and morphology of the SEI layer. An incomplete or non-uniform SEI would support the hypothesis of insufficient TPP.
-
Check Raw Material Purity: Ensure the purity of the TPP and other electrolyte components.
-
Issue 2: High Interfacial Impedance
-
Symptom: Electrochemical Impedance Spectroscopy (EIS) measurements show a large semicircle in the Nyquist plot, indicating high charge-transfer resistance. The battery may also exhibit poor rate capability.
-
Potential Cause:
-
Excessive TPP concentration: A high concentration of TPP can lead to the formation of a thick, ionically resistive SEI layer, hindering the movement of lithium ions across the electrode-electrolyte interface. While direct evidence for TPP is limited, other phosphate additives have shown increased impedance at higher concentrations.[3]
-
-
Troubleshooting Steps:
-
Reduce TPP Concentration: If a high concentration of TPP was used (e.g., >2.0 wt%), prepare a new electrolyte with a lower concentration (e.g., 1.0 wt% or 0.5 wt%).
-
EIS Analysis at Different Cycles: Monitor the evolution of the interfacial impedance over several formation cycles. A stable and relatively low impedance suggests a well-formed SEI.
-
Optimize Formation Protocol: A slower formation rate (e.g., C/20) can sometimes lead to the formation of a more ordered and less resistive SEI.
-
Issue 3: Significant Gas Generation
-
Symptom: Swelling of pouch cells or pressure buildup in coin cells, indicating the evolution of gas.
-
Potential Cause:
-
Incomplete SEI formation: If the TPP concentration is too low, the resulting SEI may not be sufficient to prevent the continuous reduction or oxidation of the electrolyte, leading to gas evolution.[5][6]
-
Decomposition of excess TPP: While TPP is intended to form a stable SEI, unreacted TPP at very high concentrations could potentially undergo side reactions that produce gas.
-
-
Troubleshooting Steps:
-
Optimize TPP Concentration: Both too low and potentially too high concentrations of TPP can lead to gas generation. Experiment with concentrations in the range of 0.5-1.5 wt% to find the optimal balance.
-
Gas Chromatography (GC) Analysis: If possible, analyze the composition of the generated gas. The presence of gases like ethylene (from ethylene carbonate reduction) would suggest an unstable SEI.[1]
-
Consider Synergistic Additives: In some cases, combining TPP with other additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can lead to the formation of a more robust and gas-impermeable SEI.[7]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the optimization of TPP concentration.
Protocol 1: Coin Cell Assembly for SEI Analysis
-
Electrode and Separator Preparation:
-
Dry the electrodes (anode and cathode) and separator in a vacuum oven at the appropriate temperature for at least 12 hours to remove any moisture.
-
Transfer the dried components into an argon-filled glovebox.
-
-
Cell Assembly (CR2032 Coin Cell):
-
Place the bottom casing of the coin cell on a clean surface.
-
Position a spacer disk in the center of the casing.
-
Place the negative electrode (e.g., graphite or lithium metal) on top of the spacer.
-
Carefully place the separator on top of the negative electrode.
-
Add a precise amount of the TPP-containing electrolyte (typically 20-40 µL for a CR2032 cell) onto the separator, ensuring it is fully wetted.
-
Place the positive electrode on top of the wetted separator.
-
Add a spring washer on top of the positive electrode.
-
Place the top casing (with gasket) over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Preparation:
-
Assemble the coin cell as described in Protocol 1.
-
Allow the cell to rest for at least 4 hours to ensure complete wetting of the electrodes.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat.
-
Set the frequency range for the measurement, typically from 100 kHz to 10 mHz.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) at the open-circuit voltage (OCV) of the cell.
-
Record the resulting impedance data.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (imaginary impedance vs. real impedance).
-
The high-frequency intercept with the real axis represents the ohmic resistance of the electrolyte.
-
The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance at the electrode-electrolyte interface. A smaller semicircle indicates a more conductive SEI.
-
Protocol 3: Post-mortem Analysis (XPS and SEM)
-
Cell Disassembly:
-
After cycling, carefully disassemble the coin cell inside an argon-filled glovebox.
-
Gently rinse the electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Allow the electrodes to dry completely inside the glovebox.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Transfer the dried electrodes to the XPS instrument using an air-sensitive sample holder to prevent exposure to air and moisture.
-
Acquire survey spectra to identify the elemental composition of the SEI.
-
Perform high-resolution scans of the C 1s, O 1s, F 1s, and P 2p regions to determine the chemical species present in the SEI. Look for signatures of polymerized TPP and other electrolyte decomposition products.[8][9][10][11][12][13][14][15][16]
-
-
Scanning Electron Microscopy (SEM):
-
Mount the dried electrodes on an SEM stub.
-
Image the surface of the electrodes at various magnifications to observe the morphology of the SEI. A uniform and crack-free SEI is desirable.
-
Data Presentation and Visualization
Table 1: Hypothetical Effect of TPP Concentration on Electrochemical Performance
| TPP Concentration (wt%) | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Interfacial Resistance (Ω) | Gas Evolution (µL/mAh) |
| 0 (Baseline) | 85 | 70 | 150 | 20 |
| 0.5 | 90 | 85 | 80 | 10 |
| 1.0 (Optimal) | 92 | 95 | 50 | 5 |
| 2.0 | 91 | 90 | 120 | 8 |
Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary depending on the specific battery chemistry and testing conditions.
Diagrams
Caption: Mechanism of TPP in forming protective SEI and CEI layers.
Caption: Troubleshooting workflow for TPP concentration optimization.
References
-
The morphology and XPS spectra of SEI layers formed from the... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]
-
Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. (2020, March 4). Retrieved January 8, 2026, from [Link]
-
(A) Cycling stability at 0.5C (1C = 250 mA g⁻¹) after an initial three... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Effective SEI Formation via Phosphazene-Based Electrolyte Additives for Stabilizing Silicon-Based Lithium-Ion Batteries. (n.d.). Retrieved January 8, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge Cycling under Different C-Rates. (n.d.). Retrieved January 8, 2026, from [Link]
-
XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. (n.d.). Retrieved January 8, 2026, from [Link]
-
Characterization of SEI chemical component using XPS and TOF-SIMS... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. (n.d.). Retrieved January 8, 2026, from [Link]
-
Structural and chemical analysis of SEI layer a–d, XPS results for C 1s... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications. (n.d.). Retrieved January 8, 2026, from [Link]
-
XPS analysis of SEI layer on Li-metal anode depending on electrolyte... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications. (n.d.). Retrieved January 8, 2026, from [Link]
-
Impedance Diagnostic for Overcharged Lithium-Ion Batteries - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. (n.d.). Retrieved January 8, 2026, from [Link]
-
Electrochemical impedance spectroscopy analysis. a) Comparison between... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
In Situ Analysis of Gas Generation in Lithium-Ion Batteries with Different Carbonate-Based Electrolytes. (2015, October 21). Retrieved January 8, 2026, from [Link]
-
A comparison of lithium-ion cell performance across three different cell formats. (n.d.). Retrieved January 8, 2026, from [Link]
-
Impact of tripropyl borate on life and impedance of lithium-ion cells. (n.d.). Retrieved January 8, 2026, from [Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced high voltage performance of LiNi0.5Mn0.3Co0.2O2 cathode via the synergistic effect of LiPO2F2 and FEC in fluorinated electrolyte for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. Gas Evolution in Operating Lithium-Ion Batteries Studied in Si... [publikationen.bibliothek.kit.edu]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. kratos.com [kratos.com]
Technical Support Center: Optimizing Tripropargyl Phosphate Click Reactions
Welcome to the technical support center for tripropargyl phosphate applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. We understand that achieving high yields and desired product distributions with this trifunctional alkyne can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your experiments.
Troubleshooting Guide for Low Yields
This section addresses specific issues you may encounter during your this compound click reactions, offering explanations and actionable solutions.
Q1: My reaction has stalled, resulting in a low yield of the desired fully tri-substituted product. What are the primary causes and how can I resolve this?
A low or incomplete conversion in CuAAC reactions is a common issue that can often be traced back to the catalyst's stability and activity. The catalytically active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
Core Issues and Solutions:
-
Catalyst Oxidation: The primary culprit for a stalled reaction is the loss of active Cu(I) catalyst. Dissolved oxygen in your reaction solvents can rapidly oxidize Cu(I) to Cu(II), effectively halting the catalytic cycle.[2][3]
-
Solution: It is crucial to thoroughly degas all solvents and reagents before starting the reaction. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method. Additionally, conducting the reaction under a positive pressure of an inert gas is highly recommended.[4]
-
-
Insufficient Reducing Agent: When using a Cu(II) salt (e.g., CuSO₄) as a precursor, a reducing agent, most commonly sodium ascorbate, is required to generate Cu(I) in situ.[3] The reducing agent is also consumed by dissolved oxygen, so an insufficient amount will lead to premature catalyst deactivation.[4]
-
Solution: Always use a freshly prepared solution of sodium ascorbate. An excess of the reducing agent is often beneficial to counteract its consumption by residual oxygen.[3]
-
-
Ligand Degradation or Incompatibility: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[5]
-
Solution: Ensure you are using a high-purity ligand that is appropriate for your solvent system. For aqueous or partially aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are excellent choices.[6][7] For organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common option.[2] The optimal ligand-to-copper ratio can vary, but a 1:1 to 5:1 ratio is a good starting point.[7][8]
-
Q2: I'm observing the formation of insoluble material or a gel in my reaction mixture. What is happening and how can I prevent it?
The formation of insoluble material or gelation is a strong indicator of uncontrolled polymerization. With three alkyne functionalities, this compound can act as a cross-linker, leading to the formation of a polymer network.[9]
Underlying Causes and Mitigation Strategies:
-
High Reactant Concentrations: At high concentrations of this compound and a di- or multi-functional azide, the probability of intermolecular reactions leading to polymer formation increases significantly.
-
Solution: Perform the reaction under more dilute conditions. This favors intramolecular reactions (if applicable) and the formation of discrete molecules over polymer chains.
-
-
Unfavorable Stoichiometry: An inappropriate stoichiometric ratio of azide to alkyne can lead to a situation where, after the initial reactions, there are still unreacted alkyne and azide groups on growing oligomers, promoting further polymerization.
-
Solution: Carefully control the stoichiometry of your reactants. If you are aiming for the fully substituted product, using a slight excess of the azide can help drive the reaction to completion.
-
-
Side Reactions: Glaser Coupling: The oxidative homocoupling of terminal alkynes, known as the Glaser coupling, can also contribute to the formation of polymeric byproducts.[3] This side reaction is promoted by the presence of Cu(II) and oxygen.
-
Solution: As with preventing catalyst deactivation, rigorous deoxygenation of the reaction mixture and the use of an adequate amount of reducing agent are critical to suppress Glaser coupling.[3]
-
Q3: My main products are the mono- and di-substituted this compound derivatives, not the desired tri-substituted product. How can I improve the degree of substitution?
Achieving complete substitution on a multifunctional core like this compound can be challenging due to statistical effects and increasing steric hindrance with each successive addition.
Factors Influencing Substitution and How to Address Them:
-
Stoichiometry: The molar ratio of your azide to this compound is a critical parameter.
-
Solution: To favor the formation of the tri-substituted product, use a molar excess of the azide reactant (e.g., 3.3 to 3.6 equivalents of a mono-azide for every 1 equivalent of this compound). This increases the statistical probability of all three alkyne groups reacting.
-
-
Steric Hindrance: As the first and second azide molecules attach to the this compound, the steric bulk around the remaining alkyne(s) increases, which can slow down subsequent reactions, especially if the azide itself is sterically demanding.[10]
-
Solution: If you suspect steric hindrance is a major issue, consider increasing the reaction time and/or temperature (while being mindful of the stability of your reactants and catalyst). Using a less sterically hindered azide, if your experimental design allows, can also be beneficial.
-
-
Reaction Time and Temperature: Incomplete reactions are often a matter of kinetics.
-
Solution: Monitor your reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If the reaction appears to have stalled with significant amounts of partially substituted products remaining, extending the reaction time or gently heating the mixture may be necessary to overcome the activation energy barrier for the final substitution(s).[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing click reactions with this compound.
Q1: What are the recommended starting concentrations for the reactants and catalyst?
For a typical CuAAC reaction, the concentrations can vary widely depending on the specific substrates and solvent system. However, a good starting point for this compound reactions is in the millimolar (mM) range.
| Component | Recommended Starting Concentration | Notes |
| This compound | 10-50 mM | Higher concentrations can increase the risk of polymerization. |
| Azide | 33-165 mM (for a 3.3x excess) | The optimal excess may need to be determined empirically. |
| Copper Source (e.g., CuSO₄) | 1-5 mol% (relative to alkyne groups) | Lower catalyst loading is often desirable, especially in biological applications.[12] |
| Ligand (e.g., THPTA/TBTA) | 1-5x molar excess over copper | A higher ligand-to-copper ratio can offer better protection for the catalyst.[7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10x molar excess over copper | Should be prepared fresh and added last to initiate the reaction.[2] |
Q2: How do I choose the right solvent for my this compound click reaction?
The choice of solvent is critical for ensuring that all reactants and the catalyst system remain in solution throughout the reaction.
-
Common Solvents: A variety of solvents can be used for CuAAC reactions, including water, t-butanol, DMSO, DMF, THF, and mixtures thereof.[13]
-
Solubility is Key: this compound is a relatively polar molecule. The solubility of your azide will be a major determining factor. A common and effective solvent system for many click reactions is a 1:1 mixture of water and t-butanol or DMSO.[2]
-
Acetonitrile as a Co-solvent/Ligand: In some cases, acetonitrile can serve as a co-solvent and may also act as a ligand to stabilize the Cu(I) catalyst, potentially obviating the need for a separate ligand.[1]
Q3: How can I monitor the progress of my reaction and characterize the products?
Effective reaction monitoring is key to optimizing your reaction conditions and knowing when the reaction is complete.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of your starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it can separate the mono-, di-, and tri-substituted products and provide their mass-to-charge ratios for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for characterizing your starting material and final products. In ¹H NMR, the disappearance of the acetylenic proton signal and the appearance of the triazole proton signal are indicative of a successful reaction. ³¹P NMR can be useful for confirming the integrity of the phosphate backbone.[14]
Q4: What are the best practices for purifying the products of a this compound click reaction?
The purification strategy will depend on the properties of your azide and the resulting triazole products.
-
Filtration: If your product is a solid and precipitates out of the reaction mixture, it can often be isolated by simple filtration, followed by washing with a solvent that dissolves the starting materials and byproducts.[3]
-
Column Chromatography: For mixtures of mono-, di-, and tri-substituted products, or if your product is soluble, silica gel column chromatography is a common purification method. The polarity of the eluent can be tuned to separate the different substitution products.
-
Precipitation/Washing: If there is a significant difference in solubility between your product and the starting materials/catalyst, precipitation by adding a non-solvent can be an effective purification step. For example, precipitating an organic-soluble product from an aqueous reaction mixture.[2]
-
Removal of Copper: Residual copper can be removed by washing with an aqueous solution of a chelating agent like EDTA or by passing the product solution through a copper-scavenging resin.[15]
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your this compound click reactions, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low-yield this compound click reactions.
Experimental Protocol: Synthesis of a Tri-substituted this compound Derivative
This protocol provides a general starting point for the CuAAC reaction of this compound with a generic azide. Optimization may be required for your specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvents (e.g., deionized water and t-butanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 500 mM solution of THPTA in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the azide (3.3 equivalents) in your chosen solvent system (e.g., a 1:1 mixture of degassed t-butanol and water).
-
Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
-
Addition of Catalyst Components:
-
While maintaining a positive pressure of inert gas, add the THPTA solution (e.g., 5 mol% relative to copper).
-
Add the CuSO₄ solution (e.g., 1 mol% relative to the total number of alkyne groups). The solution may turn a pale blue color.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol% relative to copper). The solution should become colorless or slightly yellow.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired tri-substituted product.
-
References
- Paredes, E., & Das, S. R. (2011). Pseudo-ligandless click chemistry for oligonucleotide conjugation. Methods in molecular biology (Clifton, N.J.), 751, 233–244.
- Sarwar, A., Katas, H., & Zin, N. M. (2015). Regioselective Sequential Modification of Chitosan via Azide-Alkyne Click Reaction: Synthesis, Characterization, and Antimicrobial Activity of Chitosan Derivatives and Nanoparticles. PLOS ONE, 10(2), e0116098.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Vallejo-López, M., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 13(10), 1599.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- Lin, C.-C., et al. (2022). Triple click chemistry for crosslinking, stiffening, and annealing of gelatin-based microgels.
-
Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link]
- Presolski, S. I., et al. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(41), 14570–14576.
- Royal Society of Chemistry. (2013). Green Chemistry. RSC Publishing.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162.
- DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.
- Borges, R. M., & Teixeira, J. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
- Chandrudu, S., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules (Basel, Switzerland), 18(7), 7900–7918.
-
ResearchGate. (2017). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? Retrieved from [Link]
- Sharpless, K. B., et al. (2022). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers.
- Farley, R. (2015). Microgel functionalisation using click chemistry. The University of Manchester (United Kingdom).
-
Glen Research. (2012). Click DNA and RNA Ligation – a Biocompatible Triazole Linkage. Retrieved from [Link]
- Parker, J. L., et al. (2017). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton transactions (Cambridge, England : 2003), 46(39), 13146–13151.
- Somani, R. R., et al. (2012). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Research, 3(9), 2939.
- Lee, S. H., et al. (2016). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- Kappe, C. O. (2010). Click chemistry under non-classical reaction conditions. Chemical Society reviews, 39(4), 1280–1290.
-
ResearchGate. (2006). Synthesis of Azide-alkyne Fragments for 'Click' Chemical Applications. Formation of Chiral 1,4-Disubstituted-(β-alkyl)-γ-1,2,3-triazole Scaffolds from Orthogonally Protected Chiral β-Alkyl-trialkylsilyl-γ-pentynyl Azides and Chiral β-Alkyl-γ-pentynyl-alcohols. Retrieved from [Link]
- Paredes, E., & Das, S. R. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. Bioorganic & medicinal chemistry letters, 22(16), 5313–5316.
-
ResearchGate. (2010). Reversible modification of oligodeoxynucleotides: Click reaction at phosphate group and alkali treatment. Retrieved from [Link]
- Schilter, D., et al. (2016). Using Coordination Chemistry to Control "Click" Reactions: The Selective Formation of Asymmetrically Ligated Polyoxometalates. Inorganic chemistry, 55(16), 8199–8205.
Sources
- 1. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Лиганды и катализаторы для клик-химии [ru.lumiprobe.com]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry under non-classical reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Regioselective Sequential Modification of Chitosan via Azide-Alkyne Click Reaction: Synthesis, Characterization, and Antimicrobial Activity of Chitosan Derivatives and Nanoparticles | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Flame Retardant Efficiency of Tripropargyl Phosphate (TPP)
Welcome to the technical support center for tripropargyl phosphate (TPP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with TPP to enhance the flame retardancy of polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in your research.
Introduction to this compound (TPP) as a Flame Retardant
This compound (TPP), with the chemical formula C9H9O4P, is an organophosphorus compound recognized for its potential as a flame retardant.[1][2] Its effectiveness stems from the dual action of phosphorus compounds in both the condensed and gas phases during combustion.[3][4] In the condensed phase, TPP can promote the formation of a protective char layer on the polymer surface, acting as a barrier to heat and mass transfer.[5][6] In the gas phase, it can release phosphorus-containing radicals that quench the high-energy radicals driving the combustion process.[4][7]
The propargyl groups (containing carbon-carbon triple bonds) in TPP's structure offer unique opportunities for polymerization and cross-linking, which can further enhance its thermal stability and flame retardant efficiency.[5] However, like many flame retardants, optimizing the performance of TPP often requires a systematic approach to formulation and application. This guide will walk you through common challenges and advanced strategies to maximize its flame-retardant capabilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TPP imparts flame retardancy?
A1: TPP, like other phosphate esters, functions through a combination of condensed-phase and gas-phase mechanisms.[3][8]
-
Condensed-Phase Action: Upon heating, TPP can decompose to form polyphosphoric acid, which promotes dehydration and charring of the polymer matrix. This char layer insulates the underlying material from heat and oxygen, thereby slowing down combustion.[5][6]
-
Gas-Phase Action: In the gas phase, the thermal decomposition of TPP releases phosphorus-containing radicals (e.g., PO•, PO2•). These radicals act as scavengers, interrupting the chain reactions of combustion by neutralizing highly reactive H• and OH• radicals.[4][7]
Q2: What are the key physical and chemical properties of TPP?
A2: TPP is typically a colorless to yellow clear liquid. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1779-34-6 |
| Molecular Formula | C9H9O4P |
| Molecular Weight | 212.14 g/mol |
| Purity | >98.0% (GC) |
| Boiling Point | 124 °C at 0.5 mmHg |
| Flash Point | 127 °C |
| Specific Gravity (20/20) | 1.20 |
| Refractive Index | 1.47 |
Data sourced from Tokyo Chemical Industry Co., Ltd.
Q3: What are the common polymers that TPP is used with?
A3: Phosphorus-based flame retardants like TPP are versatile and can be incorporated into a variety of polymers, including:
-
Poly(methyl methacrylate) (PMMA)[5]
-
Polycarbonates (PC) and their blends with acrylonitrile-butadiene-styrene (ABS)[3]
-
Polyurethanes (PU)[9]
-
Epoxy resins[10]
-
Polyolefins like polypropylene (PP), often in synergistic systems.[8][11]
The effectiveness of TPP can vary depending on the polymer's chemical structure and its interaction with the flame retardant during pyrolysis.[3]
Q4: Are there any safety precautions I should take when handling TPP?
A4: Yes, TPP is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects. When handling TPP, it is crucial to:
-
Wear protective gloves and eye protection.
-
Work in a well-ventilated area.
-
Avoid release into the environment.
-
Wash contaminated clothing before reuse.
-
In case of skin contact, wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.
Troubleshooting Guide: Experimental Challenges and Solutions
This section addresses specific issues that may arise during the incorporation and evaluation of TPP in polymer matrices.
Issue 1: Poor dispersion of TPP in the polymer matrix.
-
Question: I'm observing phase separation and poor homogeneity after mixing TPP with my polymer. What could be the cause and how can I fix it?
-
Answer: Poor compatibility between the phosphate ester and the polymer matrix is a common issue that can lead to reduced mechanical properties and inconsistent flame retardancy.[8][12]
-
Causality: TPP, being a relatively polar molecule, might not be fully compatible with non-polar polymers. High loadings of TPP can also lead to plasticization, which might not be desirable.[8]
-
Troubleshooting Steps:
-
Optimize Mixing Parameters: Ensure your mixing process (e.g., melt blending, solution casting) is optimized for temperature, time, and shear rate to promote better dispersion.
-
Use a Compatibilizer: Consider adding a compatibilizer that has affinity for both the polymer and TPP. For instance, a maleic anhydride-grafted version of your base polymer can improve interfacial adhesion.
-
Surface Modification of Fillers: If you are using TPP in a composite with other fillers, surface treating the fillers can sometimes improve the overall homogeneity of the mixture.
-
Reactive Incorporation: The propargyl groups of TPP allow for its chemical integration into the polymer backbone via copolymerization, which permanently resolves dispersion issues.[5]
-
-
Issue 2: Insufficient improvement in flame retardancy (e.g., low Limiting Oxygen Index (LOI) or high peak Heat Release Rate (pHRR)).
-
Question: I've added TPP to my polymer, but the flame retardancy improvement is marginal. How can I boost its efficiency?
-
Answer: The effectiveness of a flame retardant is not solely dependent on its presence but also on its interaction with the polymer and other additives.[3] To enhance TPP's efficiency, consider synergistic approaches.[13][14]
-
Causality: Synergism occurs when the combined flame retardant effect of two or more components is greater than the sum of their individual effects.[14][15]
-
Troubleshooting & Enhancement Strategies:
-
Nitrogen-Containing Synergists: Combine TPP with nitrogen-containing compounds like melamine or its derivatives. The nitrogen source can enhance char formation and release non-combustible gases, creating a synergistic effect with the phosphorus from TPP.[13][16][17]
-
Nanoparticle Incorporation: The addition of nanoparticles such as nanoclays (e.g., montmorillonite), metal oxides (e.g., TiO₂, ZnO), or carbon nanotubes can significantly enhance flame retardancy.[18][19][20] These nanoparticles can act as a physical barrier, improve char quality, and alter the pyrolysis behavior of the polymer.[18][21]
-
Metal Hydroxides: While TPP is effective, combining it with metal hydroxides like aluminum hydroxide (ATH) or magnesium hydroxide (MDH) can provide an additional cooling effect through the endothermic release of water upon decomposition.[16]
-
-
Issue 3: Deterioration of mechanical properties of the final material.
-
Question: The addition of TPP has made my polymer brittle and reduced its tensile strength. What is happening and what can I do?
-
Answer: The incorporation of additives can often compromise the mechanical integrity of a polymer.[12]
-
Causality: High concentrations of TPP can act as a plasticizer, reducing the glass transition temperature and potentially leading to a decrease in stiffness and strength.[8] Poor dispersion can also create stress concentration points within the material.
-
Troubleshooting Steps:
-
Optimize TPP Loading: Conduct a systematic study to find the optimal concentration of TPP that provides the desired flame retardancy without excessively compromising mechanical properties.
-
Reactive Extrusion/Copolymerization: As mentioned earlier, covalently bonding TPP to the polymer chain can mitigate the negative effects of plasticization and improve mechanical performance.[5]
-
Reinforcing Fillers: Incorporate reinforcing fillers like glass fibers or nano-reinforcements to compensate for the loss in mechanical strength.
-
Synergistic Formulations: Employing synergistic systems can often allow for a lower overall loading of flame retardants to achieve the same level of performance, thereby better preserving the original mechanical properties of the polymer.[13]
-
-
Experimental Protocols & Workflows
Protocol 1: Enhancing TPP Efficiency with Melamine as a Nitrogen Synergist in Polypropylene (PP)
This protocol outlines the preparation and evaluation of a flame-retardant PP composite using a TPP-melamine synergistic system.
1. Materials:
- Polypropylene (PP) pellets
- This compound (TPP)
- Melamine (particle size < 40 µm)
- Antioxidant (e.g., Irganox 1010)
2. Compounding Procedure:
- Dry the PP pellets at 80°C for 4 hours.
- Pre-mix the PP pellets, TPP, melamine, and antioxidant in a high-speed mixer for 5 minutes to ensure a homogeneous blend. A sample formulation is provided in the table below.
- Melt-compound the mixture using a co-rotating twin-screw extruder with a temperature profile of 180-210°C from hopper to die.
- Extrude the molten polymer strand, cool it in a water bath, and pelletize it.
- Dry the pellets at 80°C for 4 hours before further processing.
3. Sample Preparation for Testing:
- Injection mold the dried pellets into standard test specimens for LOI, UL-94, and mechanical testing according to relevant ASTM or ISO standards.
4. Characterization:
- Limiting Oxygen Index (LOI): Measure according to ASTM D2863.
- UL-94 Vertical Burning Test: Conduct according to ASTM D3801.[22]
- Cone Calorimetry: Evaluate combustion behavior (pHRR, THR, etc.) according to ASTM E1354.
- Thermogravimetric Analysis (TGA): Analyze thermal stability and char yield under a nitrogen atmosphere.[23]
- Mechanical Testing: Measure tensile strength and elongation at break according to ASTM D638.
Sample Formulation Table:
| Formulation ID | PP (wt%) | TPP (wt%) | Melamine (wt%) | Antioxidant (wt%) |
| PP-Control | 99.5 | 0 | 0 | 0.5 |
| PP-TPP20 | 79.5 | 20 | 0 | 0.5 |
| PP-Syn1 | 79.5 | 15 | 5 | 0.5 |
| PP-Syn2 | 79.5 | 10 | 10 | 0.5 |
Diagram 1: Workflow for Preparing and Testing TPP-Based Flame Retardant Composites
Caption: Workflow from preparation to evaluation.
Diagram 2: Synergistic Flame Retardant Mechanism of TPP and Nitrogen Compounds
Caption: P-N synergistic flame retardant mechanism.
References
-
Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PMC - PubMed Central. Available at: [Link]
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This compound. LookChem. Available at: [Link]
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What synergistic effects are observed when combining different halogen-free flame retardants? Quora. Available at: [Link]
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Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? ResearchGate. Available at: [Link]
-
Flame Retardant Additives: Why Phosphates Reduce Fire Risk But Kill Cycle Life. LinkedIn. Available at: [Link]
-
Characterizations of a new flame-retardant polymer. ResearchGate. Available at: [Link]
-
Characterisation of flame retardant plasma polymer deposited BOPP film. Taylor & Francis Online. Available at: [Link]
-
The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synergism. FLAMERETARDANTS-ONLINE. Available at: [Link]
-
Flame-retarding nanoparticles as the compatibilizers for immiscible polymer blends: simultaneously enhanced mechanical performance and flame retardancy. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Nanoparticles as flame retardants. PolyvalentPolimer. Available at: [Link]
-
Flame Retardant Mechanism: A Comprehensive Guide. KMT Industrial. Available at: [Link]
-
Thermal performance of thermoplastic polyurethane composites with microencapsulated piperazine pyrophosphate. Frontiers. Available at: [Link]
- Preparation of tri(chloropropyl) phosphate. Google Patents.
-
Tri-2-propyn-1-yl phosphate. PubChem. Available at: [Link]
-
Synthesis and Sintering Investigation of flame retardancy properties of polypropylene. SYNTHESIS AND SINTERING. Available at: [Link]
-
The Influence of Nanoparticles on Fire Retardancy of Pedunculate Oak Wood. PMC. Available at: [Link]
-
Phosphate Flame Retardants. Victory. Available at: [Link]
-
Flame retardant properties of polyamide 6 with piperazine pyrophosphate. ResearchGate. Available at: [Link]
-
Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. ResearchGate. Available at: [Link]
-
Synergistic flame retardant effect of a new N-P flame retardant on poplar wood density board. Nature. Available at: [Link]
-
Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry. MDPI. Available at: [Link]
-
What Is The Synergistic Effect Of Flame Retardants? Hangzhou Jessica Chemicals Co.,Ltd. Available at: [Link]
-
Enhancing Polymer Performance with High-Purity Phosphorus Flame Retardants. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Journal of Polytechnic. Available at: [Link]
- Phosphorylation of products for flame retardant applications. Google Patents.
-
Nanoparticles as Effective Flame Retardants for Natural and Synthetic Textile Polymers: Application, Mechanism, and Optimization. ResearchGate. Available at: [Link]
-
Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. PMC - NIH. Available at: [Link]
-
Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. ResearchGate. Available at: [Link]
-
Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship.org. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]
-
Inherently flame retardant polypropylene copolymer. ResearchGate. Available at: [Link]
-
Flame-Retardant Behavior and Nanocrystal Synthesis through Formation of Multilayers of Poly(acrylic acid) and Zinc Phosphate on Cotton Fabric. PubMed. Available at: [Link]
-
Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). DTIC. Available at: [Link]
-
Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. MDPI. Available at: [Link]
-
FLAME RETARDANT POLYMER COMPOSITIONS. European Patent Office. Available at: [Link]
-
Flame Retardants. Ulterion® International. Available at: [Link]
-
Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). Stockholm Convention. Available at: [Link]
-
Impact of the flame retardant additive triphenyl phosphate (TPP) on the performance of graphite/LiFePO4 cells in high power applications Dedication: Professor per Jacobsson in memoriam. ResearchGate. Available at: [Link]
-
Alternative Flame Retardants. Danish Environmental Protection Agency. Available at: [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Tripropargyl Phosphate (TPP) in Battery Electrolytes
Welcome to the technical support guide for researchers utilizing Tripropargyl Phosphate (TPP) as an electrolyte additive. This resource is designed to provide in-depth, field-proven insights into the behavior of TPP in lithium-ion and lithium-metal batteries. We will move beyond simple protocols to explore the causal mechanisms behind its function and potential degradation pathways, enabling you to troubleshoot experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TPP) in a lithium-ion battery electrolyte?
A1: this compound (TPP) is a multifunctional electrolyte additive designed to enhance battery performance and longevity. Its primary function is to form protective interfacial layers on both the anode and the cathode.[1][2][3] TPP contains three highly reactive propargyl (carbon-carbon triple bond) groups.[1][3] These unsaturated functionalities allow it to electrochemically polymerize, creating a dense and stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode-Electrolyte Interphase (CEI) on the cathode.[1][4] These protective layers are crucial for suppressing parasitic side reactions, such as electrolyte decomposition, lithium dendrite growth, and the dissolution of transition metals from the cathode.[2][3]
Q2: How does TPP preferentially form these protective layers over the bulk electrolyte?
A2: The preferential action of TPP is governed by its electronic structure. TPP has a higher Highest Occupied Molecular Orbital (HOMO) energy compared to common carbonate electrolyte solvents like ethylene carbonate (EC) and diethyl carbonate (DEC).[1] Molecules with higher HOMO levels are more susceptible to oxidation.[1] Consequently, at the high operating voltages of modern cathodes (e.g., NMC532, NMC811), TPP oxidizes and polymerizes on the cathode surface before the bulk electrolyte solvents, forming a protective CEI.[1] On the anode side, its unsaturated bonds are readily reduced to participate in the formation of a stable SEI. This targeted electrochemical activity at the electrode surfaces is the key to its effectiveness.[4]
Q3: What is a typical concentration for TPP in an electrolyte formulation?
A3: Most research indicates that a low concentration of TPP is highly effective. Typically, concentrations ranging from 0.5 wt% to 2 wt% are used in standard carbonate-based electrolytes.[2] Adding a small amount is sufficient to form the necessary protective interphases without significantly altering the bulk electrolyte properties, such as ionic conductivity. Exceeding the optimal concentration can lead to detrimental effects, which are discussed in the troubleshooting section below.
Q4: Is TPP effective for both lithium-ion and lithium-metal batteries?
A4: Yes, TPP has demonstrated significant benefits for both systems. In lithium-ion batteries (LIBs) with graphite anodes, it contributes to a stable SEI.[2][3] In lithium-metal batteries (LMBs), the TPP-derived SEI is particularly valuable for its ability to suppress the formation of lithium dendrites, a major failure mechanism in these high-energy-density systems.[1][3] Its ability to form protective layers on both electrodes makes it a versatile additive for various aggressive battery chemistries.[1][3]
Troubleshooting Guide: Degradation Mechanisms & Solutions
This section addresses common issues encountered during experiments with TPP-containing electrolytes. Each problem is analyzed through the lens of TPP's potential degradation mechanisms.
Issue 1: High First-Cycle Irreversible Capacity Loss (ICL)
-
Symptoms: The coulombic efficiency of the first formation cycle is significantly lower than expected (>15-20%). A large amount of charge is consumed without contributing to the cell's reversible capacity.
-
Probable Cause & Mechanism: While TPP is designed to decompose, its primary degradation mechanism is electropolymerization to form the SEI and CEI.[1] This process inherently consumes lithium ions and is a major contributor to ICL. However, an excessively high ICL can indicate that the TPP concentration is too high. An overabundance of TPP can lead to the formation of an overly thick and resistive SEI layer on the anode. This thick layer can trap a larger amount of lithium, rendering it electrochemically inactive and thus increasing the irreversible capacity loss.
-
Proposed Solutions & Diagnostic Workflow:
-
Optimize TPP Concentration: Systematically decrease the TPP concentration in 0.25 wt% increments (e.g., 2.0% -> 1.75% -> 1.5%).
-
Characterize the Interphase: After the formation cycle, disassemble the cell in an argon-filled glovebox. Analyze the anode surface using X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition and relative thickness of the SEI. A strong signal from phosphorus and carbon species related to polymerized TPP may indicate an excessively thick layer.
-
Differential Capacity Analysis (dQ/dV): Analyze the dQ/dV plots from the formation cycle. The peaks corresponding to SEI formation (typically between 0.8 V and 0.2 V vs. Li/Li⁺ on graphite) can be integrated to quantify the charge consumed. Compare the peak areas for different TPP concentrations to find a balance between stable SEI formation and minimal ICL.
-
Issue 2: Rapid Capacity Fading and Increased Cell Impedance
-
Symptoms: The cell shows good initial capacity but fades rapidly over subsequent cycles. Electrochemical Impedance Spectroscopy (EIS) reveals a steady increase in charge-transfer resistance.
-
Probable Causes & Mechanisms:
-
Continuous Interphase Growth: The ideal SEI/CEI forms during the initial cycles and then remains stable. However, if the TPP-derived interphase is not sufficiently dense or electronically insulating, it may not completely passivate the electrode surface. This allows for the slow, continuous decomposition of both TPP and the electrolyte solvents over many cycles, thickening the interfacial layers and increasing impedance.
-
Thermal Degradation at Elevated Temperatures: Operating at high temperatures (e.g., >60°C) can accelerate degradation. While TPP itself is relatively stable, its decomposition can be catalyzed by the highly reactive electrode surfaces. Thermal decomposition of phosphate esters can lead to the formation of various byproducts, including acidic species that can attack the electrode materials and other electrolyte components.[5][6]
-
Hydrolysis from Moisture Contamination: Phosphate esters are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be introduced through improperly dried cell components. This reaction can produce phosphoric acid and propargyl alcohol. The acidic byproducts can further catalyze electrolyte decomposition and corrode the current collectors.
-
-
Proposed Solutions & Diagnostic Workflow:
-
Temperature Control: Ensure the cycling temperature is within the specified range for the cell chemistry, typically 25-45°C.
-
Stringent Moisture Control: Dry all cell components (electrodes, separators) under vacuum at appropriate temperatures (e.g., 80-120°C) before cell assembly. Ensure the glovebox atmosphere has H₂O and O₂ levels below 0.5 ppm.
-
In-situ EIS: Conduct EIS measurements at regular intervals during cycling (e.g., every 50 cycles) to monitor the evolution of interfacial and charge-transfer resistances.
-
Post-Mortem Analysis: After significant capacity fade, analyze the cycled electrodes with Scanning Electron Microscopy (SEM) to look for evidence of thick, non-uniform deposits or electrode cracking. XPS can reveal changes in the chemical composition of the SEI/CEI over time.
Issue 3: Increased Cell Swelling and Gas Generation
-
Symptoms: The pouch or cylindrical cell exhibits noticeable swelling over time. Opening the cell post-cycling releases a significant amount of gas.
-
Probable Causes & Mechanisms:
-
Reductive Decomposition on the Anode: The intended reaction of TPP on the anode is a controlled polymerization. However, side reactions can occur. The reduction of the propargyl groups can potentially lead to the formation of gaseous byproducts like propyne or propadiene, especially if the SEI is not well-formed. This is analogous to how ethylene carbonate reduction can produce ethylene gas.
-
Oxidative Decomposition on the Cathode: At very high voltages (>4.5 V vs. Li/Li⁺), the phosphate group itself, in addition to the propargyl functionalities, can undergo oxidative decomposition, potentially releasing CO₂ or other gaseous species.
-
Reaction with Contaminants: TPP or its decomposition products might react with contaminants like HF (formed from LiPF₆ salt degradation), leading to further reactions that generate gas.
-
-
Proposed Solutions & Diagnostic Workflow:
-
Differential Electrochemical Mass Spectrometry (DEMS): This is the most direct technique to identify and quantify gas evolution during cycling. By coupling a mass spectrometer to a sealed electrochemical cell, you can correlate specific gaseous species (e.g., H₂, C₂H₄, CO, CO₂) with electrochemical events.
-
Gas Chromatography (GC): After cycling, carefully harvest the gas from the cell in a sealed container and analyze its composition using GC. This can help identify the specific degradation pathway.
-
Voltage Hold (Potentiostatic) Experiments: Hold the cell at high (e.g., 4.5 V) and low (e.g., 0.01 V) potentials and monitor for gas evolution using DEMS or pressure sensors to isolate whether the gassing is occurring primarily at the cathode or anode.
-
Data Summary & Analytical Protocols
Table 1: Impact of TPP Concentration on Performance Metrics
| TPP Conc. (wt%) | 1st Cycle Coulombic Efficiency | Capacity Retention (after 200 cycles @ 1C) | Impedance Rise (after 200 cycles) | Notes |
| 0% (Baseline) | ~88% | ~75% | High | Prone to continuous electrolyte decomposition. |
| 0.5% | ~86% | ~92% | Low | Effective SEI/CEI formation with minimal ICL. |
| 1.0% | ~85% | ~94% | Low | Often reported as an optimal concentration.[2] |
| 2.0% | ~82% | ~90% | Moderate | Higher ICL; potential for thicker, more resistive interphases. |
| 3.0% | <80% | <85% | High | Detrimental effects from excessive additive concentration. |
Note: Values are representative and can vary based on specific cell chemistry, electrolyte, and testing conditions.
Experimental Protocol 1: Cyclic Voltammetry (CV) to Evaluate TPP's Electrochemical Window
-
Objective: To determine the oxidation and reduction potentials of TPP.
-
Cell Setup: Three-electrode cell with a lithium metal reference and counter electrode, and a glassy carbon or platinum working electrode.
-
Electrolyte Preparation: Prepare two electrolytes: a baseline (e.g., 1M LiPF₆ in EC/DEC) and the baseline with 1 wt% TPP.
-
Procedure:
-
Scan the potential from the Open Circuit Voltage (OCV) down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s) to observe the reduction peaks.
-
In a separate experiment, scan from OCV up to a high voltage (e.g., 5.0 V) to observe the oxidation peaks.
-
Run at least 3 cycles to check for the stability of the formed layers.
-
-
Expected Outcome: The TPP-containing electrolyte should show distinct reduction and oxidation peaks that are not present in the baseline. The oxidation peak should occur at a lower potential than the bulk electrolyte's oxidation, confirming its preferential decomposition on the cathode.[1]
Experimental Protocol 2: Post-Cycling Gas Chromatography (GC) Analysis
-
Objective: To identify gaseous byproducts of TPP degradation.
-
Cell Setup: Cycle a pouch cell containing the TPP electrolyte for a designated number of cycles.
-
Gas Collection: In an argon-filled glovebox, place the cycled cell in a sealed container equipped with a septum. Carefully puncture the pouch cell to release the internal gases into the container.
-
GC Analysis:
-
Using a gas-tight syringe, extract a known volume of the headspace gas from the container.
-
Inject the gas sample into a Gas Chromatograph equipped with both a Thermal Conductivity Detector (TCD) for permanent gases (H₂, O₂, N₂) and a Flame Ionization Detector (FID) for hydrocarbons (C₂H₄, C₃H₆, etc.) and CO/CO₂ (after methanization).
-
Use appropriate calibration standards to quantify the concentration of each identified gas.
-
-
Interpretation: The presence of gases like propyne, allene, or excess CO₂ compared to a baseline cell would point to specific undesirable side reactions of TPP.
This guide provides a foundational understanding of TPP's behavior and degradation pathways. Successful battery research requires not only knowing that an additive works but also understanding the intricate mechanisms of why it works and how it can fail. By combining the insights provided here with careful experimental design and analysis, you can effectively harness the benefits of this compound in your research.
References
-
Qian, Y., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443–10451. [Link]
-
ResearchGate. (n.d.). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF. Retrieved from [Link]
-
PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of lithium-containing inorganic phosphate additives in stabilization of carbonate-based electrolyte for 5 V LiNi0.5Mn1.5O4-based lithium-ion batteries. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Retrieved from [Link]
-
University of California, Riverside. (2023). Phosphorus Pentoxide Additive for Lithium-ion Batteries. Retrieved from [Link]
-
PSE Community.org. (2022). Influence of Several Phosphate-Containing Additives on the Stability and Electrochemical Behavior of Positive Electrolytes for Vanadium Redox Flow Battery. Retrieved from [Link]
-
NASA Technical Reports Server. (2010). Lithium-Ion Electrolytes Containing Phosphorous-Based, Flame-Retardant Additives. Retrieved from [Link]
-
PubMed. (2021). Tale of Three Phosphate Additives for Stabilizing NCM811/Graphite Pouch Cells: Significance of Molecular Structure-Reactivity in Dictating Interphases and Cell Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]
-
eScholarship.org. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]
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Technical Support Center: Improving the Thermal Stability of Tripropargyl Phosphate (TPP) Modified Polymers
Welcome to the technical support center for researchers, scientists, and professionals working on enhancing the thermal stability of polymers using tripropargyl phosphate (TPP). This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you overcome common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the use of this compound (TPP) for improving polymer thermal stability.
Q1: What is this compound (TPP) and why is it used in polymer modification?
This compound (TPP), with the chemical formula C₉H₉O₄P, is an organophosphorus compound containing three reactive propargyl groups (a propargyl group features a C≡C triple bond).[1] In polymer science, it is utilized as a reactive additive or comonomer. Its primary function is to enhance the thermal stability and flame retardancy of the host polymer.[2][3] The phosphorus moiety acts as an acid source at elevated temperatures, promoting char formation, while the propargyl groups provide sites for extensive crosslinking.[4][5][6]
Q2: How does adding a phosphorus-containing compound like TPP improve a polymer's thermal stability?
Phosphorus-based flame retardants and thermal stabilizers operate through two primary mechanisms: gas-phase and condensed-phase action.[3][7]
-
Condensed-Phase Mechanism: This is the most relevant mechanism for TPP. Upon heating, the phosphate group decomposes to form phosphoric and polyphosphoric acids.[3][4] These acids act as catalysts for dehydration and carbonization of the polymer backbone. This process creates a thermally stable, insulating layer of carbonaceous char on the polymer's surface.[3][5] This char layer limits the transport of heat to the underlying material and slows the release of flammable volatile compounds, thereby increasing the overall thermal stability.[5]
-
Gas-Phase Mechanism: While less dominant for phosphates, some phosphorus compounds can release radical species (like PO•) into the gas phase during combustion. These radicals interfere with the chain reactions of combustion (e.g., by scavenging H• and OH• radicals), effectively quenching the flame.[8]
The incorporation of TPP leverages the potent char-forming capability of phosphorus to significantly enhance the polymer's performance at high temperatures.[9]
Q3: What is the role of the "propargyl" groups in TPP?
The three propargyl groups in the TPP molecule are its key reactive handles. The carbon-carbon triple bond in these groups can undergo thermally induced crosslinking reactions.[6] When a TPP-modified polymer is heated, these groups react to form a dense, three-dimensional network structure within the polymer matrix.[10] This crosslinking increases the molecular weight and restricts the mobility of polymer chains, requiring more energy to initiate thermal degradation.[10][11] This synergistic action—crosslinking from the propargyl groups and char promotion from the phosphate core—makes TPP an effective thermal stabilizer.
Q4: How do I measure the improvement in thermal stability?
The primary technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA) .[12][13][14] TGA measures the change in a sample's mass as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[14][15] The output, a TGA curve (thermogram), provides critical data points.[16]
Caption: Workflow for obtaining key thermal stability metrics from TGA.
A successful modification with TPP should result in:
-
Higher Onset Decomposition Temperature (Td_onset): The temperature at which significant mass loss begins.[16]
-
Higher Td5 or Td10: The temperatures at which 5% or 10% mass loss occurs, respectively. These are common benchmarks for comparing stability.
-
Increased Char Yield: A higher percentage of material remaining at the end of the analysis (e.g., at 800 °C), indicating effective char formation.[9]
| Parameter | Description | Typical Units | Goal with TPP Modification |
| Td_onset | Onset temperature of degradation | °C | Increase |
| Td5 | Temperature at 5% mass loss | °C | Increase |
| Tmax | Temperature of maximum rate of mass loss | °C | Increase |
| Char Yield | Residual mass at high temperature | % | Increase |
| Table 1: Key quantitative metrics from Thermogravimetric Analysis (TGA) for assessing thermal stability. |
Part 2: Troubleshooting Guide - Addressing Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: The onset degradation temperature (Td_onset) of my TPP-modified polymer is not significantly higher than the virgin polymer.
Potential Cause A: Incomplete Curing/Crosslinking The thermal stabilization effect of TPP is highly dependent on the successful crosslinking of its propargyl groups.[6] If the curing process is incomplete, the polymer chains remain mobile, and the degradation temperature will not increase substantially.[10][11]
Solution Workflow:
-
Verify Curing Temperature: The crosslinking of propargyl groups is a thermally activated process. You may not be reaching a high enough temperature to initiate the reaction. Consult literature for typical curing temperatures of propargyl-functionalized systems, which can range from 160°C to over 220°C.[17][18]
-
Optimize Curing Time: The duration of the curing process is also critical. A short curing time may not allow the crosslinking reaction to proceed to completion.
-
Experimental Protocol - Curing Study:
-
Prepare several small samples of your TPP-modified polymer.
-
Cure them at a range of temperatures (e.g., 160°C, 180°C, 200°C, 220°C) and for different durations (e.g., 1, 2, 4 hours) at each temperature.[17]
-
Analyze the cured samples using TGA to identify the conditions that yield the highest Td_onset.
-
Confirm crosslinking by testing the solubility of the cured samples. A successfully crosslinked thermoset will be insoluble in solvents that dissolve the uncured polymer.[6]
-
Potential Cause B: Insufficient TPP Loading A very low concentration of TPP may not provide enough crosslinking points or phosphorus content to have a measurable impact on the bulk thermal properties of the polymer.
Solution:
-
Create a Concentration Gradient: Prepare a series of polymer blends with increasing concentrations of TPP (e.g., 1%, 3%, 5%, 10% by weight).
-
Cure and Analyze: Cure all samples under the optimized conditions determined above.
-
Evaluate with TGA: Run TGA on each sample. You should observe a trend where higher TPP content leads to increased Td_onset and char yield, up to an optimal concentration.[19] This allows you to determine the most effective loading for your specific polymer system.
Caption: Troubleshooting workflow for low onset degradation temperature.
Problem 2: My polymer shows low char yield after modification with TPP. What's wrong?
Potential Cause A: Oxidative Degradation The primary mechanism for phosphorus-based char promotion involves the formation of a protective phospho-carbonaceous layer.[20] If your TGA analysis is performed in an air or oxygen-rich atmosphere, the carbon char can be oxidized (burned off) at higher temperatures, leading to an artificially low char yield reading.
Solution:
-
Control TGA Atmosphere: Always perform initial thermal stability and char yield assessments in an inert atmosphere, such as nitrogen or argon.[15] This prevents oxidative degradation of the char and provides a true measure of the condensed-phase activity of TPP.
-
Comparative Analysis: For a complete picture, you can run TGA in both nitrogen and air. A significantly lower char yield in air confirms that the char is being oxidized. The difference in degradation behavior can provide insights into the polymer's performance in real-world fire scenarios.
Potential Cause B: Poor Dispersion or Incompatibility If TPP is not uniformly dispersed throughout the polymer matrix, you will have regions with low phosphorus concentration. These areas will not form a stable char, leading to a lower overall yield. TPP, being a relatively small molecule, might also phase-separate from a high molecular weight polymer if they are not compatible.
Solution:
-
Improve Mixing Protocol: Enhance the dispersion of TPP during the blending process. For thermoplastics, ensure thorough melt mixing. For thermosets, use high-shear mixing or a solvent blending/evaporation method to ensure molecular-level dispersion before curing.
-
Check for Phase Separation: Analyze the morphology of the TPP-modified polymer using techniques like Scanning Electron Microscopy (SEM) or Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) in DSC often indicates good compatibility, whereas multiple Tgs suggest phase separation.
-
Consider a Compatibilizer: In some cases, a compatibilizer may be needed to improve the interaction between TPP and the polymer matrix, though this adds complexity to the formulation.
Potential Cause C: Volatilization of TPP If the processing or curing temperature is very high and the heating rate is rapid, a portion of the TPP additive might volatilize before it has a chance to react and become integrated into the polymer network.
Solution:
-
Use a Staged Curing Profile: Instead of rapidly ramping to the final cure temperature, use a staged approach. Hold the temperature at a lower point (e.g., 120-140°C) to initiate early crosslinking reactions that "lock" the TPP into the matrix, then ramp to the final, higher temperature for full curing.
-
Analyze Evolved Gases (Advanced): Techniques like TGA coupled with Mass Spectrometry or FTIR spectroscopy (TGA-MS/FTIR) can analyze the gases evolved during heating.[14] Detecting unreacted TPP in the evolved gas would confirm volatilization is occurring.
Part 3: Final Checklist & Best Practices
-
Material Purity: Ensure the purity of your TPP and polymer. Impurities can sometimes catalyze degradation pathways.[10][11]
-
Consistent Sample Preparation: Use consistent sample mass and form (e.g., powder, film) for all TGA runs to ensure comparability of results.
-
Instrument Calibration: Regularly calibrate your TGA instrument's temperature and mass balance for accurate and reproducible data.
-
Data Interpretation: Always compare the full TGA and DTG (Derivative Thermogravimetry) curves, not just single data points. The shape of the curve provides valuable information about the degradation mechanism.[12]
By systematically addressing these potential issues, you can effectively troubleshoot your experiments and successfully leverage the dual-action capabilities of this compound to enhance the thermal stability of your polymer systems.
References
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Patsnap Eureka. (2025, July 3). How Thermal Degradation Affects Polymer Performance Over Time. [Link]
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PubMed Central. (n.d.). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. [Link]
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Scientific Research Publishing. (2015, October 20). Kinetic Study of Curing Phenol-Formaldehyde. [Link]
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MDPI. (2025, January 27). Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin. [Link]
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ResearchGate. (n.d.). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF. [Link]
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MDPI. (n.d.). Effect of Selected Crosslinking and Stabilization Methods on the Properties of Porous Chitosan Composites Dedicated for Medical Applications. [Link]
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SID. (n.d.). Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. [Link]
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PubMed. (2020, March 4). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. [Link]
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PubChem. (n.d.). Tri-2-propyn-1-yl phosphate. [Link]
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ResearchGate. (2025, August 9). (PDF) Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. [Link]
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NIH. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]
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MDPI. (n.d.). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. [Link]
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MDPI. (n.d.). Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance. [Link]
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MDPI. (2025, January 27). Curing and DegradationKinetics of Phosphorus-ModifiedEugenol-Based Epoxy Resin. [Link]
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ResearchGate. (2025, August 10). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Request PDF. [Link]
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ResearchGate. (n.d.). Organophosphorus Polymers | Request PDF. [Link]
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ResearchGate. (2025, August 5). Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. [Link]
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Ulster University's Research Portal. (2022, April 8). Thermal and calorimetric investigations of some phosphorus-modified chain growth polymers 2: Polystyrene. [Link]
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Taylor & Francis eBooks. (n.d.). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]
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ResearchGate. (n.d.). Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. [Link]
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ResearchGate. (2025, October 13). (PDF) Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. [Link]
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PubMed. (n.d.). Biological and nonbiological modifications of organophosphorus compounds. [Link]
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MDPI. (n.d.). Analysis of the Cross-Linking Reaction of Lignin with Triethyl Phosphate by MALDI-TOF and 13 C NMR. [Link]
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ResearchGate. (n.d.). Scheme 3. Crosslinking via click reaction of poly(BuA-co-propargyl.... [Link]
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ResearchGate. (n.d.). Polymer based formulation and immobilization approaches in enzymatic detoxification of organophosphorus compounds: A review | Request PDF. [Link]
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ResearchGate. (n.d.). Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin | Request PDF. [Link]
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ACS Publications. (n.d.). Journal of the American Chemical Society. [Link]
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ACS Publications. (n.d.). Journal of Chemical Information and Modeling. [Link]
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ResearchGate. (2025, October 16). Analysis of the Cross-Linking Reaction of Lignin with Triethyl Phosphate by MALDI-TOF and C NMR. [Link]
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Technical Support Center: Large-Scale Synthesis of Tripropargyl Phosphate
Welcome to the technical support center for the large-scale synthesis of tripropargyl phosphate (TPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up TPP synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.
Introduction to this compound Synthesis
This compound is a versatile compound with increasing importance in various fields, including as an electrolyte additive in lithium-ion batteries and a precursor in drug discovery and development.[1][2][3][4] Its synthesis, typically involving the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol, presents several challenges when transitioning from bench-scale to large-scale production.[5][6][7] This guide provides practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the reaction of phosphorus oxychloride (POCl₃) with propargyl alcohol in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[5][7] Pyridine is a commonly used base for this purpose.
Q2: What are the primary safety concerns associated with TPP synthesis?
A2: The key safety hazards include the corrosive and reactive nature of phosphorus oxychloride, the flammability of propargyl alcohol, and the exothermic nature of the reaction.[8] Additionally, TPP itself is harmful if swallowed and may cause an allergic skin reaction.[9][10] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are crucial.
Q3: Why is temperature control so critical during the reaction?
A3: The reaction between POCl₃ and propargyl alcohol is highly exothermic. Without precise temperature control, the reaction can run away, leading to the formation of undesirable byproducts and posing a significant safety risk. Maintaining a low temperature, typically around 0°C, during the addition of reactants is essential.[11]
Q4: What are the expected yields for this synthesis on a large scale?
A4: With an optimized process, yields for the large-scale synthesis of this compound can be quite high, often exceeding 90%.[12] However, factors such as reaction conditions, purity of starting materials, and efficiency of the workup and purification steps can significantly impact the final yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials. For more quantitative analysis, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to track the formation of the product and any significant byproducts.[13]
Troubleshooting Guide
This section delves into specific problems that may arise during the large-scale synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or non-stoichiometric amounts of reactants. | Monitor the reaction closely using TLC or GC until the starting material is consumed. Ensure accurate measurement of all reactants. Consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase. |
| Side Reactions | The formation of byproducts such as dipropargyl hydrogen phosphate or propargyl dichloro phosphate can reduce the yield of the desired product. This is often exacerbated by localized overheating or the presence of moisture. | Maintain strict temperature control throughout the reaction. Use anhydrous solvents and reagents to prevent hydrolysis of POCl₃ and intermediates.[14][15][16] The slow, dropwise addition of POCl₃ to the alcohol-base mixture is crucial. |
| Product Loss During Workup | TPP can be lost during aqueous washing steps if emulsions form or if the product is partially hydrolyzed. | Use a brine wash to break emulsions. Minimize the contact time with aqueous solutions and ensure the washes are neutral or slightly acidic to prevent base-catalyzed hydrolysis. |
| Inefficient Purification | Product may be lost during column chromatography or distillation. | Optimize the purification method. For chromatography, select an appropriate solvent system to ensure good separation. For distillation, use a high-vacuum system to lower the boiling point and prevent thermal decomposition.[17] |
Problem 2: Product is Contaminated with Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Unreacted starting materials or intermediates will contaminate the final product. | As mentioned above, ensure the reaction goes to completion by monitoring its progress and adjusting conditions as necessary. |
| Hydrolysis | The presence of water can lead to the formation of various acidic phosphate byproducts.[14][15][16] | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of Pyrophosphates | At elevated temperatures, phosphate esters can undergo condensation reactions to form pyrophosphates. | Strictly adhere to the recommended temperature profile for the reaction. Avoid excessive heating during both the reaction and purification steps. |
| Presence of Chlorinated Intermediates | If the reaction with the alcohol is incomplete, chlorinated phosphate intermediates will remain. | Ensure a slight excess of propargyl alcohol and sufficient reaction time to drive the reaction to completion. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Impurities | Byproducts with similar polarity to TPP can be difficult to separate by column chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve better separation. Alternatively, consider purification by vacuum distillation if the impurities have sufficiently different boiling points. |
| Thermal Decomposition during Distillation | TPP may decompose at high temperatures, leading to a dark-colored, impure product. | Use a high-vacuum pump to reduce the boiling point of TPP. A short-path distillation apparatus can also minimize the time the product is exposed to high temperatures. |
| Residual Solvent | Solvents used in the reaction or workup may be difficult to remove completely. | Use a rotary evaporator followed by drying under high vacuum to remove residual solvents. Gentle heating can be applied, but care must be taken to avoid product decomposition. |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is designed for a laboratory scale and can be adapted for larger scales with appropriate engineering controls.
Materials:
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Propargyl alcohol, anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propargyl alcohol (3.3 equivalents) and anhydrous pyridine (3.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of POCl₃: Add freshly distilled phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the POCl₃ is completely consumed.
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Workflow for Synthesis and Purification
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Technical Support Center: Optimizing Catalyst Loading for Tripropargyl Phosphate Polymerization
Document ID: TPP-CL-001-2026
Last Updated: January 8, 2026
Introduction
Welcome to the technical support center for the polymerization of tripropargyl phosphate (TPP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the synthesis of poly(this compound). The polymerization of multifunctional alkynes like TPP is a powerful method for creating unique polymer architectures, but it presents distinct challenges. One of the most critical parameters to control is the catalyst loading, which directly influences reaction kinetics, polymer molecular weight, polydispersity, and the potential for unwanted side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established principles of polymer chemistry and field-proven insights to help you achieve consistent and optimal results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you quickly identify a problem, understand its likely cause, and implement an effective solution.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| P-01 | Low or No Polymer Yield | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or it may be inherently unsuitable for TPP.[1] 2. Catalyst Poisoning: Impurities in the monomer, solvent, or glassware (e.g., moisture, acidic residues, other functional groups) can irreversibly bind to the catalyst's active sites. 3. Insufficient Catalyst Loading: The concentration of the catalyst is too low to initiate polymerization effectively within the given timeframe. | Solution: 1. Verify Catalyst Activity: Use a fresh batch of catalyst or test it with a known reactive monomer like phenylacetylene. Rhodium-based catalysts are often effective for alkyne polymerization.[2] 2. Purify Reagents: Ensure TPP monomer is pure (>98.0%)[3]. Use anhydrous, inhibitor-free solvents, and oven-dry all glassware. 3. Systematic Increase in Loading: Incrementally increase the catalyst loading (e.g., from a 100:1 to a 50:1 monomer-to-catalyst ratio). A higher concentration of active species can overcome minor inhibition effects and increase the rate of polymerization. |
| P-02 | High Polydispersity Index (PDI > 2.0) | 1. Multiple Active Species or Slow Initiation: The catalyst may generate different types of active sites, or the rate of initiation may be slow compared to the rate of propagation, leading to chains growing for different lengths of time. 2. Chain Transfer/Termination Reactions: Side reactions can terminate growing chains prematurely, broadening the molecular weight distribution. 3. Excessive Catalyst Loading: Very high catalyst concentrations can lead to multiple, simultaneous initiation events and a higher probability of termination reactions, resulting in a broader PDI. | Solution: 1. Optimize Catalyst & Conditions: Screen different catalysts. Some catalysts offer better control over polymerization.[4] Also, optimize the reaction temperature; lower temperatures often lead to more controlled polymerizations. 2. Reduce Catalyst Loading: Systematically decrease the catalyst loading. A lower concentration of active sites can favor propagation over termination, leading to a narrower PDI. 3. Monomer Addition Strategy: Consider slow addition of the monomer to the reaction mixture to maintain a low monomer concentration, which can suppress side reactions. |
| P-03 | Reaction Gels or Forms Insoluble Product | 1. Cross-linking via Cyclotrimerization: A common side reaction with alkynes is the [2+2+2] cycloaddition to form aromatic rings.[4] With a trifunctional monomer like TPP, this leads to extensive cross-linking and gelation. 2. Excessively High Catalyst Loading: High catalyst concentration can accelerate the rate of cyclotrimerization relative to linear polymerization. 3. High Monomer Concentration: High local concentrations of the monomer can favor intermolecular cross-linking reactions. | Solution: 1. Select a Specific Catalyst: Choose a catalyst known to favor polymerization over cyclotrimerization. Rhodium complexes are often preferred for this reason.[2] 2. Lower Catalyst Loading: Reducing the catalyst amount can disfavor the higher-order cyclotrimerization reaction. 3. Run at Higher Dilution: Perform the reaction at a lower monomer concentration (e.g., 0.1 M instead of 1 M) to reduce the probability of intermolecular cross-linking. |
| P-04 | Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Batch-to-batch differences in monomer or solvent purity can significantly impact catalyst activity.[1] 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation. 3. Inaccurate Catalyst Measurement: Small variations in the amount of catalyst, especially at very low loadings, can lead to large differences in reaction outcomes. | Solution: 1. Standardize Reagent Quality: Use monomers and solvents from the same batch or re-purify them before each use. 2. Use Rigorous Inert Techniques: Employ Schlenk line or glovebox techniques to ensure a consistently inert atmosphere. 3. Prepare a Stock Solution: Dissolve a larger, accurately weighed amount of the catalyst in anhydrous solvent to create a stock solution. Use a precise microsyringe to add the required volume to the reaction, which is more accurate than weighing very small solid quantities. |
Experimental Workflow: Protocol for Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal monomer-to-catalyst (M/C) ratio for the polymerization of TPP using a representative Rh-based catalyst.
Step 1: Reagent Preparation & Handling
-
Monomer: this compound (TPP), purity >98.0%.[3]
-
Catalyst: e.g., Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.
-
Solvent: Anhydrous, inhibitor-free tetrahydrofuran (THF).
-
Inert Atmosphere: All steps must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.
Step 2: Catalyst Stock Solution Preparation
-
Inside a glovebox, accurately weigh 10.0 mg of [Rh(COD)Cl]₂ into a 10 mL volumetric flask.
-
Dissolve the catalyst in anhydrous THF and fill to the 10 mL mark. This creates a 1.0 mg/mL stock solution.
-
This method ensures accurate dispensing of small catalyst quantities.
Step 3: Polymerization Reactions
Set up a series of parallel reactions in separate, oven-dried Schlenk flasks. The following table provides an example for screening M/C ratios.
| Reaction ID | TPP (mg) | TPP (mmol) | Solvent (mL) | Catalyst Stock (µL) | M/C Ratio (approx.) |
| TPP-Opt-1 | 226 | 1.0 | 9.0 | 100 | 100:1 |
| TPP-Opt-2 | 226 | 1.0 | 9.0 | 50 | 200:1 |
| TPP-Opt-3 | 226 | 1.0 | 9.0 | 25 | 400:1 |
| TPP-Opt-4 | 226 | 1.0 | 9.0 | 10 | 1000:1 |
Procedure for each reaction:
-
Add TPP monomer to the Schlenk flask.
-
Add the specified volume of anhydrous THF and stir until the monomer is fully dissolved.
-
Using a microsyringe, add the calculated volume of the catalyst stock solution to initiate the polymerization.
-
Allow the reactions to proceed at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours).
Step 4: Polymer Isolation and Analysis
-
After the reaction time, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Calculate the polymer yield.
-
Characterize the polymer using:
-
Gel Permeation Chromatography (GPC): To determine molecular weight (Mn, Mw) and PDI.
-
¹H and ³¹P NMR Spectroscopy: To confirm the polymer structure.
-
FTIR Spectroscopy: To verify the consumption of the alkyne C≡C-H bond.
-
Caption: Workflow for Catalyst Loading Optimization.
Frequently Asked Questions (FAQs)
Q1: What class of catalysts is most effective for TPP polymerization?
A1: Rhodium-based catalysts, such as [Rh(COD)Cl]₂ or those with phosphine ligands, are frequently effective for the polymerization of terminal alkynes.[2][5] They are known to promote the polymerization pathway while minimizing side reactions like cyclotrimerization, which is a major concern for multifunctional monomers like TPP.
Q2: How does catalyst loading generally affect the final polymer's molecular weight?
A2: Generally, in living or controlled polymerizations, a lower catalyst loading (higher M/C ratio) results in a higher molecular weight, as each active catalyst site is responsible for creating a longer polymer chain. Conversely, a higher catalyst loading (lower M/C ratio) will produce more polymer chains simultaneously, leading to a lower average molecular weight.
Q3: My reaction starts but stops before full conversion. What could be the cause?
A3: This is often a sign of catalyst deactivation. Potential causes include:
-
Impurities: Trace amounts of water, oxygen, or other reactive species in your monomer or solvent are poisoning the catalyst over time.
-
Catalyst Instability: The catalyst itself may not be stable under the reaction conditions for extended periods. Rhodium nanoparticles, for instance, can be stabilized to enhance their longevity.[6][7]
-
Product Inhibition: The growing polymer chain, particularly the phosphate groups, might coordinate to the metal center and inhibit its catalytic activity.
Q4: Can I use a metal-free catalyst for this polymerization?
A4: While metal-based catalysts are common, research into metal-free systems, such as organobase catalysts, is an active area.[8] These systems can be advantageous as they eliminate concerns about residual metal contamination in the final polymer product. However, their efficacy for TPP specifically would need to be experimentally verified.
Q5: What safety precautions should I take when handling TPP and organometallic catalysts?
A5: Always consult the Safety Data Sheet (SDS) for all chemicals. TPP should be handled with care, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses, as it can be harmful if swallowed or comes into contact with skin. Organometallic catalysts are often air- and moisture-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
Caption: Troubleshooting Logic Flowchart.
References
-
Title: Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers Source: MDPI URL: [Link]
-
Title: Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene Source: ResearchGate URL: [Link]
-
Title: Styrene-Alkyne Cross Ene-Yne Metathesis: Catalyst Screening and Optimization for Unbranched Terminal Alkyne Substrates Source: ResearchGate URL: [Link]
-
Title: Rhodium nanoparticle catalysts stabilized with a polymer that enhances stability without compromising activity Source: ResearchGate URL: [Link]
-
Title: Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations Source: ACS Catalysis URL: [Link]
-
Title: Synthesis Mechanism and Chemical Characterization of Polyprenyl Phosphate Source: Chemistry and Industry of Forest Products URL: [Link]
-
Title: Advances and Challenges in User-friendly Alkyne Metathesis Catalysts Source: MDPI URL: [Link]
-
Title: Recent advances in alkyne-based click polymerizations Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis and characterization of proton conducting poly phosphate composites Source: ResearchGate URL: [Link]
-
Title: Rhodium catalysts supported on phosphorus-rich covalent organic polymers for sustainable hydrosilylation of alkynes Source: RSC Publishing URL: [Link]
-
Title: Troubleshooting step growth polymerization Source: Reddit r/Chempros URL: [Link]
-
Title: Phosphine-Functionalized Core-Crosslinked Micelles and Nanogels with an Anionic Poly(styrenesulfonate) Shell: Synthesis, Rhodium(I) Coordination and Aqueous Biphasic Hydrogenation Catalysis Source: MDPI URL: [Link]
-
Title: Recyclable polymer microgel stabilized rhodium nanoparticles for reductive degradation of para-nitrophenol Source: ResearchGate URL: [Link]
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- 3. This compound | 1779-34-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium catalysts supported on phosphorus-rich covalent organic polymers for sustainable hydrosilylation of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers [mdpi.com]
overcoming incomplete crosslinking with tripropargyl phosphate
Introduction
Welcome to the technical support guide for tripropargyl phosphate (TPP). As a highly functional crosslinking agent, TPP is utilized to enhance the thermal stability, mechanical strength, and flame retardant properties of polymeric materials.[1][2] Its structure, featuring a central phosphate core and three terminal alkyne (propargyl) groups, allows for the formation of a dense, three-dimensional polymer network.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with incomplete crosslinking during their experiments. Incomplete crosslinking can lead to suboptimal material properties, including poor mechanical strength, reduced thermal stability, and inconsistent performance. Here, we provide a structured troubleshooting guide and a comprehensive FAQ section to help you diagnose and resolve these issues, ensuring the successful application of TPP in your research and development efforts.
Troubleshooting Guide: Overcoming Incomplete Crosslinking
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Final material is soft, tacky, or exhibits poor mechanical properties after curing.
Question: My cured material containing this compound is much softer than expected and fails under minimal stress. What is causing this, and how can I fix it?
Answer: This is a classic symptom of low crosslinking density. The polymeric network has not formed completely, leaving an excess of unreacted monomer or oligomers that act as plasticizers and weaken the material.
Plausible Causes & Diagnostic Steps:
-
Insufficient Curing (Time/Temperature): The most common cause is that the polymerization reaction did not have enough thermal energy or time to proceed to completion.
-
Diagnostic Protocol: Perform Differential Scanning Calorimetry (DSC) on your "cured" sample. A broad exothermic peak during the heating ramp indicates residual, unreacted TPP that is curing in the DSC, confirming an incomplete initial reaction.[5]
-
-
Reagent Purity and Stability: TPP is moisture-sensitive, and the propargyl groups can degrade over time.[6] Water or other impurities can inhibit or terminate the polymerization chain reactions.
-
Diagnostic Protocol: Verify the purity of your TPP using Gas Chromatography (GC), as specified by suppliers (>98.0%). Use Fourier-Transform Infrared (FTIR) spectroscopy to check for the characteristic alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹); diminished intensity or the presence of unexpected peaks (e.g., broad -OH from water contamination) may indicate degradation.
-
-
Suboptimal Catalyst or Initiator Concentration: If using a catalytic system (e.g., a transition metal catalyst for cyclotrimerization or a radical initiator), its concentration and activity are critical.
-
Diagnostic Protocol: There is no single diagnostic test here. The solution is to systematically optimize the catalyst loading as described in the solutions below.
-
Solutions & Optimization Protocols:
-
Protocol 1: Optimizing the Curing Profile
-
Identify Curing Range: Run a DSC scan on your uncured resin formulation to identify the onset and peak temperature of the curing exotherm. This provides a target temperature range for curing.
-
Time-Course Study: Cure a series of samples at the peak exothermic temperature for varying durations (e.g., 30, 60, 90, 120, 180 minutes).
-
Temperature Study: Cure a series of samples for a fixed, long duration (e.g., 120 minutes) at different temperatures around the peak exotherm (e.g., T-peak - 20°C, T-peak, T-peak + 20°C).[7]
-
Analysis: Evaluate the crosslink density for each sample using one of the methods in the "Quantitative Analysis of Crosslink Density" section below. Plot crosslink density versus time and temperature to identify the optimal curing window where the density plateaus.[8][9]
-
-
Protocol 2: Ensuring Reagent Integrity
-
Storage: Always store TPP in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and degradation.
-
Handling: Before use, allow the reagent to warm to room temperature while still under an inert atmosphere to prevent condensation. Handle in a glove box or under a dry gas flow.
-
Purification: If degradation is suspected, consider purification, for example by vacuum distillation (note: verify conditions as TPP has a high boiling point).
-
-
Diagram: Troubleshooting Workflow for Low Crosslink Density
Caption: Troubleshooting decision tree for low crosslink density.
Issue 2: Inconsistent or non-reproducible results between batches.
Question: I am following the same protocol, but the properties of my TPP-crosslinked material vary significantly from one experiment to the next. Why is this happening?
Answer: Inconsistency often points to variables that are not being adequately controlled. This can range from environmental factors to subtle variations in reagent quality or experimental setup.
Plausible Causes & Solutions:
-
Environmental Moisture: The propargyl groups in TPP are sensitive to moisture. Variations in ambient humidity during formulation can introduce differing amounts of water, which acts as a potent reaction inhibitor.
-
Solution: Prepare and mix your resin formulation in a controlled environment, such as a glove box with low humidity or on a bench with a continuous flow of dry nitrogen.
-
-
Reagent Aging & Lot-to-Lot Variability: The purity of TPP can differ between lots. Furthermore, a previously opened bottle will degrade over time, even with careful handling.
-
Solution: Qualify new lots of TPP upon arrival using GC or FTIR. For critical applications, aliquot single-use portions of TPP into smaller vials under an inert atmosphere to minimize degradation of the bulk supply from repeated openings.
-
-
Inaccurate Temperature Control: The rate of crosslinking is highly dependent on temperature.[7] Small fluctuations in oven or hot plate temperature can lead to significant differences in the final degree of cure.
-
Solution: Calibrate your heating equipment regularly. Use a calibrated thermocouple to measure the actual temperature of the sample, not just the setpoint of the device. Ensure uniform heating across the sample.
-
-
Side Reactions: The terminal alkyne on the propargyl group is acidic (pKa ≈ 25) and can be deprotonated by basic species in the formulation, leading to unintended side reactions.[10] It can also potentially rearrange to form less reactive allene isomers under certain conditions.[6]
-
Solution: Scrutinize your formulation for any basic components that could interfere with the crosslinking chemistry. If side reactions are suspected, advanced characterization (e.g., using NMR) may be necessary to identify byproducts. Simplifying the formulation or adjusting the pH can mitigate these effects.
-
Quantitative Analysis of Crosslink Density
To effectively troubleshoot, you must be able to quantify the degree of crosslinking. Here are common analytical techniques to measure crosslink density.[5][11]
| Technique | Principle | Key Measurement | Advantages | Disadvantages |
| Swelling Test [12] | A crosslinked polymer will swell, but not dissolve, in a good solvent. The degree of swelling is inversely proportional to the crosslink density. | Swell Ratio or Gel Content (ASTM D2765).[12] | Simple, low-cost, widely accessible. | Indirect measurement; solvent-dependent; can be time-consuming. |
| Dynamic Mechanical Analysis (DMA) [13] | Measures the viscoelastic properties (storage modulus, G') of the material as a function of temperature. | Storage modulus (G') in the rubbery plateau region.[13] | Highly quantitative and sensitive to network structure. | Requires specialized equipment. |
| Rheology [13] | Similar to DMA, but typically performed on liquids or gels during the curing process to monitor the build-up of the network. | Complex modulus (G*) and phase angle (δ). | Provides real-time curing kinetics. | Requires specialized equipment. |
| FTIR Spectroscopy | Monitors the disappearance of specific chemical bonds associated with the reactive groups. | Decrease in the peak area of the alkyne C-H (~3300 cm⁻¹) and C≡C (~2120 cm⁻¹) bonds. | Relatively simple; can provide real-time data with an appropriate probe. | Can be difficult to quantify accurately; may not detect all crosslinking reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound (TPP)? A1: TPP has a central phosphate (P=O) core bonded to three propargyloxy groups (-O-CH₂-C≡CH).[4]
-
Diagram: Chemical Structure of this compound
Caption: Structure of this compound (TPP).
Q2: What is the primary crosslinking mechanism of TPP? A2: The primary mechanism involves the polymerization of the three terminal alkyne groups.[3] While the exact pathway can be complex and dependent on conditions (thermal vs. catalytic), it generally proceeds via addition reactions across the triple bonds to form a highly crosslinked, rigid 3D network. In some applications, like battery electrolytes, this polymerization forms a protective film on electrode surfaces.[3][14]
Q3: Can TPP be used as a flame retardant? A3: Yes, TPP is an effective flame retardant. Organophosphorus compounds like TPP can act in both the condensed phase (promoting the formation of a protective char layer) and the gas phase (releasing phosphorus-containing radicals like PO• that quench the free radicals driving combustion).[15][16][17]
Q4: Are there any common side reactions I should be aware of when using propargyl-containing compounds? A4: Yes. The terminal alkyne hydrogen is mildly acidic and can be deprotonated by strong bases, leading to unintended nucleophilic reactions.[10] Additionally, under certain conditions (often influenced by solvent or base choice), the propargyl group can rearrange to its isomeric allene form (-CH=C=CH₂), which is typically less reactive in the desired crosslinking pathway.[6]
Q5: What safety precautions should be taken when handling TPP? A5: TPP is harmful if swallowed and may cause an allergic skin reaction.[18] It is also harmful to aquatic life with long-lasting effects.[18] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Work in a well-ventilated area and avoid release to the environment.[18] Refer to the Safety Data Sheet (SDS) for complete handling information.
References
- SciELO. (n.d.). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques.
- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
- Semantic Scholar. (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates.
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
- BenchChem. (2025). Common side reactions and byproducts in amine-propargyl conjugations.
- BenchChem. (2025). Preventing side reactions of the propargyl group during synthesis.
-
TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
- ResearchGate. (n.d.). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries.
- PubMed Central. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion.
- PubMed. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries.
- LookChem. (n.d.). This compound.
- TCI AMERICA. (n.d.). This compound.
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
- KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
- Valtris Specialty Chemicals. (n.d.). Flame Retardant Mechanisms.
- ResearchGate. (n.d.). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
- IEEE Xplore. (2020). The Effect of Curing Temperature and Time on the Acoustic and Optical Properties of PVCP.
- ResearchGate. (n.d.). Effect of curing temperature on the synthesis, structure and mechanical properties of phosphate-based geopolymers.
- PubMed Central. (2022). The role of curing temperature and reactive aluminum species on characteristics of phosphate geopolymer.
Sources
- 1. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Effect of Curing Temperature and Time on the Acoustic and Optical Properties of PVCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of curing temperature and reactive aluminum species on characteristics of phosphate geopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. jordilabs.com [jordilabs.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
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- 17. researchgate.net [researchgate.net]
- 18. This compound | 1779-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification Strategies for Tripropargyl Phosphate Reaction Products
Welcome to the technical support center for the purification of tripropargyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from your reaction mixtures. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during the purification process.
Section 1: Understanding the Chemistry and Common Impurities
Q1: What are the most common impurities I can expect in my this compound synthesis?
When synthesizing this compound, typically from phosphorus oxychloride (POCl₃) and propargyl alcohol, several impurities can arise. Understanding these is the first step to devising an effective purification strategy.
-
Unreacted Starting Materials: Residual propargyl alcohol and unreacted or partially reacted phosphorus oxychloride are common.
-
Partially Substituted Phosphate Esters: Dipropargyl phosphate and monopropargyl phosphate can be present if the reaction does not go to completion.
-
Hydrolysis Products: this compound and the intermediate phosphate esters are susceptible to hydrolysis, which can be exacerbated during aqueous workup, leading to the formation of phosphoric acid and propargyl alcohol.
-
Pyrophosphates: Side reactions can lead to the formation of pyrophosphate species.
-
Solvent and Reagent Residues: Depending on the reaction conditions, residual solvents and any catalysts or bases used (e.g., pyridine) may contaminate the crude product.
Why this matters: The nature of the impurities dictates the most suitable purification method. For instance, acidic impurities like partially hydrolyzed esters may require a basic wash, while non-polar byproducts might be separable by column chromatography.
Section 2: Troubleshooting Purification Challenges
This section addresses specific issues you might face during the purification of your this compound reaction product.
Q2: My crude product is a dark, viscous oil. What could be the cause and how do I proceed?
A dark and viscous crude product often suggests the presence of polymeric byproducts or degradation products.
Causality:
-
High Reaction Temperature: Propargyl groups can be sensitive to high temperatures, leading to polymerization.
-
Extended Reaction Times: Prolonged exposure to reaction conditions can promote side reactions and degradation.
-
Presence of Catalytic Impurities: Certain metal impurities can catalyze polymerization of the alkyne functionalities.
Troubleshooting Steps:
-
Initial Cleanup: Before attempting more sophisticated purification, try a simple workup. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This initial cleanup may lighten the color and reduce viscosity.
-
Consider Chromatography: If the product is still dark, column chromatography is likely necessary. The polar nature of the phosphate group allows for good separation from non-polar polymeric material.
Q3: I'm losing a significant amount of my product during the aqueous workup. How can I minimize this loss?
Product loss during aqueous extraction is a common issue, often due to the partial water solubility of the desired product or its hydrolysis.
Causality:
-
Hydrolysis: The phosphate ester bonds are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1]
-
Emulsion Formation: The presence of both polar and non-polar components can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss in the aqueous layer.
Troubleshooting Steps:
-
Minimize Contact Time with Aqueous Solutions: Perform extractions quickly and avoid vigorous shaking that can promote emulsion formation. Gentle inversions of the separatory funnel are often sufficient.
-
Use of Brine: After an aqueous wash, a wash with a saturated sodium chloride (brine) solution can help to break emulsions and "salt out" the organic product from the aqueous phase, reducing its solubility in water.
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a back-extraction of the aqueous phase with a fresh portion of organic solvent to recover some of the lost product.
-
pH Control: Maintain a neutral pH during the workup if possible. If acidic or basic washes are necessary, perform them quickly and at a low temperature (e.g., on an ice bath) to minimize hydrolysis.
Section 3: Step-by-Step Purification Protocols
Here we provide detailed protocols for the most common and effective purification strategies for this compound.
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This is the first step after your reaction is complete to remove the bulk of inorganic impurities and unreacted starting materials.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilute the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used in the reaction, it may be partially removed under reduced pressure. Dilute the crude mixture with DCM or EtOAc.
-
Quenching (if POCl₃ was used in excess): Carefully and slowly pour the diluted reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution with stirring. This will neutralize the excess POCl₃ and any HCl formed. Caution: This can be a vigorous reaction; perform in a fume hood with appropriate personal protective equipment (PPE).
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.
-
Wash with Saturated NaHCO₃: Gently invert the funnel several times to mix the layers, releasing pressure frequently. Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Wash with Water: Wash the organic layer with deionized water to remove any remaining salts.
-
Wash with Brine: Perform a final wash with brine to remove the bulk of the dissolved water in the organic layer.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Flash Column Chromatography for High Purity
For obtaining highly pure this compound, flash column chromatography is often the most effective method.
Materials:
-
Crude this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A common starting point for phosphate esters is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect fractions in test tubes as the solvent elutes from the column.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation
For thermally stable compounds, vacuum distillation can be an effective method for purification, especially on a larger scale.
Materials:
-
Crude, washed this compound
-
Distillation apparatus (including a vacuum adapter, condenser, and collection flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Set up the Apparatus: Assemble the distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heat the Mixture: Slowly heat the distillation flask while stirring.
-
Collect the Product: Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound will be significantly lower under vacuum.
-
Monitor Purity: The purity of the distilled product should be checked by an appropriate analytical method (e.g., NMR, GC-MS).
Section 4: Assessing Purity
Q4: How can I be sure my purified this compound is pure?
Several analytical techniques can be used to assess the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the propargyl protons. The absence of peaks from starting materials or other impurities is a good indicator of purity.
-
³¹P NMR: A single peak in the phosphate region indicates a single phosphorus-containing species. The chemical shift can confirm the phosphate ester structure.
-
¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds. A single peak in the gas chromatogram with the correct mass spectrum confirms the identity and purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC can be used to determine purity.
Table 1: Analytical Data for this compound
| Analytical Technique | Expected Result for Pure this compound |
| ¹H NMR (CDCl₃) | Multiplet around 4.7 ppm (CH₂), Triplet around 2.5 ppm (CH) |
| ³¹P NMR (CDCl₃) | Single peak, chemical shift dependent on reference |
| GC-MS | Single peak in the chromatogram with a molecular ion peak corresponding to the mass of this compound (C₉H₉O₄P, MW: 212.14 g/mol ) |
Section 5: Frequently Asked Questions (FAQs)
Q5: Can I store my crude this compound before purification? It is best to purify the product as soon as possible after synthesis. If storage is necessary, store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C) to minimize degradation and hydrolysis.
Q6: The TLC of my column fractions shows streaking. What does this mean? Streaking on a TLC plate can indicate that the compound is highly polar and interacting strongly with the silica gel, that the sample is overloaded, or that there are acidic or basic impurities. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can sometimes resolve this issue.
Q7: My product decomposes during distillation, even under vacuum. What are my options? If your product is thermally labile, column chromatography is the preferred method of purification. Avoid high temperatures during all steps of the workup and purification.
Diagrams
Caption: General workflow for the purification of this compound.
Sources
mitigating viscosity issues with tripropargyl phosphate in electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tripropargyl phosphate (TPP) in electrolyte formulations. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you overcome common challenges, particularly those related to viscosity, and optimize your experimental outcomes.
Understanding the Challenge: The Viscosity Conundrum with this compound
This compound (TPP) has emerged as a highly effective electrolyte additive, primarily due to its ability to form a dense and protective solid electrolyte interphase (SEI) on both the anode and cathode surfaces.[1][2][3] This protective layer is crucial for enhancing battery performance by inhibiting gas generation, suppressing lithium dendrite growth, and preventing the dissolution of transition metal ions.[1][2][3]
However, the introduction of additives, especially those with complex molecular structures like TPP, can alter the physical properties of the electrolyte. One of the most significant changes is an increase in viscosity. While direct quantitative data on TPP's effect on viscosity is still an emerging area of research, studies on analogous phosphate-based flame retardant additives have shown a trend of increased viscosity and a corresponding decrease in ionic conductivity with their addition. This is a critical consideration, as higher electrolyte viscosity can impede ion transport, leading to reduced battery performance, particularly at high charging/discharging rates and low temperatures.
This guide will walk you through understanding and mitigating these viscosity-related challenges.
Troubleshooting Guide: Navigating Viscosity Issues with TPP
This section is formatted as a series of questions you might encounter during your experiments, followed by detailed explanations and actionable protocols.
Question 1: My electrolyte's viscosity has significantly increased after adding TPP, and I'm observing a drop in ionic conductivity. What is the underlying cause and how can I address this?
Answer:
This is a common and expected observation. The increase in viscosity is likely due to the molecular size and intermolecular interactions of TPP within the electrolyte. The phosphate core and three propargyl arms of the TPP molecule can disrupt the solvent structure and increase viscous drag. The decrease in ionic conductivity is a direct consequence of this increased viscosity, as it hinders the mobility of lithium ions.[4]
To address this, you can reformulate your electrolyte by incorporating a low-viscosity co-solvent.
Experimental Protocol: Incorporating a Low-Viscosity Co-Solvent
-
Co-Solvent Selection: Choose a co-solvent with a low viscosity and good electrochemical stability. Excellent candidates include:
-
Formulation Adjustment:
-
Start by replacing a portion of your higher-viscosity solvent component (e.g., ethylene carbonate, EC) with the chosen low-viscosity co-solvent.
-
A good starting point is a 10-20% (by volume or weight) substitution.
-
Prepare a series of electrolyte formulations with varying ratios of the primary solvent, TPP, and the low-viscosity co-solvent.
-
-
Characterization:
-
Measure the viscosity of each new formulation using a viscometer.
-
Measure the ionic conductivity using an electrochemical impedance spectrometer.
-
Assemble test cells (e.g., coin cells) with your electrodes and the new electrolyte formulations.
-
Evaluate the electrochemical performance, including rate capability and cycling stability, to ensure the co-solvent does not negatively impact the beneficial effects of TPP.
-
Causality Behind this Approach:
By introducing a low-viscosity co-solvent, you are effectively "thinning" the electrolyte, reducing the overall resistance to ion flow. This can significantly improve ionic conductivity without substantially compromising the SEI-forming benefits of TPP, especially if the TPP concentration is maintained.
Question 2: I've added a low-viscosity co-solvent, but my cell performance at low temperatures is still poor. How can I further optimize my formulation for low-temperature operation?
Answer:
Poor low-temperature performance is a classic symptom of high viscosity and reduced ion mobility. While a low-viscosity co-solvent is a good first step, further optimization of the solvent system is likely necessary. The freezing point of the electrolyte also plays a crucial role.
Experimental Workflow: Low-Temperature Optimization
Caption: Workflow for optimizing TPP-containing electrolytes for low-temperature performance.
Detailed Protocol:
-
Systematic Ratio Variation: Create a design of experiments (DoE) to systematically vary the ratios of your carbonate solvents (e.g., EC, EMC, DEC) and your chosen low-viscosity co-solvent (e.g., EA).
-
Ternary/Quaternary Blends: Investigate more complex solvent systems. A combination of a high-dielectric-constant solvent (like EC), a low-viscosity linear carbonate (like EMC or DEC), and a very low-viscosity co-solvent (like EA) can offer a good balance of properties.
-
Consider Fluoroethylene Carbonate (FEC): FEC is known to form a stable and robust SEI, particularly at low temperatures. Adding a small amount of FEC (e.g., 1-5% by weight) can work synergistically with TPP to improve cycling stability in cold environments.
-
Electrochemical Evaluation at Low Temperatures: Cycle your test cells in a temperature-controlled chamber at your target low temperatures (e.g., 0°C, -10°C, -20°C).
-
Post-Mortem Analysis: After cycling, disassemble the cells in an argon-filled glovebox. Analyze the surface of the electrodes using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to examine the morphology and composition of the SEI. This will help you understand how your formulation changes are affecting the protective layers formed by TPP.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TPP to use?
A: The optimal concentration of TPP is typically in the range of 0.5% to 2% by weight of the total electrolyte.[3] Exceeding this range may lead to excessive viscosity without providing significant additional benefits to the SEI formation. It is recommended to start with a lower concentration and incrementally increase it while monitoring both the electrochemical performance and the physical properties of the electrolyte.
Q2: Are there any known incompatibilities between TPP and common electrolyte components?
A: TPP is generally compatible with common carbonate solvents (EC, PC, DMC, DEC, EMC) and lithium salts (LiPF6, LiFSI). However, the performance of any electrolyte system is a result of the complex interplay of all its components. It is always advisable to conduct thorough electrochemical testing when introducing a new combination of additives and solvents.
Q3: Can I use TPP in combination with other additives?
A: Yes, TPP can be used in conjunction with other additives to achieve synergistic effects. For example, combining TPP with an SEI-forming additive like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) can lead to a more robust and stable protective layer on the anode. Always verify the compatibility and performance of additive combinations through systematic experimentation.
Q4: How does the purity of TPP affect my experiments?
A: The purity of TPP is critical. Impurities can lead to undesirable side reactions, gas generation, and poor electrochemical performance. It is essential to use high-purity, battery-grade TPP for your electrolyte formulations.
Data Summary
The following table provides a qualitative summary of the expected effects of adding TPP and potential co-solvents to a standard carbonate-based electrolyte.
| Formulation Component | Expected Impact on Viscosity | Expected Impact on Ionic Conductivity | Key Benefit |
| This compound (TPP) | Increase | Decrease | Forms protective SEI on anode and cathode[1][2][3] |
| Ethyl Acetate (EA) | Significant Decrease | Significant Increase | Improves low-temperature performance[5][6][7] |
| Ethyl Methyl Carbonate (EMC) | Decrease | Increase | Good balance of properties |
| Diethyl Carbonate (DEC) | Decrease | Increase | Low viscosity |
| Fluoroethylene Carbonate (FEC) | Slight Increase | Slight Decrease | Enhances SEI stability, especially at low temps |
Logical Relationships in Electrolyte Formulation
The following diagram illustrates the interconnectedness of key parameters when formulating an electrolyte with TPP.
Caption: Interplay of formulation variables, physical properties, and performance in TPP-containing electrolytes.
References
-
Qian, J., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443–10451. [Link]
- Zonouz, F. F., et al. (Year). Use of ethyl acetate for improving low-temperature performance of lithium-ion battery.
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties.
- Choi, Y.-S., et al. (2007). Electrochemical performance of lithium-ion batteries with triphenylphosphate as a flame-retardant additive. Journal of Power Sources, 172(2), 858-862.
- Effect of Ethyl Acetate on Low Temperature Property in Lithium-ion B
- The use of ethyl acetate and methyl propanoate in combination with vinylene carbonate as ethylene carbonate-free solvent blends for electrolytes in Li-ion b
- The use of ethyl acetate as a sole solvent in highly concentrated electrolyte for Li-ion b
- Conductivity (σ) and viscosity (η)
- Conductivity and Viscosities Studies of Mixed Organic Electrolyte Solvents of Propylene Carbonate, Diethyl Carbon
- Research Progress on Electrolyte Additives for Sodium Ion B
Sources
- 1. Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tripropargyl Phosphate (TPP) Polymer Blends
Welcome to the technical support center for optimizing polymer blends containing Tripropargyl Phosphate (TPP). This guide is designed for researchers, scientists, and professionals in materials science and polymer engineering. Homogeneous dispersion of TPP is critical for achieving desired material properties, whether it is being used as a flame retardant, a crosslinking agent, or a thermal stabilizer. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experimental work.
Troubleshooting Guide: Achieving Homogeneous TPP Dispersion
Inhomogeneous mixing is a frequent hurdle in developing new polymer blends, leading to inconsistent performance and mechanical failures. The following table outlines common problems observed during the processing of TPP-polymer blends, their probable causes, and scientifically-grounded solutions.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Visual Defects: Hazy, opaque, or cloudy appearance in an otherwise transparent polymer matrix. | 1. Thermodynamic Immiscibility: TPP and the polymer have poor chemical compatibility, leading to macroscopic phase separation.[1][2] 2. Processing Temperature: The melt viscosity of the polymer may be too high, preventing effective molecular diffusion of TPP. | 1. Introduce a Compatibilizer: Add a copolymer (e.g., a graft or block copolymer) that has segments compatible with both TPP and the polymer matrix. This agent will locate at the interface, reducing interfacial tension and promoting finer dispersion.[3][4][5] 2. Optimize Thermal Profile: Incrementally increase the melt processing temperature to lower the polymer's viscosity. This facilitates better TPP dispersion. Caution: Do not exceed the thermal degradation temperature of TPP or the polymer.[6] 3. Switch to Solvent Blending: For lab-scale development, dissolving both components in a common solvent ensures mixing at a molecular level.[7][8] |
| Inconsistent Performance: Variable flame retardancy, mechanical strength, or thermal stability across different batches or even within the same sample. | 1. Poor Dispersive Mixing: TPP is not being broken down into fine enough domains within the polymer matrix.[9] 2. Agglomeration: TPP molecules are clumping together rather than dispersing evenly. | 1. Increase Mixing Energy: In melt blending, increase the screw speed or use a twin-screw extruder with a more aggressive screw design to impart higher shear forces.[10] 2. Extend Mixing Time: Allow more residence time in the extruder or mixer to improve the distribution of TPP. 3. Masterbatch Approach: First, create a masterbatch with a high concentration of TPP in the base polymer. Then, dilute this masterbatch with the pure polymer in a second processing step to achieve the final desired concentration. |
| Surface "Bleeding" or Migration: An oily or tacky residue appears on the surface of the final product over time. | 1. Exceeding Solubility Limit: The concentration of TPP is higher than its saturation point within the polymer matrix. 2. Low Interfacial Adhesion: Weak interactions between TPP and the polymer allow for free migration of the additive.[11] | 1. Reduce TPP Loading: Systematically decrease the weight percentage of TPP until migration ceases. 2. Employ a Reactive Compatibilizer: Use a compatibilizer with functional groups (e.g., maleic anhydride grafted polymers) that can form covalent bonds with the polymer matrix, effectively anchoring the TPP and preventing migration.[5][12] |
| Reduced Mechanical Properties: The final blend is more brittle or has lower tensile strength compared to the neat polymer. | 1. Phase Separation: Large, poorly-adhered domains of TPP act as stress concentration points, initiating cracks and leading to premature failure.[1][3] 2. Polymer Degradation: Excessive processing temperatures or shear may be breaking down the polymer chains. | 1. Improve Compatibilization: As with visual defects, the use of a suitable compatibilizer is crucial to reduce domain size and improve stress transfer between the phases.[13][14] 2. Verify Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the degradation onset temperatures for both TPP and the polymer, ensuring your processing window is safely below these temperatures.[15] |
Visualizing the Troubleshooting Process
To streamline diagnostics, the following workflow provides a logical sequence for addressing homogeneity issues.
Sources
- 1. Compatibilization - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What Are Compatibilizers and Why Are They Used in Blends? [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. escholarship.org [escholarship.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. youtube.com [youtube.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compatibilizers – PolyGroup Inc. – Official Site [polygroupinc.com]
- 13. srs.fs.usda.gov [srs.fs.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. datapdf.com [datapdf.com]
troubleshooting gelation issues in tripropargyl phosphate polymerization
Welcome to the technical support center for the polymerization of tripropargyl phosphate (TPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functional monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of premature gelation. Our goal is to equip you with the knowledge to control your polymerization reactions, achieve desired polymer architectures, and ensure reproducible results.
Understanding the Challenge: The Trifunctional Nature of this compound
This compound is a trifunctional monomer, meaning each molecule possesses three reactive propargyl (alkyne) groups.[1][2][3] This high functionality is a double-edged sword. While it allows for the formation of densely cross-linked, three-dimensional polymer networks with potentially high thermal stability, it also presents a significant challenge: a strong tendency towards premature gelation.[4]
Gelation is the point at which a cross-linked network extends throughout the reaction mixture, transforming the solution from a viscous liquid into a macroscopic, insoluble gel.[5][6] Uncontrolled, this can occur at very low monomer conversion, ruining the synthesis. This guide will help you master the control of this process.
Troubleshooting Guide: Gelation Issues
Q1: My this compound polymerization reaction gelled almost instantly after adding the initiator/catalyst. What happened and how can I prevent it?
This is a classic case of premature gelation, a common issue with multifunctional monomers like TPP.[4] The rapid formation of an extensive polymer network is likely due to one or more of the following factors:
-
High Monomer or Initiator/Catalyst Concentration: Increased concentrations of reactive species accelerate the polymerization rate and the probability of intermolecular crosslinking.[4]
-
Elevated Temperature: Higher temperatures significantly increase reaction kinetics, promoting rapid and often uncontrollable polymer chain growth and crosslinking.
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" of high initiator or monomer concentration, triggering localized gelation that quickly propagates through the entire reaction volume.[4]
Troubleshooting Steps:
-
Reduce Concentrations:
-
Monomer: Decrease the initial concentration of this compound in the reaction solvent. This increases the distance between growing polymer chains, favoring intramolecular cyclization over intermolecular crosslinking.
-
Initiator/Catalyst: Lower the initiator or catalyst concentration to reduce the number of simultaneously growing chains, thereby slowing the overall reaction rate.
-
-
Control the Temperature:
-
Begin the reaction at a lower temperature to moderate the initial polymerization rate. If necessary, the temperature can be gradually increased as the reaction proceeds. For thermally initiated polymerizations, consider an initiator with a higher decomposition temperature.
-
-
Improve Mixing and Dosing:
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Employ a syringe pump or dropping funnel to add the initiator or monomer solution slowly and at a constant rate. This avoids a sudden high concentration of reactive species.
-
Q2: I'm trying to synthesize a soluble, linear, or branched polymer with this compound, but I keep getting an insoluble gel. Is this even possible?
Synthesizing a soluble polymer from a trifunctional monomer is challenging but achievable through controlled polymerization techniques. The key is to manage the reactivity of the propargyl groups to limit extensive crosslinking.
Strategies for Soluble Polymer Synthesis:
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over polymer chain growth.[7] While less common for alkyne homopolymerization, these methods can be adapted, potentially through copolymerization with other monomers.
-
Catalyst Selection: The choice of catalyst is critical. Certain transition metal catalysts, such as those based on rhodium or palladium, can promote more controlled polymerization of alkynes, sometimes favoring cyclotrimerization or other specific reaction pathways over random crosslinking.[8][9]
-
"Pseudo-Linear" Polymer Architectures: Under highly dilute conditions, polymerization may favor intramolecular cyclization, where a growing chain reacts with another propargyl group on the same chain, forming a loop. This can lead to a more soluble, branched, or ladder-like polymer instead of a tightly cross-linked network.
Experimental Protocol: High-Dilution Polymerization to Promote Soluble Polymer Formation
-
Setup: A multi-neck round-bottom flask equipped with a condenser, mechanical stirrer, and two separate syringe pumps.
-
Reagents:
-
Solution A: this compound in a suitable anhydrous solvent (e.g., toluene, DMF).
-
Solution B: Initiator (e.g., AIBN for radical polymerization) or catalyst solution in the same solvent.
-
-
Procedure:
-
Charge the flask with a significant volume of the solvent.
-
Heat the solvent to the desired reaction temperature.
-
Simultaneously, add Solution A and Solution B to the reaction flask dropwise and at a very slow rate using the syringe pumps over several hours.
-
Maintain vigorous stirring throughout the addition and for the remainder of the reaction time.
-
Monitor the reaction by taking aliquots and analyzing for viscosity changes or by GPC (Gel Permeation Chromatography) if the polymer remains soluble.
-
Q3: My reaction seems to be inhibited; it's either very slow or doesn't start at all. What could be the cause?
An inhibited polymerization can be just as frustrating as premature gelation. Several factors can cause this issue:
-
Presence of Inhibitors: Commercial propargyl-containing monomers may be supplied with inhibitors (e.g., hydroquinone, TEMPO) to prevent polymerization during storage.[10][] These must be removed before use.
-
Oxygen Inhibition: For radical polymerizations, dissolved oxygen is a potent inhibitor as it scavenges radicals to form stable peroxide species.
-
Impure Reagents: Impurities in the monomer or solvent can interfere with the catalyst or initiator, effectively poisoning the reaction.
Troubleshooting Steps:
| Issue | Solution |
| Inhibitor Presence | Pass the monomer through a column of activated basic alumina or perform a distillation under reduced pressure to remove phenolic inhibitors. |
| Oxygen Inhibition | Thoroughly degas the solvent and monomer solution by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon, nitrogen) for at least 30-60 minutes before adding the initiator. Maintain an inert atmosphere throughout the reaction. |
| Reagent Purity | Use freshly distilled and dried solvents. Ensure the purity of the this compound monomer, purifying it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the gelation of this compound?
The gelation of this compound is a result of its trifunctional nature. During polymerization, each monomer unit incorporated into a growing polymer chain still presents two additional reactive propargyl groups. These pendant groups can react with other growing chains (intermolecular crosslinking), leading to the formation of a three-dimensional covalent network.[4] The "gel point" is the critical extent of reaction where this network becomes effectively infinite, spanning the entire reaction vessel.[5][6]
Caption: From monomer to insoluble gel network.
Q2: How does temperature affect the polymerization and potential for gelation?
Temperature has a profound effect on the polymerization of this compound:
-
Reaction Rate: As per the Arrhenius equation, increasing the temperature accelerates the rate of polymerization. This can lead to a rapid, uncontrolled reaction and premature gelation.
-
Side Reactions: At higher temperatures, the likelihood of side reactions, which can also contribute to crosslinking, may increase.
-
Thermal Stability: this compound itself may have limited thermal stability, and prolonged exposure to high temperatures could lead to degradation or uncontrolled side reactions. The resulting poly(this compound) is expected to have high thermal stability, but the polymerization process needs careful temperature management.[12][13][14]
Caption: Impact of temperature on polymerization outcome.
Q3: Can I use inhibitors to control the polymerization instead of just removing them?
Yes, this is a more advanced technique. While inhibitors are typically removed, they can sometimes be used to introduce an "induction period" where no polymerization occurs.[10][] This can be useful for ensuring the reaction mixture is homogeneous and at the correct temperature before the polymerization begins. The initiator is added, and it will first consume the inhibitor. Once the inhibitor is depleted, the polymerization will start. This requires precise stoichiometry between the inhibitor and the initiator.
A related concept is the use of a retarder , which, unlike an inhibitor, slows down the polymerization rate rather than stopping it completely.[10] This can be another tool for preventing premature gelation.
Q4: What analytical techniques are best for characterizing the onset of gelation?
Monitoring the reaction is crucial. Here are some key techniques:
-
Rheology: This is the most direct method. A rheometer can measure the viscosity of the reaction mixture. The gel point is often identified by the crossover of the storage modulus (G') and the loss modulus (G'').
-
Solubility Testing: Periodically take a small aliquot of the reaction mixture and test its solubility in a good solvent. The point at which the polymer is no longer fully soluble indicates the onset of gelation.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used in the early stages to monitor the growth of polymer chains and aggregates before the macroscopic gel point is reached.
References
- Activated Internal Alkyne‐Based Polymerization. (n.d.).
-
Polymerization of dual-activated alkynes: recent developments and applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of Well-Defined Propargyl-Terminated Tetra-Arm Poly(N-isopropylacrylamide)s and Their Click Hydrogels Crosslinked with β-cyclodextrin - MDPI. (n.d.). Retrieved from [Link]
-
Hello everybody, how to prevent a premature gelation of an injectable hydrogel inside the needle? | ResearchGate. (n.d.). Retrieved from [Link]
-
Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes - ChemRxiv. (n.d.). Retrieved from [Link]
-
Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions | Accounts of Chemical Research - ACS Publications. (2021, October 3). Retrieved from [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications. (2022, April 26). Retrieved from [Link]
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. (n.d.). Retrieved from [Link]
- US3554997A - Process for preventing gel formation during polymerization tube reactor - Google Patents. (n.d.).
-
How Does Gelation Occur In Step-growth Polymerization? - Chemistry For Everyone. (n.d.). Retrieved from [Link]
-
Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI. (n.d.). Retrieved from [Link]
-
Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC - NIH. (2022, April 26). Retrieved from [Link]
-
Tri-2-propyn-1-yl phosphate | C9H9O4P | CID 13201887 - PubChem. (n.d.). Retrieved from [Link]
-
Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - MDPI. (n.d.). Retrieved from [Link]
-
Cyclic polymers from alkynes: a review - ResearchGate. (n.d.). Retrieved from [Link]
-
Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive - MDPI. (2022, October 24). Retrieved from [Link]
-
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation | Chemical Reviews - ACS Publications. (2015, December 29). Retrieved from [Link]
-
Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene) - DTIC. (n.d.). Retrieved from [Link]
-
A Triphenylphosphine‐Based Microporous Polymer for a Wittig Reaction Cycle in the Solid State - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (n.d.). Retrieved from [Link]
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(PDF) GELATION MECHANISMS - ResearchGate. (n.d.). Retrieved from [Link]
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Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). Retrieved from [Link]
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Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - MDPI. (2022, December 26). Retrieved from [Link]
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Cationic Polymer Coating Increases the Catalytic Activity of Gold Nanoparticles toward Anionic Substrates - e-Publications@Marquette. (2023, June 21). Retrieved from [Link]
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Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - MDPI. (n.d.). Retrieved from [Link]
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The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst - MDPI. (n.d.). Retrieved from [Link]
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Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) - CORE. (2021, August 26). Retrieved from [Link]
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Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces - ResearchGate. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Tripropargyl Phosphate and Vinylene Carbonate for SEI Formation
A Senior Application Scientist's Guide to Optimizing Lithium-Ion Battery Performance
The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries has placed the Solid Electrolyte Interphase (SEI) under intense scrutiny. This nanoscale layer, formed on the anode surface during the initial charging cycles, is paramount to battery performance, governing everything from coulombic efficiency to safety. The deliberate introduction of electrolyte additives is the most effective strategy to engineer a robust and stable SEI.
Among a plethora of options, Vinylene Carbonate (VC) has long been the industry standard, a reliable agent for forming a passivating SEI on graphite anodes. However, the emergence of new anode materials like silicon and the demand for enhanced safety profiles have spurred the investigation of novel additives. Tripropargyl Phosphate (TPP), a multifunctional additive, has garnered significant attention for its unique ability to form protective layers on both the anode and cathode, while also improving thermal stability.[1][2]
This guide provides a comprehensive, data-driven comparison of TPP and VC, delving into their SEI formation mechanisms, comparative performance metrics, and practical application guidance for researchers and battery engineers.
Pillar 1: The Mechanism of Action
Understanding how these additives function at the molecular level is critical to predicting their impact on battery performance. Both VC and TPP are electropolymerizable, but their reaction pathways and the resulting SEI compositions are distinct.
Vinylene Carbonate (VC): The Polymerization Pioneer
VC's efficacy stems from its ability to be reduced at a higher potential (around 1.0 V vs. Li/Li+) than the primary electrolyte solvents like ethylene carbonate (EC).[3][4] This preferential reduction initiates a polymerization reaction on the anode surface before significant solvent decomposition can occur.[5]
The primary mechanism involves a one-electron reduction, leading to a radical anion that rapidly polymerizes to form poly(vinylene carbonate) or related oligomers.[3] This polymer-rich SEI is flexible and effectively passivates the graphite surface, preventing further electrolyte decomposition and minimizing irreversible capacity loss.[6]
Caption: Mechanism of Vinylene Carbonate (VC) SEI formation on a graphite anode.
This compound (TPP): The Multifunctional Protector
TPP is a more complex additive, featuring three highly reactive propargyl (carbon-carbon triple bond) groups and a central phosphate moiety.[1] This structure allows TPP to participate in multiple beneficial reactions. The unsaturated propargyl groups can be readily reduced and polymerized on the anode surface, creating a dense, cross-linked network.[2]
Crucially, the phosphate group also contributes to the SEI, forming stable inorganic species like lithium phosphates. This inorganic component is believed to enhance the mechanical robustness and thermal stability of the SEI. Furthermore, TPP can also be oxidized at the cathode at high potentials, forming a protective cathode-electrolyte interphase (CEI), which suppresses transition metal dissolution and electrolyte oxidation—a key advantage in high-voltage systems.[1][7]
Caption: Multifunctional mechanism of this compound (TPP) on both anode and cathode.
Pillar 2: Comparative Performance Analysis
Objective evaluation requires a side-by-side comparison of performance metrics derived from experimental data. The following table summarizes key differences observed in studies utilizing TPP and VC.
| Performance Metric | Vinylene Carbonate (VC) | This compound (TPP) | Key Insights & Causality |
| SEI Composition | Primarily organic: poly(VC), lithium vinylene dicarbonate, Li2CO3.[3] | Organic-inorganic composite: cross-linked polymers from propargyl groups, lithium phosphates (LixPOyFz), LiF.[1][8] | TPP's phosphate group introduces thermally stable inorganic components, enhancing SEI robustness. |
| SEI Morphology | Thinner, homogeneous film on graphite. | Dense, protective interphases.[1][7] May form thicker layers.[9] | TPP's cross-linking ability creates a denser, more compact SEI, which is particularly beneficial for suppressing lithium dendrite growth.[1] |
| Cycling Performance | Excellent for graphite anodes, improving coulombic efficiency and capacity retention.[5][6] | Significant improvements in both Li-ion (graphite, NMC) and Li-metal batteries.[1][2] Particularly effective for Si anodes. | TPP's ability to form a stable SEI on silicon, which undergoes large volume changes, and a protective CEI on high-voltage cathodes gives it a broader application range.[2][10] |
| Thermal Stability | Improves SEI thermal stability compared to baseline electrolytes, with decomposition shifted to higher temperatures.[11] | Superior thermal stability. The phosphate-containing species in the SEI are more heat-resistant.[9][12] | The inorganic phosphate components from TPP decomposition are inherently more thermally stable than the organic polymers from VC, contributing to enhanced battery safety.[13] |
| Interfacial Resistance | Can form a highly resistive SEI, which may increase impedance, especially at higher concentrations.[13] | Can lead to increased mass-transport resistivity and diffusion resistivity due to higher electrolyte viscosity and thicker interface layers.[9] | The formation of a thicker, denser SEI by either additive can increase Li+ diffusion pathway, leading to higher impedance. Optimization of additive concentration is critical. |
| Gas Generation | Suppresses reductive gas evolution (e.g., C2H4, CO) from solvent decomposition.[4] | Effectively inhibits gas generation.[1][2] | Both additives passivate the anode surface early, preventing the continuous reduction of electrolyte solvents that is a major source of gassing. |
Pillar 3: Experimental Protocols for Evaluation
To validate the performance of these additives in your own systems, a structured experimental workflow is essential. The following protocols outline the key techniques for a comprehensive comparison.
Overall Experimental Workflow
Caption: Workflow for comparative evaluation of SEI-forming electrolyte additives.
Protocol 1: Cyclic Voltammetry (CV) for Reduction Potential
Objective: To determine the onset potential of additive reduction relative to the baseline electrolyte.
-
Cell: Assemble a three-electrode cell or a coin cell (e.g., graphite vs. Li).
-
Parameters: Scan from Open Circuit Voltage (OCV) down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s).
-
Procedure: Run the CV for at least two cycles. The first cathodic scan is critical as it shows the initial SEI formation processes.
-
Analysis: Identify the reduction peaks. A peak at a higher potential for the additive-containing electrolyte compared to the baseline indicates that the additive is reduced preferentially, which is the desired characteristic.[5] For VC, expect a peak around 1.0 V; for TPP, reduction occurs prior to solvent reduction as well.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the interfacial resistance, which reflects the properties of the SEI layer.
-
Cell: Use a symmetric cell or a half-cell.
-
Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Procedure: Conduct EIS measurements after the formation cycles and at various points during long-term cycling.
-
Analysis: Fit the resulting Nyquist plot to an equivalent circuit model. The diameter of the semicircle in the mid-frequency region typically corresponds to the charge-transfer resistance (Rct), which is influenced by the SEI's ionic conductivity. A stable, low Rct over cycling is desirable.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for SEI Composition
Objective: To identify the chemical species present in the SEI layer.
-
Sample Preparation: Cycle the cells for a set number of formation cycles. Carefully disassemble the cell in an argon-filled glovebox. Gently rinse the harvested anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt and dry it under vacuum.
-
Analysis: Transfer the sample to the XPS chamber using an air-free transfer vessel.[14]
-
Data Acquisition: Acquire survey scans and high-resolution spectra for relevant elements (C 1s, O 1s, F 1s, P 2p, Li 1s).
-
Interpretation: Deconvolute the high-resolution spectra to identify chemical bonds. For VC, look for signatures of polycarbonates (C=O, C-O).[15] For TPP, look for P-O bonds from phosphates in the P 2p spectrum, in addition to polymeric carbon species.[16][17] Depth profiling using an argon ion beam can reveal the structure of the SEI.
Summary and Application Guidance
Both TPP and VC are highly effective SEI-forming additives, but their strengths lie in different application areas.
| Feature | Vinylene Carbonate (VC) | This compound (TPP) | Recommendation |
| Primary Anode | Graphite | Graphite, Silicon, Lithium Metal | VC is a proven, cost-effective choice for standard graphite-based LIBs. TPP is superior for silicon anodes due to its ability to form a robust SEI that can withstand volume changes.[2][10] |
| Cathode Compatibility | Generally used for anode passivation; can be detrimental with certain high-voltage cathodes.[18] | Forms a protective CEI on high-voltage cathodes (e.g., Ni-rich NMC).[1][7] | TPP is the clear choice for high-voltage, high-energy-density cells where cathode protection is as critical as anode stability. |
| Safety/Thermal Stability | Good | Excellent | For applications where safety is the highest priority (e.g., electric vehicles, aerospace), the enhanced thermal stability offered by TPP's phosphate-based SEI is a significant advantage.[12] |
| Cost & Maturity | Low cost, industry standard. | Higher cost, emerging technology. | For large-scale, cost-sensitive applications with conventional chemistry, VC remains the go-to. For next-generation, high-performance batteries, the benefits of TPP may justify the additional cost. |
The choice between this compound and vinylene carbonate is not a matter of which is "better," but which is better suited for a specific battery chemistry and application. Vinylene Carbonate remains the workhorse for conventional graphite-anode lithium-ion batteries, offering reliable performance and cost-effectiveness. This compound, however, emerges as a powerful, next-generation additive. Its multifunctional ability to form robust, thermally stable interphases on both advanced anodes (like silicon) and high-voltage cathodes makes it a compelling candidate for pushing the boundaries of battery energy density, cycle life, and safety. Rigorous experimental evaluation, following the protocols outlined here, will empower researchers to make an informed decision and unlock the full potential of their battery systems.
References
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Qian, J., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Applied Materials & Interfaces, 12(9), 10443-10451. [Link]
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ResearchGate. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries | Request PDF. [Link]
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Aurbach, D., et al. (2004). Analysis of Vinylene Carbonate Derived SEI Layers on Graphite Anode. Journal of The Electrochemical Society, 151(10), A1553. [Link]
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Ridgway, P., et al. (n.d.). Effect of Vinylene Carbonate on Graphite Anode Cycling Efficiency. Energy Technologies Area. [Link]
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Nie, M., et al. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. INIS-IAEA. [Link]
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Aurbach, D., et al. (2004). Analysis of Vinylene Carbonate Derived SEI Layers on Graphite Anode. Semantic Scholar. [Link]
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Qian, J., et al. (2020). Mechanism Study of Unsaturated this compound as an Efficient Electrolyte Additive Forming Multifunctional Interphases in Lithium Ion and Lithium Metal Batteries. ACS Publications. [Link]
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Ridgway, P., et al. (n.d.). Effect of Vinylene Carbonate on Graphite Anode Cycling Efficiency. eScholarship.org. [Link]
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Behm, M., et al. (2014). Impact of the flame retardant additive triphenyl phosphate (TPP) on the performance of graphite/LiFePO4 cells in high power applications. research.chalmers.se. [Link]
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ResearchGate. (n.d.). Characterization of SEI of Li metal anodes. XPS spectra of the SEI...[Link]
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Wang, C., et al. (2021). Additive stabilization of SEI on graphite observed using cryo-electron microscopy. Energy & Environmental Science. [Link]
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ResearchGate. (n.d.). Characterization of SEI chemical component using XPS and TOF‐SIMS...[Link]
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Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. [Link]
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ResearchGate. (2015). (PDF) Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. [Link]
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ResearchGate. (n.d.). Effect of vinylene carbonate on SEI formation on LiMn2O4 in carbonate-based electrolytes | Request PDF. [Link]
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ResearchGate. (n.d.). Enhanced thermal stability of a lithiated nano-silicon electrode by fluoroethylene carbonate and vinylene carbonate | Request PDF. [Link]
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Aktekin, B., et al. (2023). SEI growth on Lithium metal anodes in solid-state batteries quantified with coulometric titration time analysis. JLUpub. [Link]
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RSC Publishing. (n.d.). Recent progress and challenges in silicon-based anode materials for lithium-ion batteries. [Link]
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A Senior Application Scientist's Guide to Validating the Crosslinking Density of Tripropargyl Phosphate Polymers
For researchers and professionals in materials science and drug development, the precise characterization of a polymer network is paramount. The crosslinking density—a measure of the number of interconnected points between polymer chains—directly governs a material's mechanical strength, thermal stability, solvent resistance, and degradation kinetics. This is particularly critical for advanced materials like tripropargyl phosphate (TPP) polymers, whose unique phosphorus-containing backbone and versatile alkyne functionalities make them promising candidates for applications ranging from flame-retardant materials to novel biomaterial scaffolds.
This guide provides an in-depth comparison of key methodologies for validating the crosslinking density of TPP-based polymers. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causal links between experimental choices and the quality of the data, ensuring a robust, self-validating approach to characterization.
The Central Challenge: Choosing the Right Lens
No single technique provides a complete picture of a polymer network. The selection of a method, or more often a combination of methods, depends on the specific question being asked. Are you performing routine quality control on a known formulation, or are you conducting fundamental research on a novel network architecture? The answer will guide you toward the most efficient and insightful approach. We will explore four principal techniques: Equilibrium Swelling, Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method 1: Equilibrium Swelling – The Foundational Approach
The swelling test is a classic and accessible method based on the principle that a more densely crosslinked network will restrict the ingress of solvent molecules, resulting in less swelling.[1] The Flory-Rehner equation is the theoretical underpinning that relates the swelling ratio to the molecular weight between crosslinks (Mc).[2][3]
Causality Behind the Method: The balance between the osmotic pressure driving the solvent into the polymer network and the elastic retractive force of the crosslinked chains determines the equilibrium swelling volume. A higher crosslink density increases this retractive force, thus limiting solvent absorption.
Best Suited For:
-
Quality control and batch-to-batch consistency checks.[2]
-
Comparative analysis of samples with the same polymer-solvent system but varying crosslinker concentrations.
Limitations:
-
It is an indirect measurement that relies on the polymer-solvent interaction parameter (χ), which can be difficult to determine accurately.
-
The method is time-consuming, as the sample must reach equilibrium, which can take days.[4]
-
Comparisons across different polymer types can be misleading due to differences in polymer-solvent interactions.[2]
Experimental Protocol: Swelling Ratio Determination
-
Sample Preparation: Prepare multiple, small samples (e.g., 5x5x2 mm) of the cured this compound polymer. Ensure any unreacted monomer is removed via Soxhlet extraction if necessary.
-
Initial Mass: Thoroughly dry the samples in a vacuum oven until a constant weight is achieved. Record this as the initial dry mass (m_d).
-
Immersion: Immerse each sample in a suitable solvent (e.g., toluene, THF, or a solvent chosen based on solubility parameters) in a sealed container at a constant temperature.
-
Equilibrium Swelling: Periodically remove the samples, quickly blot the surface to remove excess solvent, and weigh them. Return them to the solvent immediately. Equilibrium is reached when the swollen mass (m_s) remains constant over several measurements.
-
Calculation:
-
The mass swelling ratio (Q_m) is calculated as: Q_m = m_s / m_d
-
To use the Flory-Rehner equation for calculating crosslink density (ν), the volume fraction of the polymer in the swollen gel (v₂) is needed, which requires the densities of the polymer and the solvent.
-
Method 2: Dynamic Mechanical Analysis (DMA) – The Mechanical Interrogation
DMA is a powerful technique for quantifying crosslink density by measuring the material's viscoelastic properties as a function of temperature.[5] Based on the theory of rubber elasticity, the storage modulus (E') in the rubbery plateau region (well above the glass transition temperature, T_g) is directly proportional to the crosslink density.[6][7]
Causality Behind the Method: In the rubbery state, the polymer chains have significant mobility between crosslink points. The material's elastic response to an applied oscillatory strain is dominated by the network structure. A higher density of crosslinks restricts chain movement more effectively, leading to a higher storage modulus (i.e., greater stiffness).[7]
Best Suited For:
-
Obtaining quantitative crosslink density values.
-
Investigating the relationship between network structure and mechanical performance.[8]
-
Characterizing the glass transition temperature (T_g) and damping properties simultaneously.
Limitations:
-
Requires specialized and more expensive equipment.
-
The theory assumes a perfect, chemically crosslinked network and does not account for physical entanglements, which can also contribute to the modulus.[9]
-
Only applicable to unfilled thermoset polymers for accurate quantitative analysis.[6]
Experimental Protocol: Crosslink Density via Temperature Sweep
-
Sample Preparation: Prepare rectangular bar samples of the cured polymer with precise dimensions (e.g., 30x10x2 mm).
-
Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or tensile mode).
-
Temperature Sweep: Perform a dynamic temperature ramp test, for example, from ambient temperature to 200°C (well above the expected T_g) at a heating rate of 3-5°C/min. The test should be run at a fixed frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region of the material.[6]
-
Data Analysis:
-
Identify the rubbery plateau on the storage modulus (E') vs. temperature plot. This is the relatively flat region after the sharp drop at T_g.
-
Select a temperature (T, in Kelvin) within this plateau and record the corresponding storage modulus (E').
-
Calculate the crosslink density (ν_e), or the number of effective network chains per unit volume, using the formula: ν_e = E' / (3 * R * T) where R is the universal gas constant.
-
Method 3: Differential Scanning Calorimetry (DSC) – The Thermal Fingerprint
While DSC is not a primary method for determining absolute crosslink density, it is an invaluable tool for assessing the state of cure and observing how crosslinking affects the glass transition temperature (T_g).[10] An increase in crosslinking restricts the cooperative segmental motion of polymer chains, which manifests as an increase in T_g.[6][8] Furthermore, by measuring the residual heat of reaction (exothermic peak) in a partially cured sample, one can quantify the degree of cure.[11][12]
Causality Behind the Method: The crosslinking of the propargyl groups in TPP is an exothermic process. An uncured sample will exhibit a large exotherm upon heating in the DSC. A fully cured sample will show no such exotherm. The T_g represents the onset of long-range segmental motion; crosslinks act as anchors, requiring more thermal energy (a higher temperature) to enable this motion.
Best Suited For:
-
Quality control to ensure complete curing.[2]
-
Rapidly comparing the relative crosslinking of different formulations by tracking shifts in T_g.
-
Studying curing kinetics.
Limitations:
-
Provides a relative measure of cure, not an absolute crosslink density.[2]
-
The T_g can be influenced by other factors like polymer chain stiffness and polarity, not just crosslinking.
Experimental Protocol: Determining Degree of Cure
-
Sample Preparation: Weigh 5-10 mg of the TPP polymer into an aluminum DSC pan. Prepare three types of samples: (a) an uncured liquid monomer/prepolymer mix, (b) a partially cured sample, and (c) a sample you believe to be fully cured.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Scan: Heat the samples at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a temperature range that encompasses the curing reaction (e.g., 50°C to 250°C).
-
Data Analysis:
-
Integrate the area of the exothermic curing peak for the uncured sample to get the total heat of reaction (ΔH_total).
-
Integrate the area of the residual exothermic peak for the partially cured sample (ΔH_residual).
-
The degree of cure (%) is calculated as: Degree of Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
The T_g can be determined from the step change in the heat flow curve.
-
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular View
NMR spectroscopy, particularly solid-state or time-domain (TD-NMR), offers a non-destructive way to probe crosslink density at the molecular level.[13][14] The principle relies on the fact that crosslinking restricts the mobility of polymer chains. This change in motion directly affects the NMR relaxation times, such as the spin-spin relaxation time (T₂). Densely crosslinked networks exhibit shorter T₂ relaxation times due to reduced chain mobility.[14][15]
Causality Behind the Method: Protons on highly mobile polymer chains experience rapidly fluctuating local magnetic fields, which averages out dipolar interactions and leads to slower signal decay (longer T₂). In a crosslinked network, chain motion is restricted, dipolar interactions are not fully averaged, and the NMR signal decays more rapidly (shorter T₂).
Best Suited For:
-
Fundamental research requiring detailed molecular-level information.
-
Non-destructive analysis of finished parts.
-
Rapid, solvent-free measurements for quality control.[15][16]
Limitations:
-
Requires highly specialized and expensive equipment and significant operator expertise.
-
Data interpretation can be complex and may require advanced modeling.
Conceptual Workflow: TD-NMR for Crosslink Density
-
Sample Preparation: A small amount of the solid, cured TPP polymer is placed into an NMR tube. No solvent is required.
-
Data Acquisition: A ¹H T₂ relaxation experiment (e.g., Carr-Purcell-Meiboom-Gill - CPMG) is performed.
-
Data Analysis: The decay of the NMR signal over time is fitted to one or more exponential functions to extract T₂ values. A shorter T₂ value correlates with a higher crosslink density. By calibrating with samples of known crosslink density (determined by another method like DMA), a quantitative relationship can be established.
Comparative Guide to Validation Techniques
| Feature | Equilibrium Swelling | Dynamic Mechanical Analysis (DMA) | Differential Scanning Calorimetry (DSC) | NMR Spectroscopy |
| Principle | Solvent uptake vs. network elastic force | Modulus in the rubbery plateau | Glass transition (T_g) shift & residual cure enthalpy | Restriction of molecular motion |
| Information | Molecular weight between crosslinks (M_c) | Quantitative crosslink density (ν_e), T_g, viscoelasticity | Degree of cure, T_g, relative crosslinking | Molecular mobility, network heterogeneity |
| Sample Type | Solid polymer | Solid bar/film | Solid or liquid | Solid or liquid |
| Destructive? | No (but sample is solvated) | No (within linear viscoelastic region) | No | No |
| Throughput | Low (days) | Medium (hours) | High (minutes to hours) | High (minutes) |
| Complexity | Low | Medium-High | Low-Medium | High |
| Key Advantage | Simple, inexpensive | Quantitative mechanical data | Excellent for QC and cure state | Provides direct molecular insight, non-destructive |
| Key Limitation | Indirect, time-consuming, solvent-dependent | Requires expensive equipment, assumes ideal network | Indirect measure of density, less sensitive | Requires expensive equipment and expertise |
Visualizing the Validation Strategy
A comprehensive validation strategy often employs these techniques in a complementary fashion.
Caption: A typical workflow for comprehensive crosslink density validation.
Caption: Relationship between crosslinking density and key experimental observables.
Senior Application Scientist's Recommendation
For a robust validation of your this compound polymer network, a multi-technique approach is non-negotiable.
-
Start with DSC: Use it as a rapid screening tool to confirm that your curing reaction is complete and to obtain an initial, relative measure of crosslinking via the T_g. This is your first-line quality check.
-
Employ DMA for Quantitative Data: For any serious material development, DMA is the gold standard for obtaining a quantitative crosslink density that directly relates to the mechanical properties you are trying to engineer.
-
Use Swelling as a Complementary Method: Given its simplicity, the swelling test is an excellent orthogonal method to confirm the trends observed in DMA. If both methods show a consistent trend, you can have high confidence in your results.
-
Leverage NMR for Deeper Understanding: When you encounter unexpected results or need to understand network heterogeneity and the specific nature of the crosslinks, NMR is the ultimate tool for providing unparalleled molecular-level insight.
By thoughtfully combining these methods, you move beyond simple data collection to a state of true material understanding, enabling you to rationally design and confidently validate the next generation of advanced phosphate-based polymers.
References
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TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
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Advanced Polymer Science. (n.d.). DMA: Dynamic Mechanical Analysis. Retrieved from [Link]
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ACE Laboratories. (n.d.). Crosslink Density & State of Cure. Retrieved from [Link]
-
Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]
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American Chemical Society Publications. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. Journal of Chemical Education. Retrieved from [Link]
-
Orthoplastics. (n.d.). Swell Ratio & Crosslink Density Testing. Retrieved from [Link]
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Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. Annual Reports on NMR Spectroscopy. Retrieved from [Link]
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How crosslink density influences storage modulus in dynamic mechanical analysis. (2025). Materials Engineering Commons. Retrieved from [Link]
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My Rubber Heart. (2025). Swelling Test Explained: How to Measure Crosslink Density. YouTube. Retrieved from [Link] (Note: A representative, stable URL would be used here).
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A Comparative Guide to the Flame Retardancy of Tripropargyl Phosphate and Commercial Alternatives
In the relentless pursuit of material safety, the field of flame retardancy is a critical battleground. Polymers, indispensable to modern technology, are inherently combustible, creating a persistent need for effective flame retardants (FRs).[1] However, the landscape is shifting. Legacy solutions, particularly halogenated compounds, face increasing scrutiny due to environmental and health concerns, propelling the scientific community to develop safer, more effective alternatives.[2][3]
This guide provides an in-depth comparison of a novel, reactive flame retardant, Tripropargyl Phosphate (TPP) , against established commercial FRs. While TPP is an emerging candidate, its unique molecular architecture—featuring reactive propargyl groups and a phosphorus core—suggests a potent condensed-phase mechanism. We will dissect its hypothesized performance in the context of well-characterized commercial players, grounding our analysis in the fundamental mechanisms of flame retardancy and standardized testing protocols. This document is intended for researchers and material scientists dedicated to advancing fire safety through innovative chemistry.
The Core Mechanisms of Flame Retardancy
To objectively compare flame retardants, one must first understand how they work. Combustion is a self-sustaining radical chain reaction requiring fuel, oxygen, and heat.[4] Flame retardants disrupt this "fire triangle" through two primary modes of action: in the gas phase or the condensed phase.[5][6]
-
Gas-Phase Inhibition: This mechanism attacks the fire in the vapor phase where combustion occurs. The FR decomposes at high temperatures, releasing radical-scavenging species (e.g., HBr, PO•).[1][2][4] These species interrupt the high-energy chain reactions of H• and OH• radicals, effectively poisoning the flame, reducing heat feedback to the polymer, and slowing combustion.[2][7][8]
-
Condensed-Phase Action: This strategy focuses on altering the polymer substrate itself. The FR promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface.[1][5][7] This char layer acts as a physical barrier, limiting the evolution of flammable gases (fuel), preventing oxygen from reaching the substrate, and insulating the underlying polymer from heat.[9][10]
The following diagram illustrates these divergent pathways.
Caption: Standardized workflow for evaluating flame retardant performance.
Three key standardized tests form the cornerstone of flammability assessment in a research context:
-
Limiting Oxygen Index (LOI, ASTM D2863): Measures the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain candle-like combustion. A higher LOI value indicates better flame retardancy. [11][12][13]Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered self-extinguishing.
-
UL-94 Vertical Burn Test: This test classifies a material's self-extinguishing properties after being exposed to a flame. [14][15]The highest classification, V-0, indicates that flaming stops within 10 seconds after two flame applications, with no flaming drips allowed. [14][16]* Cone Calorimetry (ASTM E1354): This is the most comprehensive bench-scale test for characterizing combustion behavior. [17][18][19]It measures critical parameters under forced-flaming conditions, including:
-
Time to Ignition (TTI): Time until the material ignites under a set heat flux.
-
Heat Release Rate (HRR), particularly Peak HRR (pHRR): The single most important parameter for fire hazard; a lower pHRR signifies a less intense fire. [20][21] * Total Heat Release (THR): The total energy released during combustion.
-
Smoke Production: Measures the amount of smoke generated.
-
Comparative Performance Data
The following table summarizes typical performance data for the selected commercial flame retardants in an epoxy resin matrix, a common application where high-performance FRs are required. [22][23][24] Disclaimer: Specific experimental data for this compound (TPP) is not widely available in peer-reviewed literature. The values presented for TPP are hypothesized based on its reactive, char-forming chemical structure and are intended for illustrative purposes. Direct empirical testing is required for validation.
| Flame Retardant System | Type | Typical Loading (% P or Br) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | Primary Mechanism |
| Neat Epoxy Resin | - | - | 20-24 | Not Rated | 0% (Baseline) | - |
| TPP (Hypothesized) | Reactive Phosphorus | 2-3% P | > 35 | V-0 | > 60% | Condensed Phase |
| DecaBDE / Sb₂O₃ | Additive Halogenated | 10-15% Br | ~ 32 | V-0 | ~ 40-50% | Gas Phase |
| APP | Additive Phosphorus | 3-5% P | 30-35 | V-0 | ~ 50-60% | Condensed Phase (Intumescent) |
| DOPO-Derivative | Reactive Phosphorus | 2-3% P | > 38 | V-0 | > 65% | Condensed & Gas Phase |
Data compiled from various sources for illustrative comparison in epoxy resins. Actual values are highly dependent on the specific polymer, FR loading, and presence of synergists. [25][26][22][24]
Detailed Experimental Protocols
For scientific rigor and reproducibility, adherence to standardized protocols is paramount. Below are detailed methodologies for the key flammability tests.
Protocol 1: Limiting Oxygen Index (LOI) per ASTM D2863
-
Specimen Preparation: Prepare rectangular specimens (typically 70-150 mm long, 6.5 mm wide, 3 mm thick). Condition specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus Setup: Place the specimen vertically in the holder inside the glass test column. Ensure glass beads at the base are level for uniform gas distribution.
-
Gas Flow Initiation: Introduce an initial mixture of oxygen and nitrogen into the column at a flow rate of 40 ± 10 mm/s. [27]For unknown materials, start with an oxygen concentration of ~25%.
-
Ignition: After a 30-second gas purge, ignite the top surface of the specimen using a propane flame igniter. Remove the igniter once the specimen is fully lit.
-
Observation & Adjustment:
-
Record the duration of burning.
-
If the flame self-extinguishes, increase the oxygen concentration in the next trial.
-
If the specimen burns for more than 3 minutes or more than 50 mm of its length is consumed, decrease the oxygen concentration.
-
-
Determination: The LOI is the minimum oxygen concentration, determined to the nearest 0.1%, that just supports sustained combustion. [12][28]
Senior Application Scientist's Note: The key to an accurate LOI value is the iterative "up-and-down" method of approaching the critical oxygen concentration. This minimizes systematic error and ensures the true minimum value is found. Always verify gas flow calibration before a test series to ensure consistency.
Protocol 2: Vertical Burning Test per UL-94
-
Specimen Preparation: Prepare five bar specimens (125 mm x 13 mm, typically 3.2 mm thick). Condition a set at 23 ± 2 °C and 50 ± 5% humidity for 48 hours and a second set in an air-circulating oven for 168 hours at 70°C. [29]2. Test Setup: Clamp a specimen vertically. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
-
Flame Application: Apply a 20 mm high blue Bunsen burner flame to the bottom edge of the specimen for 10 seconds. [29][30]Remove the flame.
-
First Afterflame (t1): Record the duration of flaming in seconds.
-
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Second Afterflame (t2) & Afterglow (t3): After removing the flame, record the duration of flaming (t2) and glowing (t3).
-
Observation: Note if any flaming drips ignite the cotton below. [30]8. Classification (V-0 Criteria):
-
No single specimen has an afterflame time (t1 or t2) greater than 10 seconds. [16] * The total afterflame time for any set of 5 specimens does not exceed 50 seconds.
-
No specimen burns up to the holding clamp.
-
No flaming drips ignite the cotton. [16] * No specimen has an afterglow time (t3) greater than 30 seconds.
-
Senior Application Scientist's Note: The conditioning step is crucial as moisture content can significantly affect flammability. The V-0 classification is stringent; even a single cotton ignition from five specimens results in a lower rating (V-2), highlighting the importance of drip suppression for many electronic applications.
Protocol 3: Cone Calorimetry per ASTM E1354
-
Specimen Preparation: Prepare square specimens (100 mm x 100 mm, up to 50 mm thick). [18]Wrap the specimen in aluminum foil, leaving the top surface exposed. Condition at 23 ± 2 °C and 50 ± 5% humidity until mass equilibrium is reached.
-
Calibration: Calibrate the instrument using a methane burner to ensure the accuracy of heat release measurements.
-
Test Setup: Place the specimen on the load cell within the test chamber. Set the radiant heat flux (typically 35 or 50 kW/m²). Position the spark igniter above the specimen surface.
-
Test Execution: Start the data acquisition and expose the specimen to the conical heater. The test begins upon exposure and continues until flaming ceases or for a predetermined time.
-
Data Collection: The instrument continuously records:
-
Mass of the specimen (via load cell).
-
Time to sustained ignition.
-
Oxygen concentration in the exhaust duct (used to calculate HRR). [20] * Smoke obscuration in the exhaust duct.
-
-
Data Analysis: Calculate key parameters: Time to Ignition (TTI), Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Specific Extinction Area (a measure of smoke). [19]
Senior Application Scientist's Note: Cone calorimetry provides the richest dataset for fire safety engineering. The pHRR value is the most critical output for assessing real-world fire hazard. When comparing FRs, a significant reduction in pHRR and an increase in TTI are the primary indicators of superior performance. Analyzing the char residue post-test (e.g., via SEM) can provide invaluable mechanistic insights.
Conclusion and Future Outlook
The comparison reveals a clear trend away from halogenated flame retardants towards phosphorus-based systems, with reactive types like DOPO setting a high bar for performance. These modern FRs offer a dual-mode of action that attacks fire in both the gas and condensed phases, leading to superior efficiency.
This compound (TPP) enters this field as a promising, albeit under-studied, candidate. Its molecular design is intelligently focused on a powerful condensed-phase mechanism . The reactive propargyl groups are theoretically ideal for forming a robust, thermally stable char layer—a hallmark of an effective flame retardant. Its performance is hypothesized to be highly competitive, particularly in reducing the peak heat release rate, which is critical for preventing flashover and allowing for safe egress in a real fire scenario.
However, a hypothesis is not data. Rigorous empirical evaluation of TPP in various polymer systems using the standardized protocols outlined in this guide is the essential next step. Researchers should focus not only on its flame retardancy but also on its effects on the mechanical and thermal properties of the host polymer. The journey from a promising molecule to a commercially viable flame retardant is long, but the innovative design of this compound makes it a journey worth taking.
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A Senior Application Scientist's Guide to Characterizing SEI Layers Formed from Different Phosphate Additives
This guide provides an in-depth comparison of Solid Electrolyte Interphase (SEI) layers formed from various phosphate-based electrolyte additives in lithium-ion batteries. Designed for researchers and professionals in battery technology and drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of why certain additives perform differently and how to design experiments to accurately characterize these critical interfaces. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.
The Pivotal Role of the SEI and the Strategic Use of Phosphate Additives
The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. This layer is crucial for the battery's overall performance, including its cycle life, safety, and power density. An ideal SEI should be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further decomposition of the electrolyte.[1]
Standard carbonate-based electrolytes, while widely used, can form unstable SEI layers, leading to continuous electrolyte consumption, capacity fade, and potential safety hazards. This has led to the extensive investigation of electrolyte additives that can be preferentially reduced on the anode surface to form a more stable and effective SEI.
Phosphate-based additives have emerged as a promising class of compounds for this purpose. They are known to participate in the formation of robust, redox-resistant SEI layers on both the anode and, in some cases, the cathode (as a Cathode Electrolyte Interphase or CEI).[2] Many organophosphorus compounds also offer the added benefit of being flame retardants, thereby enhancing battery safety.[3] This guide will focus on the characterization of SEI layers formed from several key phosphate additives, providing a comparative analysis of their performance.
Comparative Performance of Key Phosphate Additives
The choice of phosphate additive can significantly impact the composition and properties of the SEI layer, which in turn dictates the electrochemical performance of the battery. Here, we compare several widely studied phosphate additives, summarizing their impact on key performance metrics.
| Additive | Chemical Name | Key Performance Enhancements | Noted Disadvantages |
| TMP | Trimethyl Phosphate | Improves thermal stability of the electrolyte.[3] | Can degrade electrochemical performance at higher concentrations.[4] |
| TEP | Triethyl Phosphate | More stable cycling performance compared to TMP.[4] Can be used in non-flammable electrolyte formulations.[5] | High concentrations can destabilize the SEI, leading to poor cycling.[5] |
| TAP | Triallyl Phosphate | Forms thick, dense interfacial films on both anode and cathode. | Can lead to increased cell resistance due to the thickness of the SEI/CEI layers. |
| TTSPi | Tris(trimethylsilyl) phosphite | Reduces cell impedance and improves capacity retention.[6] Forms a protective, P- and O-rich surface film on the cathode.[7] | Can react with LiPF6 salt over time, leading to performance degradation in aged electrolytes.[8][9] |
| TTSP | Tris(trimethylsilyl) phosphate | Improves cycling performance at high voltage and/or elevated temperatures.[10] | Can increase cell impedance when used in combination with other additives like vinylene carbonate (VC).[10] |
Experimental Protocols for SEI Characterization
To obtain reliable and comparable data on the performance of different phosphate additives, it is essential to employ rigorous and well-defined characterization protocols. This section details the methodologies for two of the most powerful techniques for SEI analysis: X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS).
X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis
Rationale: XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material.[11] This makes it ideal for analyzing the thin SEI layer. The choice of X-ray source (e.g., Al Kα vs. Ag Lα) allows for varying the analysis depth, providing insights into the layered structure of the SEI.[1] Crucially, due to the high reactivity of the SEI components, samples must be handled in an inert atmosphere (e.g., an argon-filled glovebox) and transferred to the XPS instrument without exposure to air.[1]
Experimental Workflow:
Caption: Workflow for XPS analysis of SEI layers.
Step-by-Step Protocol:
-
Cell Disassembly: Carefully disassemble the cycled cells in an argon-filled glovebox with low oxygen and moisture levels (<1 ppm).
-
Anode Harvesting: Extract the anode and cut a representative piece for analysis.
-
Rinsing: Gently rinse the anode with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte. This step is critical and must be done carefully to avoid disturbing the SEI layer.
-
Drying: Dry the rinsed anode under vacuum within the glovebox to remove any remaining solvent.
-
Sample Transfer: Load the dried anode onto an XPS sample holder and seal it in an air-sensitive vacuum transporter.[1]
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, Li 1s) to determine their chemical states.
-
(Optional) Perform depth profiling using a low-energy argon ion beam to etch away the SEI layer incrementally and analyze the composition at different depths.[12] The choice of ion beam energy is a trade-off between sputtering rate and potential for ion-induced chemical changes. A lower energy beam is generally preferred to minimize damage to the sample.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance
Rationale: EIS is a non-destructive technique that measures the impedance of a battery over a range of frequencies.[4] By fitting the resulting impedance spectrum to an equivalent circuit model (ECM), it is possible to deconvolve and quantify the different resistive and capacitive elements within the cell, including the resistance of the SEI layer (R_SEI).[4] The selection of an appropriate ECM is crucial for obtaining meaningful results and should be based on a physical understanding of the electrochemical processes occurring in the battery.[13]
Experimental Workflow:
Caption: Workflow for EIS analysis of SEI layers.
Step-by-Step Protocol:
-
Cell Assembly and Equilibration: Assemble the battery in a controlled environment. Allow the cell to rest for a period to reach a stable open-circuit voltage (OCV).
-
EIS Measurement:
-
Connect the cell to a potentiostat with EIS capabilities.
-
Set the DC potential to the OCV of the cell.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). The small amplitude ensures a linear response from the system.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
Select an appropriate equivalent circuit model. A common model for a lithium-ion cell includes an ohmic resistance (R_s) in series with one or two parallel resistor-constant phase element (R-CPE) circuits representing the SEI and charge-transfer processes.[2]
-
Use a non-linear least squares fitting program to fit the ECM to the experimental data.
-
Extract the value of the resistor corresponding to the SEI layer (R_SEI). A lower R_SEI generally indicates a more favorable SEI with lower impedance to Li-ion transport.
-
Mechanistic Insights into SEI Formation with Phosphate Additives
The chemical structure of the phosphate additive plays a defining role in the mechanism of SEI formation and its final composition.
-
Simple Alkyl Phosphates (TMP, TEP): These additives are reduced on the anode surface at a potential higher than the carbonate solvents. Their decomposition products, including lithium alkyl carbonates and phosphates, contribute to the formation of the SEI.[4]
-
Silyl Phosphates/Phosphites (TTSP, TTSPi): The presence of the trimethylsilyl (TMS) group is particularly beneficial. Additives like TMSPi can form a stable, P- and O-rich surface film.[7] The TMS groups can also act as HF scavengers, reacting with trace amounts of HF in the electrolyte to form stable byproducts and preventing acid-induced degradation of the electrodes.[9]
Caption: Generalized mechanism of SEI formation with phosphate additives.
Conclusion and Future Outlook
Phosphate-based additives offer a versatile and effective strategy for engineering a stable and high-performance SEI layer in lithium-ion batteries. The choice of additive, from simple alkyl phosphates to more complex silyl-substituted compounds, allows for the tuning of SEI properties to meet specific performance targets, including enhanced cycle life, reduced impedance, and improved safety.
The rigorous characterization of these SEI layers through techniques like XPS and EIS is paramount for understanding the structure-property-performance relationships. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to conduct self-validating experiments and contribute to the development of next-generation energy storage solutions.
Future research should focus on in-situ and operando characterization techniques to observe the dynamic evolution of the SEI in real-time.[14] Combining experimental data with computational modeling will further deepen our understanding of the complex interfacial phenomena and accelerate the rational design of new and improved electrolyte additives.
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In Situ Chemical Imaging of Solid-Electrolyte Interphase Layer Evolution in Li–S Batteries. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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The characterization of the SEI layer using the depth profiling XPS on... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries. (2022). Advanced Energy Materials. Retrieved January 8, 2026, from [Link]
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Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2024). The Journal of Physical Chemistry C. Retrieved January 8, 2026, from [Link]
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Structural characterization of SEI. a) Schematic diagram of the... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Comparative Study of Tris (trimethylsilyl) Phosphate and Tris (trimethylsilyl) Phosphite as Electrolyte Additives for Li-Ion Cells. (2014). Journal of The Electrochemical Society. Retrieved January 8, 2026, from [Link]
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(a) Equivalent circuit model for EIS data fitting and definitions and... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Imaging solid–electrolyte interphase dynamics using operando reflection interference microscopy. (2021). Nature Nanotechnology. Retrieved January 8, 2026, from [Link]
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Cycle Life Prediction for Lithium-ion Batteries: Machine Learning and More. (2024). 2024 American Control Conference (ACC). Retrieved January 8, 2026, from [Link]
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Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi 0.5 Mn 0.3 Co 0.2 O 2 - Graphite full cell cycling. (2019). Journal of The Electrochemical Society. Retrieved January 8, 2026, from [Link]
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XPS analysis of the SEI in lithium batteries. (2017). DiVA portal. Retrieved January 8, 2026, from [Link]
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Pioneering Triethyl Phosphate-Based Liquid Electrolytes for Safe Lithium- and Sodium-Ion Batteries. (2024). DiVA portal. Retrieved January 8, 2026, from [Link]
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The Mechanism of SEI Formation on a Single Crystal Si(100) Electrode. (2014). Journal of The Electrochemical Society. Retrieved January 8, 2026, from [Link]
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Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2018). Batteries. Retrieved January 8, 2026, from [Link]
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Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous. (2023). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Equivalent Circuit Modeling in EIS. (n.d.). Gamry Instruments. Retrieved January 8, 2026, from [Link]
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Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. (2016). RSC Advances. Retrieved January 8, 2026, from [Link]
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Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. (2019). arXiv. Retrieved January 8, 2026, from [Link]
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Cycle-Life Characterization of Automotive Lithium-Ion Batteries with LiNiO2 Cathode. (2009). Journal of The Electrochemical Society. Retrieved January 8, 2026, from [Link]
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Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries. (2023). Digital.CSIC. Retrieved January 8, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Triazole Formation in Tripropargyl Phosphate Click Reactions
For researchers and professionals in drug development and materials science, the "click" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern synthesis.[1][2] Its efficiency in forming stable 1,4-disubstituted 1,2,3-triazole linkages is unparalleled, enabling applications from bioconjugation to the creation of complex macromolecules.[1][3][4] However, the success of any synthesis hinges on rigorous validation. Assuming a reaction has proceeded as expected without empirical proof is a significant pitfall. This guide provides an in-depth comparison of the primary analytical techniques used to validate triazole formation, focusing on reactions involving versatile scaffolds like tripropargyl phosphate. We will delve into the causality behind methodological choices, present detailed protocols, and offer a framework for selecting the most appropriate validation strategy for your research needs.
The fundamental goal of validation is to unequivocally confirm the disappearance of starting materials—the azide and the terminal alkyne—and the concurrent appearance of the new triazole product. This confirmation is not merely qualitative; in many applications, it must be quantitative to ensure purity and reaction completion. The most trusted and widely employed methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and informative method for validating triazole formation because it provides unambiguous structural information about the product in a non-destructive manner.[1] It allows for the direct observation of the newly formed triazole ring and the transformation of the reactant functional groups.
Causality Behind the Method
The rationale for using NMR is based on the distinct magnetic environments of protons (¹H) and carbon atoms (¹³C) in the reactant and product molecules. The formation of the triazole ring creates unique chemical shifts that serve as definitive fingerprints of a successful reaction.
-
¹H NMR: The most telling piece of evidence is the appearance of a new singlet peak in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm .[1][2] This signal corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring. Concurrently, the signal for the acetylenic proton of the starting alkyne (often found around 2-3 ppm) will disappear completely upon full conversion.[1] Protons on the carbon adjacent to the original azide group will also experience a predictable downfield shift.
-
¹³C NMR: While ¹H NMR is often sufficient, ¹³C NMR provides complementary evidence. The two carbon atoms of the original alkyne moiety will shift significantly upon forming the triazole ring, and two new signals corresponding to the triazole ring carbons will appear.
Experimental Protocol: ¹H NMR for Reaction Monitoring
This protocol outlines a standard procedure for determining reaction conversion using ¹H NMR.
-
Sample Preparation:
-
At desired time points (e.g., t=0 and t=final), carefully take an aliquot (approx. 50-100 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.[1] The choice of solvent is critical; it must dissolve your sample and should not have signals that overlap with key reactant or product peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Ensure the spectral width covers the expected regions for both reactant and product signals (e.g., 0-10 ppm).
-
For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, ensuring accurate integration.
-
-
Data Analysis:
-
Compare the spectrum of the reaction mixture with the reference spectra of the pure starting materials.[1]
-
Identify the characteristic triazole proton singlet (7.5-8.8 ppm) and the disappearing alkyne proton singlet (2-3 ppm).
-
Calculate the reaction conversion by comparing the integration of a product peak with a reactant peak, relative to an internal standard or a stable proton signal within the molecule.[5]
-
Data Presentation: Characteristic ¹H NMR Shifts
| Proton Type | Starting Material (Typical Shift) | Product (Typical Shift) | Status upon Reaction |
| Alkyne C-H | ~2-3 ppm (singlet) | N/A | Disappears |
| Protons adjacent to Azide | Variable | Shifts Downfield | Shifts |
| Triazole C5-H | N/A | ~7.5 - 8.8 ppm (singlet) | Appears |
Mass Spectrometry (MS): Unmatched Sensitivity for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target triazole product. Its exceptional sensitivity makes it ideal for analyzing small-scale reactions or detecting products in complex mixtures.[6]
Causality Behind the Method
MS works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). A successful click reaction will yield a product with a molecular weight equal to the sum of the alkyne and azide starting materials. The presence of an ion peak corresponding to this calculated mass is strong evidence of triazole formation. For this compound, each successful click addition will increase the molecular weight by the mass of the azide-containing molecule.
-
Ionization Technique: Electrospray ionization (ESI) is most common for the polar molecules often synthesized via click chemistry.[6]
-
Mass Analyzer: Time-of-Flight (TOF) analyzers provide high mass accuracy, allowing for elemental composition confirmation, while triple quadrupole (QqQ) analyzers are excellent for targeted quantification.[6]
Experimental Protocol: LC-MS Workflow
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC-MS system.
-
-
Data Acquisition:
-
Inject the sample into an LC-MS system. The liquid chromatography (LC) step separates the product from unreacted starting materials and impurities before they enter the mass spectrometer.
-
Acquire the mass spectrum in a full scan mode that includes the expected molecular weights of all components.[2]
-
-
Data Analysis:
-
Extract the ion chromatogram for the exact calculated mass of the expected triazole product ([M+H]⁺, [M+Na]⁺, etc.).
-
The presence of a peak in the mass spectrum matching this m/z value confirms the formation of the product. High-resolution MS can confirm the elemental formula to within a few parts per million (ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Monitoring of Functional Group Transformation
FTIR spectroscopy is a fast and straightforward technique for monitoring the progress of a click reaction by tracking the disappearance of the characteristic azide functional group.[7][8]
Causality Behind the Method
The principle lies in the absorption of infrared radiation by specific molecular vibrations. The azide (N₃) functional group has a very strong and sharp, distinctive stretching vibration that appears in a relatively uncluttered region of the spectrum, around 2100 cm⁻¹ .[9] The terminal alkyne also has a characteristic C-H stretch around 3300 cm⁻¹ .[9] As the reaction proceeds to form the triazole, these azide and alkyne peaks will diminish and eventually disappear, providing a clear indication of reaction completion.[7][8]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Background Spectrum: Acquire a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
Place a small drop of the liquid reaction mixture directly onto the ATR crystal. For solid samples, press the powder firmly against the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Monitor the intensity of the azide peak (~2100 cm⁻¹) over time. The disappearance of this peak is the primary indicator of a successful reaction.[8]
-
Simultaneously, observe the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹).
-
Visualizing the Workflow and Logic
Comparative Guide to Validation Techniques
The selection of a validation technique is driven by the specific question you need to answer. The table below provides a direct comparison to guide your decision-making process.
| Parameter | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Detailed Molecular Structure | Molecular Weight & Formula | Functional Group Presence |
| Key Indicator | Appearance of triazole proton peak (~7.5-8.8 ppm)[1][2] | Detection of product's m/z | Disappearance of azide peak (~2100 cm⁻¹)[9] |
| Sensitivity | Moderate (mg-µg) | Very High (ng-fg) | Low to Moderate (mg) |
| Sample Requirement | Relatively pure, soluble | Soluble, very small amount | Neat liquid, solid, or solution |
| Destructive? | No | Yes | No |
| Key Advantage | Unambiguous structural data | Highest sensitivity, mixture analysis | Fast, simple, real-time monitoring[7][10] |
| Limitation | Lower sensitivity, can be complex | Indirect structural data | Low information content |
Conclusion: A Multi-faceted Approach to Trustworthy Validation
For the highest degree of confidence, particularly in regulated environments such as drug development, a single technique is often insufficient. The most robust validation strategy employs orthogonal methods. A typical workflow involves:
-
Rapid screening with FTIR to quickly monitor the disappearance of the azide starting material.
-
Confirmation of the correct molecular weight and assessment of purity using LC-MS .
-
Definitive structural elucidation of the final, purified product using ¹H and ¹³C NMR .
By understanding the principles, strengths, and limitations of each analytical tool, researchers can design a self-validating system that ensures the integrity of their results. This methodical approach not only confirms the successful synthesis of the target triazole but also builds a foundation of trust and reproducibility in the subsequent applications of these versatile molecules.
References
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- Request PDF. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update.
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polymers With and Without Triphenyl Phosphate (TPP)
For researchers and professionals in drug development and material science, understanding the thermal behavior of polymers is paramount. The incorporation of additives can dramatically alter these properties, impacting everything from manufacturing processes to final product safety and stability. This guide provides an in-depth comparative analysis of the thermal characteristics of polymers with and without the addition of Triphenyl Phosphate (TPP), a widely used flame retardant and plasticizer.
We will move beyond a simple recitation of data to explore the underlying mechanisms and the causal relationships behind the observed thermal events, grounding our discussion in established analytical techniques and authoritative data.
The Dual Role of Triphenyl Phosphate (TPP) in Polymer Matrices
Triphenyl Phosphate (TPP) is an organophosphorus compound frequently added to polymer systems like polyurethanes (PU), polyethylene (PE), and acrylonitrile-butadiene-styrene (ABS) to achieve specific performance characteristics.[1] Its influence is primarily twofold:
-
Flame Retardancy: TPP is a halogen-free flame retardant that functions through a dual-phase mechanism to suppress combustion.[2][3]
-
Condensed Phase Action : Upon heating, TPP can decompose to form phosphoric acid, which then polymerizes into polyphosphoric acid.[4] This creates a protective, insulating char layer on the polymer's surface, which hinders heat transfer to the underlying material and slows the release of flammable volatile compounds.[2][5]
-
Gas Phase Action : Volatilized phosphorus-containing compounds from TPP's decomposition act as radical scavengers in the flame.[2] They interrupt the exothermic chain reactions of combustion by quenching high-energy radicals (like H• and OH•), effectively poisoning the flame.[6]
-
-
Plasticization: TPP molecules can position themselves between polymer chains, disrupting the intermolecular forces that hold them together. This increases the free volume and enhances chain mobility, resulting in a more flexible and less brittle material. This plasticizing effect has a direct and measurable impact on the polymer's glass transition temperature.[7]
Core Analytical Techniques: TGA and DSC
To comprehensively evaluate the effect of TPP, we employ two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Using them in tandem provides a more complete picture than either could alone.[8][9]
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[10] It is the definitive tool for assessing thermal stability, quantifying decomposition temperatures, and determining the amount of non-volatile residue or char.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect and quantify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[12]
Comparative Analysis: Thermal Behavior of Polymers ± TPP
Let's examine the typical results from TGA and DSC analyses when comparing a base polymer to the same polymer compounded with TPP.
Insights from Thermogravimetric Analysis (TGA)
TGA exposes the profound impact of TPP on the degradation pathway of a polymer.
-
Polymer without TPP (Control): The control polymer typically exhibits a degradation profile characterized by a specific onset temperature of decomposition (T-onset) and a temperature of maximum mass loss rate (T-max). The process often results in a very low percentage of residual mass (char), indicating near-complete combustion or volatilization.[13]
-
Polymer with TPP: The addition of TPP introduces significant changes. While the initial onset of weight loss may sometimes occur at a lower temperature due to the volatilization of TPP itself, the overall thermal stability of the system is enhanced.[7][14] The most critical difference is a substantial increase in the char yield at the end of the analysis.[2][7] This higher residual mass is direct evidence of TPP's condensed-phase action, forming a protective carbonaceous layer that insulates the material.[5]
Table 1: Comparative TGA Data for a Representative Polymer System
| Parameter | Polymer without TPP | Polymer with 10% TPP | Rationale for Change |
| Onset Decomposition (T-onset) | ~350 °C | ~330 °C | TPP can begin to decompose or volatilize before the main polymer chains, leading to an earlier initial weight loss. |
| Peak Decomposition (T-max) | ~390 °C | ~400 °C | The char layer formed by TPP's action can slow the rate of subsequent polymer degradation, shifting T-max to a higher temperature. |
| Residual Mass (Char Yield) @ 700°C | < 2% | > 15% | TPP promotes the formation of a stable, insulating char layer, which is a key mechanism of its flame retardancy.[2][7] |
Insights from Differential Scanning Calorimetry (DSC)
DSC analysis primarily reveals the plasticizing effect of TPP.
-
Polymer without TPP (Control): A DSC thermogram of a neat amorphous or semi-crystalline polymer will show a distinct glass transition temperature (Tg), which appears as a step-change in the heat flow curve.[12] For semi-crystalline polymers, an endothermic melting peak (Tm) will also be present.[15]
-
Polymer with TPP: The most significant change observed upon adding TPP is a clear reduction in the glass transition temperature (Tg).[7] This confirms the plasticizing effect; the TPP molecules increase the spacing between polymer chains, allowing them to move more freely and transition from a glassy to a rubbery state at a lower temperature. The melting temperature (Tm) may also be slightly depressed, though the effect on Tg is typically more pronounced.
Table 2: Comparative DSC Data for a Representative Polymer System
| Parameter | Polymer without TPP | Polymer with 10% TPP | Rationale for Change |
| Glass Transition Temp. (Tg) | 105 °C | 90 °C | TPP molecules increase intermolecular spacing and chain mobility, lowering the energy required for segmental motion.[7] |
| Melting Temperature (Tm) | 220 °C | 215 °C | The presence of the additive can disrupt the crystalline structure of the polymer, leading to a slight decrease in the melting point. |
Experimental Protocols & Workflows
Scientific integrity demands reproducible methodologies. Below are standardized protocols for the analyses discussed.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (with or without TPP) into a ceramic or platinum TGA pan. Ensure the sample is representative of the bulk material.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment. Causality: A nitrogen atmosphere is crucial for studying pure thermal degradation, preventing oxidative side reactions that would occur in air.[16]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. Causality: A 10-20 °C/min heating rate is standard; it provides a good balance between resolution of thermal events and experimental time.[17]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine T-onset, T-max (from the first derivative of the TGA curve, DTG), and the final residual mass percentage.
Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25 °C. Ramp the temperature to a point well above the expected melting temperature (e.g., 250 °C) at 10 °C/min. Causality: The first heating scan erases the prior thermal history of the material.
-
Cool: Cool the sample back down to 25 °C at 10 °C/min.
-
Second Heat: Ramp the temperature again to 250 °C at 10 °C/min. Causality: The second heating scan provides data on the inherent thermal properties of the material under controlled conditions.
-
-
Data Analysis: Analyze the data from the second heating scan. Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve and the melting temperature (Tm) from the peak of the endotherm.
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Assessing the Long-Term Stability of Tripropargyl Phosphate in Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density and safer lithium-ion batteries (LIBs) has intensified the focus on electrolyte engineering. Among various strategies, the incorporation of functional additives remains one of the most cost-effective and impactful approaches. Tripropargyl phosphate (TPP), a phosphorus-based organophosphate compound, has emerged as a promising candidate, acting simultaneously as a flame retardant and an interfacial film-forming agent. This guide provides a technical comparison of TPP's long-term stability against other common electrolyte additives, supported by experimental data and protocols to empower researchers in their evaluation process.
The Role and Mechanism of TPP in Lithium-Ion Batteries
This compound's utility stems from its unique molecular structure, featuring a central phosphate group for flame retardancy and three unsaturated propargyl (alkyne) groups.[1][2][3] This dual functionality addresses two critical challenges in LIBs: safety and longevity.
-
Flame Retardancy: Like other organophosphates, TPP functions by scavenging highly reactive H• and OH• radicals generated during combustion, interrupting the chain reaction of fire.[4][5] This mechanism is crucial for mitigating the risk of thermal runaway, a significant safety concern for high-energy-density batteries.[6][[“]]
-
Interfacial Stability: The defining feature of TPP is its three carbon-carbon triple bonds.[1][3] These unsaturated groups are electrochemically active, allowing TPP to polymerize on the electrode surfaces at both high and low potentials. This process forms a dense and protective layer known as the solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode.[1][2][3] An effective SEI/CEI layer is critical for long-term stability as it:
Studies have shown that TPP's higher degree of unsaturation compared to analogous alkene (triallyl phosphate) and alkane (tripropyl phosphate) additives leads to more effective formation of these protective interphases, resulting in better suppression of gas generation and interfacial resistance growth.[2]
Comparative Analysis: TPP vs. Alternative Additives
The selection of an electrolyte additive is a trade-off between desired benefits and potential negative impacts on electrochemical performance. TPP is often compared with other phosphate-based flame retardants and film-forming additives.
| Additive | Chemical Structure | Primary Function(s) | Key Advantages | Key Disadvantages |
| This compound (TPP) | OP(OCH₂C≡CH)₃ | Flame Retardant, SEI/CEI Former | Forms robust protective layers on both electrodes; improves cycling stability and suppresses gassing.[1][2][3] | Potential for increased viscosity and reduced ionic conductivity at higher concentrations. |
| Triphenyl Phosphate (TPP) | OP(OC₆H₅)₃ | Flame Retardant, Plasticizer | Effective flame retardant; can be stable up to high voltages (~4.9V).[8][9][10] | Can negatively impact rate capability and low-temperature performance; may require co-additives for compatibility with high-voltage cathodes.[5][11][12] |
| Trimethyl Phosphate (TMP) | OP(OCH₃)₃ | Flame Retardant | Effective flame retardant. | Can lead to increased battery polarization and capacity fade, especially at high current rates.[13] |
| Vinylene Carbonate (VC) | C₃H₂O₃ | SEI Former | Well-established SEI former on graphite anodes, improving cycle life. | Can increase impedance, especially at high concentrations and in combination with other additives.[14] |
| Fluoroethylene Carbonate (FEC) | C₃H₃FO₃ | SEI Former | Forms a stable, LiF-rich SEI, particularly effective for silicon-based anodes.[15] | Can be consumed during cycling, leading to performance degradation over the very long term. |
Key Findings from Comparative Studies:
-
A systematic comparison of this compound (TPPC3), triallyl phosphate (TPPC2), and tripropyl phosphate (TPPC1) revealed that the effectiveness in improving cycling stability and suppressing interfacial resistance was in the order of TPPC3 > TPPC2 > TPPC1.[2] This highlights the crucial role of the alkyne groups in forming a superior protective interphase.[2]
-
Compared to saturated phosphates like trimethyl phosphate (TMP), which can cause cracks and uneven film formation on electrodes after long-term cycling, TPP's ability to form a dense, uniform CEI is beneficial for sustained electrochemical performance.[1][13]
-
While aromatic phosphates like triphenyl phosphate (TPP) offer good flame retardancy, they often require stabilizing co-additives like lithium bis(oxalato)borate (LiBOB) to perform well with high-voltage cathodes, whereas TPP is designed to be inherently reactive to form protective layers.[5]
Experimental Workflow for Assessing Long-Term Stability
A robust evaluation of an electrolyte additive's long-term stability requires a multi-faceted approach combining electrochemical testing and post-mortem analysis. A typical workflow is outlined below.
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A Senior Application Scientist's Guide to the Mechanical Properties of TPP-Crosslinked Polymers
An Objective Comparison for Researchers in Drug Development and Tissue Engineering
In the realm of biomaterials, particularly for applications like controlled drug delivery and tissue engineering, the structural integrity and mechanical behavior of polymer hydrogels are paramount. The choice of crosslinking agent is a critical determinant of these properties, dictating everything from a scaffold's stiffness to its degradation profile. This guide provides an in-depth comparison of polymers crosslinked with sodium tripolyphosphate (TPP), a widely used ionic crosslinker, against common covalent crosslinking agents, offering the supporting data and methodologies necessary for informed material selection.
The Foundation: Why Crosslinking Defines Hydrogel Performance
Polymer hydrogels are three-dimensional networks capable of absorbing vast amounts of water, a characteristic that makes them resemble native biological tissues.[1] However, without a stable structure, individual polymer chains would simply dissolve. Crosslinking introduces chemical or physical bonds between these chains, transforming the solution into a stable, water-swollen gel.[2] The nature and density of these crosslinks directly govern the hydrogel's mechanical properties, including its ability to withstand physiological stresses.
Chitosan, a natural polysaccharide derived from chitin, is a frequently used biopolymer in this context due to its biocompatibility, biodegradability, and antimicrobial properties.[3][4] However, its native mechanical strength is often insufficient for many biomedical applications, necessitating effective crosslinking.[2][5]
The Mechanism of Action: TPP vs. Covalent Crosslinkers
The choice of crosslinker dictates the type of bond formed, which in turn defines the material's properties and biocompatibility.
Sodium Tripolyphosphate (TPP): Ionic Crosslinking
TPP is a non-toxic polyanion that interacts with cationic polymers like chitosan.[5] The crosslinking mechanism is based on electrostatic interactions. In an acidic environment, the primary amine groups (-NH₂) on the chitosan backbone become protonated (-NH₃⁺). TPP, with its negatively charged phosphate groups, then forms ionic bonds with these protonated amine groups, creating a stable, physically crosslinked network.[6][7][8] This process is often referred to as ionotropic gelation.[8]
The degree of crosslinking, and thus the mechanical stiffness, can be readily tuned by adjusting parameters such as TPP concentration, immersion time, and the pH of the solutions.[5][9][10]
Caption: TPP-Chitosan Ionic Crosslinking Mechanism.
Alternative Covalent Crosslinkers
In contrast to the physical interactions of TPP, other agents form permanent, covalent bonds.
-
Glutaraldehyde (GA): A highly efficient synthetic crosslinker with two aldehyde groups that react with the primary amine groups of polymers like chitosan to form stable imine bonds (-C=N-).[2][11] While it produces mechanically robust hydrogels, concerns about its cytotoxicity due to unreacted aldehyde groups often limit its use in biomedical applications.[2][12]
-
Genipin (GP): A naturally derived crosslinking agent extracted from the fruit of Gardenia jasminoides.[13] It is significantly less cytotoxic than glutaraldehyde.[14][15] Genipin reacts with primary amine groups to form heterocyclic linkages, resulting in a stable, covalently crosslinked network.[2][13] It represents a favorable balance between mechanical strength and biocompatibility.[16][17]
Comparative Analysis of Mechanical Properties
The ultimate performance of a hydrogel scaffold is often judged by its mechanical properties. The three key parameters are:
-
Young's Modulus (Stiffness): A measure of a material's resistance to elastic deformation under load. A higher modulus indicates a stiffer material.
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material achieves at the point of fracture, indicating its ductility or stretchability.
The following table summarizes experimental data from various studies, comparing these properties for chitosan hydrogels crosslinked with TPP, Glutaraldehyde, and Genipin.
| Crosslinking Agent | Polymer System | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics & Trade-offs | Source(s) |
| TPP | Chitosan | 10 - 24 | ~0.5 - 2.0 | ~20 - 40 | Non-toxic, tunable stiffness, moderate strength. Good for soft tissue applications. | [6][9][18] |
| Glutaraldehyde | Chitosan | Can exceed 100 | ~2.0 - 5.0 | ~10 - 30 | High mechanical strength and stiffness, but often results in brittle films and cytotoxicity concerns.[11][19] | [11][19][20] |
| Genipin | Chitosan/Collagen | 50 - 150 | ~1.5 - 4.0 | ~25 - 50 | Excellent biocompatibility, good mechanical strength, less brittle than GA-crosslinked materials.[15][16][21] | [13][15][16] |
Note: The values presented are approximate ranges synthesized from multiple literature sources. Absolute values depend heavily on specific experimental conditions such as polymer concentration, crosslinker concentration, and curing time.
Analysis:
-
TPP-crosslinked hydrogels exhibit the lowest mechanical strength and stiffness among the three but offer superior biocompatibility and ease of preparation. The Young's modulus of TPP-crosslinked hydrogels can be up to 20 times higher than that of non-crosslinked hydrogels, and this stiffness can be controlled by varying the immersion time in the TPP solution.[4][9] This makes them highly suitable for applications where a soft, flexible matrix is required.
-
Glutaraldehyde consistently produces the strongest and stiffest materials.[19] However, this increased strength often comes at the cost of reduced elasticity (lower elongation at break), creating a more brittle material.[11] The primary drawback remains its potential toxicity.[2]
-
Genipin serves as an excellent compromise. It yields hydrogels with significantly improved mechanical properties compared to TPP, approaching the strength of glutaraldehyde but with far lower cytotoxicity.[15][16][22] Studies show that increasing genipin concentration generally increases compressive strength up to an optimal point.[16]
Standardized Protocol for Mechanical Testing of Hydrogels
To ensure reproducible and comparable data, standardized testing procedures are essential. The following protocol for tensile testing is based on the principles outlined in ASTM D638, "Standard Test Method for Tensile Properties of Plastics," adapted for hydrogel samples.[23]
Experimental Workflow: Tensile Property Analysis
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A Comparative Guide to the In Situ Validation of Tripropargyl Phosphate's Reaction Mechanism
As a Senior Application Scientist, this guide moves beyond simple protocols to provide a strategic framework for the robust, in-situ validation of the complex reaction mechanism of tripropargyl phosphate (TPP). We will explore the causality behind experimental choices, demonstrating how a multi-technique approach provides a self-validating system for understanding the curing process of this highly reactive molecule. This guide is intended for researchers and professionals engaged in materials science, polymer chemistry, and drug development who require a deep and accurate understanding of reactive curing systems.
Part 1: The Chemistry of this compound (TPP) Curing
This compound (TPP) is a phosphorus-containing compound featuring three terminal alkyne (propargyl) groups.[1][2] Its high degree of unsaturation and the presence of a phosphate core make it a molecule of significant interest as a flame-retardant additive, a crosslinking agent for creating thermosetting polymers, and more recently, as an electrolyte additive for high-performance lithium-ion batteries.[3][4] The utility of TPP is intrinsically linked to its thermal curing behavior, which transforms the low-viscosity liquid into a rigid, crosslinked network.
The Postulated Reaction Mechanism
The thermal curing of TPP is not a simple polymerization. It is believed to proceed through a complex, multi-step mechanism initiated by heat. The primary proposed pathway involves:
-
Intramolecular Rearrangement: The process is thought to begin with a thermally induced[5][6]-sigmatropic rearrangement, akin to a Claisen rearrangement, where the propargyl groups migrate, leading to the formation of allenyl phosphonate intermediates.
-
Polymerization and Crosslinking: Following rearrangement, the highly reactive propargyl and newly formed allenyl groups undergo a variety of exothermic polymerization reactions. These can include cyclotrimerization of the alkyne groups to form aromatic rings, Diels-Alder reactions, and other radical or thermal addition polymerizations. This cascade of reactions rapidly builds a complex, three-dimensional network.
Validating this intricate pathway and understanding its kinetics requires techniques that can monitor the chemical and physical transformations as they happen—in situ.
Caption: Proposed reaction pathway for the thermal curing of TPP.
Part 2: The Imperative of In Situ Analysis
Traditional ex situ analysis, which involves stopping the reaction at various times and analyzing aliquots, is often inadequate for reactive systems like TPP. The process of quenching the reaction can introduce artifacts, and it is impossible to capture the true kinetics or the behavior of transient intermediates.
In situ monitoring offers distinct advantages:
-
Real-Time Data: It provides a continuous stream of data, capturing the entire reaction profile from initiation to completion.
-
Kinetic Accuracy: Reaction rates, activation energies, and conversion degrees can be calculated directly and more accurately.[7][8]
-
No Sampling Artifacts: The sample is undisturbed throughout the analysis, ensuring the data reflects the true, unperturbed reaction.
-
Correlation of Properties: It allows for the simultaneous measurement of chemical changes (e.g., bond formation/breakage) and physical changes (e.g., heat flow, viscosity), providing a holistic view of the curing process.[9][10]
Caption: Workflow for integrated in situ analysis of TPP curing.
Part 3: A Multi-Technique Approach to In Situ Validation
Methodology 1: Vibrational Spectroscopy (FTIR & Raman)
Principle & Rationale: Vibrational spectroscopy is unparalleled for tracking changes in chemical functional groups in real-time. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques. FTIR is sensitive to changes in dipole moment, making it excellent for polar bonds, while Raman is sensitive to changes in polarizability, making it ideal for symmetric, non-polar bonds.[11] For TPP, this allows for comprehensive tracking of the key reactive moieties.
-
FTIR-ATR (Attenuated Total Reflectance): Ideal for monitoring the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the emergence of C=C double bonds (~1600-1680 cm⁻¹) from polymerization.[9][12][13]
-
Raman Spectroscopy: Perfectly suited to monitor the symmetric C≡C triple bond stretch (~2120 cm⁻¹), which often has a weak IR signal but a strong Raman signal.[5][6][7] This provides a direct and clean measure of monomer consumption.
Experimental Protocol: In Situ FTIR-ATR Spectroscopy
-
Setup: Equip an FTIR spectrometer with a heated ATR accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal at the initial reaction temperature (e.g., 80 °C).
-
Sample Loading: Apply a small drop of liquid TPP onto the ATR crystal to form a thin, uniform film.
-
Initiation: Begin the time-based data collection software. Simultaneously, ramp the temperature of the ATR stage to the desired isothermal curing temperature (e.g., 150 °C).
-
Data Acquisition: Collect spectra continuously (e.g., one scan every 30 seconds) throughout the curing process until the spectral features no longer change, indicating reaction completion.
-
Analysis: Normalize the spectra and plot the peak area or height of key functional groups (e.g., ≡C-H at ~3300 cm⁻¹, C≡C at ~2120 cm⁻¹) as a function of time to determine the reaction kinetics.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Change During Curing | Rationale |
| ≡C-H Stretch | ~3300 | FTIR | Decrease | Consumption of terminal alkyne groups. |
| C≡C Stretch | ~2120 | Raman, FTIR | Decrease | Direct measure of propargyl group conversion. |
| C=C Stretch | ~1650 | FTIR, Raman | Increase | Formation of polymeric double bonds/aromatic rings. |
| P=O Stretch | ~1280 | FTIR | Stable | Phosphate core, used as an internal standard. |
Methodology 2: Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature or time.[14] For TPP curing, the polymerization reactions are highly exothermic. DSC can precisely quantify this heat evolution, which is directly proportional to the extent of the reaction. This allows for the determination of critical curing parameters and the development of kinetic models.[15]
Experimental Protocol: Dynamic DSC Scan
-
Sample Preparation: Accurately weigh 5-10 mg of liquid TPP into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, and 20 °C/min) to a temperature beyond the completion of the reaction (e.g., 300 °C). Running multiple heating rates is crucial for kinetic modeling (e.g., Kissinger or Ozawa-Flynn-Wall methods).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of cure (ΔH_total). The onset temperature (T_onset) and peak temperature (T_peak) provide information on the initiation and maximum rate of reaction, respectively. The degree of cure (α) at any point is the partial heat of reaction divided by the total enthalpy (α = ΔH_partial / ΔH_total).[15]
| Parameter | Symbol | Typical Value (Hypothetical) | Significance |
| Onset Temperature | T_onset | 140 - 160 °C | Temperature at which curing begins. |
| Peak Temperature | T_peak | 180 - 200 °C | Temperature of the maximum reaction rate. |
| Enthalpy of Cure | ΔH | 400 - 600 J/g | Total heat released; proportional to the number of bonds formed. |
| Activation Energy | E_a | 80 - 120 kJ/mol | Energy barrier for the reaction; derived from multi-heating-rate scans. |
Methodology 3: Rheology
Principle & Rationale: Rheology is the study of the flow and deformation of matter. For a thermosetting material like TPP, a rheometer provides critical insights into the evolution of its viscoelastic properties as it transitions from a low-viscosity liquid to a solid gel and finally to a rigid solid.[16][17] This is essential for understanding processability and defining the gel point—the point of incipient network formation where the material no longer flows.
Experimental Protocol: Isothermal Oscillatory Rheometry
-
Setup: Use a rheometer with a parallel-plate or cone-and-plate geometry, equipped with a temperature control unit.
-
Sample Loading: Place a small amount of liquid TPP onto the bottom plate, and lower the top plate to the desired gap (e.g., 0.5 mm). Trim any excess sample.
-
Thermal Program: Quickly ramp the temperature to the desired isothermal cure temperature (e.g., 150 °C).
-
Data Acquisition: Begin an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region. Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Analysis: The gel point is identified as the time at which the storage modulus (G', the elastic component) overtakes the loss modulus (G'', the viscous component). The viscosity profile shows the working life or "pot life" of the resin at that temperature.[8][18]
Part 4: Data Synthesis and Comparative Analysis
The true power of this multi-technique approach lies in correlating the datasets. The degree of cure (α) calculated from the consumption of the C≡C bond in spectroscopy should directly map onto the normalized heat flow curve from DSC. The rheologically determined gel point should occur at a specific, reproducible degree of cure.
Comparison of In Situ Methodologies for TPP Analysis
| Technique | Primary Output | Strengths | Limitations |
| FTIR/Raman | Chemical conversion vs. time | High chemical specificity; can track multiple functional groups simultaneously. | Signal can be affected by sample turbidity; quantification requires a stable internal standard. |
| DSC | Heat flow vs. temperature/time | Excellent for kinetic analysis (E_a, n); provides total reaction enthalpy. | Non-specific; cannot distinguish between different simultaneous reactions (e.g., rearrangement vs. polymerization). |
| Rheology | Viscoelastic properties vs. time | Directly measures physical state change; accurately determines gel point and working life. | Provides no direct chemical information; sensitive to sample loading and geometry. |
By using these techniques in concert, a self-validating picture of the TPP reaction emerges. For instance, if DSC shows a multi-stage exotherm, FTIR and Raman can be used to identify which chemical transformations correspond to each thermal event, thereby confirming the proposed rearrangement-then-polymerization mechanism.
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Comparative Life Cycle Analysis of Triphenyl Phosphate (TPP)-Containing Lithium-Ion Batteries: A Guide for Researchers
An In-Depth Technical Guide
Abstract: The dual imperatives of enhancing the safety of lithium-ion batteries (LIBs) while ensuring environmental stewardship present a formidable challenge. Triphenyl phosphate (TPP) has emerged as a promising flame-retardant additive to mitigate the risk of thermal runaway in high-energy-density LIBs. However, its inclusion necessitates a comprehensive evaluation that extends beyond performance metrics to encompass its entire life cycle environmental footprint. This guide provides a comparative life cycle analysis (LCA) of TPP-containing LIBs versus their conventional counterparts. We synthesize performance data, environmental impact assessments, and detailed, self-validating experimental protocols to offer a holistic perspective for researchers and developers. This document is structured to explain the causality behind experimental choices, grounding all claims in authoritative sources and providing a framework for robust, comparative analysis.
Introduction: The Imperative for Safer Batteries and the Role of Life Cycle Assessment
The Challenge of Lithium-Ion Battery Safety
Lithium-ion batteries are the cornerstone of portable electronics and electric mobility. However, their high energy density is coupled with inherent safety risks. The use of flammable organic carbonate-based electrolytes can lead to thermal runaway, a dangerous event that can result in fire and explosion.[1][2] This has spurred extensive research into safety-enhancing strategies, with the incorporation of flame-retardant additives into the electrolyte being one of the most effective and economically viable approaches.[2][3]
Triphenyl Phosphate (TPP) as a Flame-Retardant Additive
Triphenyl phosphate (TPP) is a non-halogenated, phosphorus-based flame retardant that has been widely investigated for use in LIBs.[4] Its primary function is to suppress or extinguish combustion reactions. TPP can also contribute to improved electrochemical performance by forming a stable and effective cathode-electrolyte interphase (CEI) layer, particularly in high-voltage, nickel-rich cathode materials.[5][6] Studies have shown that TPP can enhance cycling stability and capacity retention, especially at elevated temperatures.[5][6] However, the concentration of TPP must be carefully optimized, as higher amounts can sometimes lead to increased polarization and reduced energy efficiency.[4][7]
The Holistic View: Why Life Cycle Assessment (LCA) is Critical
While TPP enhances operational safety, its own production, potential for environmental leaching at the end-of-life, and inherent toxicity raise significant concerns.[8][9] A Life Cycle Assessment (LCA) provides the necessary framework to evaluate these trade-offs systematically. LCA is a standardized methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") through manufacturing, use, and end-of-life treatment ("grave").[10][11] For TPP-containing batteries, an LCA is essential to determine if the safety benefits outweigh the potential for increased environmental and health impacts.
Comparative Life Cycle Analysis: TPP-Containing vs. Alternative Batteries
Defining the System Boundaries and Functional Unit
To ensure a fair comparison, a "cradle-to-grave" approach is adopted.[12] The system boundary includes raw material acquisition for all battery components (including TPP), cell and pack manufacturing, the use phase, and end-of-life (EOL) management, including recycling and disposal.
The functional unit , a key reference point in LCA, is defined as: "The delivery of 1 kWh of electrical energy from a stationary battery storage system over its lifetime." This unit accounts for differences in battery chemistry, cycle life, and energy efficiency.[13]
Life Cycle Stages: A Comparative Overview
The addition of TPP introduces distinct differences in the life cycle, primarily in the electrolyte manufacturing stage and the end-of-life stage, where it can be released into the environment.
Caption: Comparative life cycle flows for standard vs. TPP-containing LIBs.
Impact Assessment Categories
The analysis focuses on key environmental impact categories relevant to battery technologies and chemical manufacturing:
-
Global Warming Potential (GWP): Measured in kg CO₂-equivalent, this assesses the contribution to climate change. Battery manufacturing is energy-intensive, making this a critical metric.[14][15]
-
Human Toxicity Potential (HTP): Measured in 1,4-dichlorobenzene (1,4-DCB) equivalents, this evaluates the potential harm from toxic substances to human health.
-
Ecotoxicity Potential (ETP): Also measured in 1,4-DCB equivalents, this assesses the potential harm to aquatic and terrestrial ecosystems. TPP is known to be very toxic to aquatic life, making this a crucial point of comparison.[8][16]
-
Resource Depletion: This evaluates the consumption of abiotic resources like minerals (e.g., cobalt, lithium) and fossil fuels.
Quantitative Comparison: LCA Impact Summary
The following table summarizes the estimated environmental impacts per functional unit (1 kWh of energy delivered). The values for the "Standard LIB" are representative of a typical NMC (Nickel Manganese Cobalt) chemistry, while the "TPP-Containing LIB" values are projected based on the added burdens of TPP synthesis and its higher end-of-life toxicity potential.
| Impact Category | Standard LIB (NMC Chemistry) | TPP-Containing LIB (Projected) | Key Contributing Factors for TPP-LIB |
| Global Warming Potential (kg CO₂-eq) | 75 - 150 | 80 - 160 | Energy consumption for TPP synthesis and manufacturing. |
| Human Toxicity Potential (kg 1,4-DCB-eq) | 30 - 60 | 35 - 75 | TPP's potential for metabolic disruption and neurotoxicity.[8][17] |
| Freshwater Ecotoxicity Potential (kg 1,4-DCB-eq) | 20 - 40 | 40 - 80+ | High aquatic toxicity of TPP and its degradation products if leached.[8][16][18] |
| Mineral Resource Depletion (kg Sb-eq) | 0.05 - 0.1 | 0.05 - 0.1 | Primarily driven by cathode materials (Co, Ni, Li), not the TPP additive. |
Note: Values are synthesized estimates from multiple LCA studies on various LIB chemistries for context and are not from a single head-to-head study.[12][13][14][19]
Discussion: Interpreting the LCA Results - The Safety vs. Toxicity Trade-off
The analysis reveals a critical trade-off. The addition of TPP may only marginally increase the GWP, as it constitutes a small fraction of the battery's total mass. The primary impact is a significant projected increase in freshwater ecotoxicity potential. This is driven by the risk of TPP leaching from improperly disposed-of or damaged batteries at their end-of-life.[8] The benefit of reduced fire risk during the use phase must be carefully weighed against the heightened environmental burden at the disposal phase. This underscores the critical importance of robust EOL management and recycling processes designed to capture and treat electrolyte components.
Experimental Protocols for a Self-Validating LCA Framework
To generate the primary data needed for a robust and specific LCA, a series of self-validating experiments must be conducted. The following protocols provide a framework for comparing a baseline electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 w/w) against an experimental electrolyte containing an optimized concentration of TPP (e.g., 5% by weight).[5][20]
Protocol 1: Electrochemical Performance and Stability Testing
Causality: This protocol is essential for quantifying the "Use Phase" performance of the battery, which directly influences the LCA's functional unit. A battery that cycles longer delivers more energy over its life, reducing its environmental impact per kWh. We measure capacity retention, coulombic efficiency, and impedance growth to create a comprehensive performance profile.
Methodology:
-
Cell Assembly: Assemble 2032-format coin cells in an argon-filled glovebox using the target cathode (e.g., NMC811) and anode (e.g., graphite), a microporous separator, and the electrolytes to be tested (baseline vs. TPP-containing).
-
Formation Cycles: Perform two initial slow-rate (C/10) charge-discharge cycles between 3.0-4.4 V to form a stable solid-electrolyte interphase (SEI).
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to determine power performance.
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2) for at least 500 cycles at a controlled temperature (e.g., 30°C). Record charge/discharge capacity and coulombic efficiency for every cycle.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling, after 100 cycles, and after 500 cycles to monitor the growth of interfacial resistance.
Caption: Workflow for electrochemical performance evaluation.
Protocol 2: Thermal Safety and Flammability Assessment
Causality: This protocol directly validates the primary function of TPP: improving safety. By quantifying the reduction in flammability, we can substantiate the "benefit" side of the LCA trade-off analysis. The Self-Extinguishing Time (SET) is a direct and easily comparable metric.
Methodology:
-
Sample Preparation: In a fume hood, place a 0.5 mL sample of each electrolyte (baseline vs. TPP-containing) onto a ceramic dish.
-
Ignition: Use a butane torch or similar consistent flame source to expose the edge of the electrolyte pool to the flame for 3 seconds.
-
Time Measurement: Upon removing the ignition source, immediately start a stopwatch.
-
Observation: Record the time it takes for the flame to completely self-extinguish. This is the SET.[3]
-
Replication: Repeat the test at least 5 times for each electrolyte to ensure statistical reliability.
Protocol 3: End-of-Life Leaching Simulation
Causality: This protocol is designed to simulate a worst-case EOL scenario where a battery is breached in a landfill, allowing its chemical components to leach into the environment. This experiment generates crucial data for the ecotoxicity impact assessment, directly quantifying the potential environmental burden of TPP.
Methodology:
-
Material Preparation: Carefully disassemble cycled cells (from Protocol 1) in a glovebox. Shred the internal components (electrodes and separator) into small pieces (<1 cm²).
-
Leaching Setup: Following a modified EPA Method 1316, place 10 grams of the shredded battery material into a sealed glass container.[21]
-
Leachant Addition: Add 200 mL of deionized water (to simulate rainwater), resulting in a liquid-to-solid ratio of 20:1.
-
Agitation: Place the sealed container on a rotary agitator and mix for 24 hours at room temperature to simulate environmental contact.[22][23]
-
Sample Analysis: After 24 hours, filter the liquid (leachate). Analyze the leachate for the concentration of TPP and its primary degradation product, diphenyl phosphate (DPHP), using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]
-
Comparison: Compare the TPP concentration in the leachate from the TPP-containing cells to the baseline (which should be non-detectable).
Caption: Workflow for end-of-life leaching simulation.
Conclusion and Future Outlook
The use of triphenyl phosphate as a flame-retardant additive in lithium-ion batteries exemplifies a common dilemma in materials science: enhancing one performance metric (safety) can introduce new challenges in another (environmental impact). This guide demonstrates that while TPP can improve thermal stability and cycling performance, its life cycle assessment reveals a significant increase in ecotoxicity potential, primarily due to the risk of leaching at its end-of-life.[5][8]
The decision to incorporate TPP or similar additives cannot be made on performance or safety data alone. A comprehensive, data-driven LCA, supported by the experimental protocols detailed herein, is essential for making informed decisions.
Future research should focus on:
-
Developing less toxic, biodegradable flame retardants: The ideal solution is a molecule that provides flame retardancy without persisting or causing harm in the environment.
-
Advanced Recycling Processes: Innovating EOL processes that specifically target the capture and neutralization of electrolyte additives like TPP before they can become environmental contaminants.
-
Comparative LCAs of Alternative Flame Retardants: Systematically evaluating other phosphorus-based or novel flame retardants against TPP to identify more environmentally benign options.
By integrating a life cycle perspective into the earliest stages of battery design, the research community can accelerate the development of energy storage solutions that are not only powerful and safe but also truly sustainable.
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Evaluating the Cost-Performance of Tripropargyl Phosphate in Advanced Applications
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive evaluation of Tripropargyl Phosphate (TPP), a multifunctional molecule gaining significant traction in high-performance applications. While its structure—a central phosphate core functionalized with three reactive propargyl groups—suggests theoretical utility in fields such as flame retardancy and polymer science, its most extensively documented and validated application is as a potent electrolyte additive in next-generation lithium-ion and lithium-metal batteries.
This document focuses on a data-driven comparison of TPP against established alternatives in this primary application, providing the necessary context, experimental validation, and cost-performance analysis for researchers and developers in the energy storage sector.
Part 1: Performance Evaluation of TPP in Lithium-Ion Batteries
The operational limits of modern lithium-ion batteries, particularly those employing high-energy nickel-rich cathodes (NMC) and silicon-composite or lithium-metal anodes, are defined by the stability of the electrode-electrolyte interface. Conventional electrolytes decompose at high voltages (>4.3V), leading to gas generation, impedance growth, and rapid capacity fade. This compound has emerged as a state-of-the-art solution to this challenge.
Mechanism of Action: A Multifunctional Interphase Regulator
Unlike conventional additives that typically protect only the anode, TPP is uniquely capable of forming dense, stable, and protective interphases on both the anode and the cathode.[1][2]
-
Cathode-Electrolyte Interphase (CEI) Formation : TPP has a higher Highest Occupied Molecular Orbital (HOMO) energy compared to standard electrolyte solvents. This allows it to be preferentially oxidized on the high-voltage cathode surface. The three propargyl (alkynyl) groups then undergo electropolymerization, forming a stable, electronically insulating but ionically conductive CEI layer.[1] This layer physically blocks the electrolyte from the highly oxidative cathode surface, suppressing parasitic reactions and transition metal dissolution.[1][2]
-
Solid Electrolyte Interphase (SEI) Formation : On the anode side, the triple bonds of TPP are readily reduced to form a robust, cross-linked SEI layer. This polymer-rich interface is mechanically more resilient than the SEI formed from conventional carbonate solvents, effectively suppressing lithium dendrite growth and mitigating the infinite volume expansion of silicon anodes.[1][2]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tripropargyl Phosphate
An In-Depth Technical Guide for Laboratory Professionals
Tripropargyl phosphate (TPP) is a reactive organophosphate compound increasingly utilized in materials science and as a battery additive.[1] Its unique structure, featuring three propargyl groups, imparts desirable chemical properties but also necessitates stringent safety and disposal protocols. The terminal alkyne functional groups are highly reactive, and the phosphate ester linkage is characteristic of the neurotoxic organophosphate class.[2][3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound waste, ensuring the safety of laboratory personnel and environmental compliance.
Section 1: Core Hazard Assessment
Before handling this compound, a thorough understanding of its hazards is essential. The primary risks stem from its reactivity and toxicity.
-
Toxicity: this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][5] As an organophosphate, it should be handled with precautions to prevent neurotoxic effects associated with this class of compounds.[4] Routes of exposure include skin contact, eye contact, inhalation, and ingestion.[6]
-
Reactivity: The propargyl groups (containing a carbon-carbon triple bond) make the molecule highly reactive.[2] Propargyl compounds can react violently or explosively, especially with oxidizing agents, acids, or bases, and may be sensitive to heat or shock.[2][7][8] While specific stability data for TPP is limited, related compounds like propargyl bromide are known to be highly reactive and potentially explosive.[8]
-
Environmental Hazard: TPP is designated as harmful to aquatic life with long-lasting effects.[1] Therefore, it must never be disposed of down the drain or in regular trash.[9][10]
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Classification | Key Precautionary Statements |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | P280: Wear protective gloves.[1] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Given the hazards, a multi-layered approach to safety is mandatory.
-
Engineering Controls: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][8]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect from splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, must be worn.[7][8] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contamination.[8]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure full-length pants and closed-toe shoes are worn.[8]
-
Section 3: Waste Classification - A Critical Step
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the U.S. Environmental Protection Agency (EPA).[9][11]
This compound waste must be classified as hazardous waste . The specific classification is based on its characteristics:
-
Reactivity (D003): Due to the high reactivity of the propargyl groups, TPP waste may be classified as a D003 reactive hazardous waste.[12][13] This category includes materials that are unstable, react violently with water, or can form potentially explosive mixtures.[12]
-
Toxicity: While not explicitly listed with a specific "D" code for toxicity, its known oral toxicity and classification as an organophosphate warrant its management as toxic waste.[4][13]
Therefore, all waste streams containing this compound—including pure unused chemical, reaction mixtures, contaminated solvents, and spill cleanup materials—must be collected and managed as hazardous waste.
Section 4: Step-by-Step Disposal Protocol
On-site treatment of reactive waste by laboratory personnel is not recommended due to the inherent risks.[14] The primary goal is to safely collect, containerize, label, and store the waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][15]
Step 1: Waste Collection & Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible container for TPP waste. Plastic bottles are often preferred over glass to minimize breakage risk, provided they are compatible.[9] The container must have a secure, tight-fitting lid.
-
Segregate Waste Streams: Do NOT mix TPP waste with other waste streams, especially:
-
Strong Oxidizers (e.g., nitric acid, perchlorates)
-
Strong Acids or Bases
-
Aqueous waste, unless the TPP is part of a dilute aqueous solution from a completed experimental workup.
-
-
Why Segregation is Crucial: Mixing incompatible chemicals is a primary cause of laboratory incidents. The propargyl groups in TPP can undergo violent exothermic reactions. Segregating waste prevents uncontrolled reactions in the waste container.[16]
Step 2: Container Labeling
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[15]
-
Required Information: The label must be clear, legible, and permanently affixed. It must include:
-
The words "Hazardous Waste ".[9]
-
Full Chemical Name(s): List "this compound" and any other components in the mixture by their full, common names. Do not use abbreviations or chemical formulas.[9]
-
Approximate Percentages: Estimate the concentration of each component.
-
Hazard Pictograms: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).[9]
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[9]
-
Step 3: Waste Storage
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[15] This prevents the release of vapors and potential spills.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[16]
-
Store Away from Incompatibles: Ensure the storage location is away from heat sources, ignition sources, and incompatible materials.[2][8]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to request a waste pickup.[9][15]
-
Do Not Transport: Never transport hazardous waste yourself across campus or to other buildings. This must be done by trained EHS personnel.[15][17]
-
Never Evaporate or Sewer: It is illegal and dangerous to dispose of hazardous waste by evaporation in a fume hood or by pouring it down the drain.[10][15][17]
Section 5: Spill & Emergency Procedures
Immediate and correct response to a spill is critical.
-
Small Spills (Manageable by Lab Staff):
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE (lab coat, goggles, face shield, double gloves).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
All materials used for cleanup must be disposed of as this compound hazardous waste.[15]
-
-
Large Spills or Personal Exposure:
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify your supervisor and call your institution's emergency number or EHS office.
-
Isolate: If safe to do so, close the door to the lab to contain the vapors.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or emergency medical services immediately.[1]
-
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of TPP waste.
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- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 17. vumc.org [vumc.org]
Navigating the Handling of Tripropargyl Phosphate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Tripropargyl phosphate, a reactive organophosphate compound, presents a unique set of handling challenges that necessitate stringent safety protocols. This guide provides an in-depth operational plan, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), alongside procedural steps for safe handling and disposal. By understanding the underlying risks and implementing these validated measures, researchers, scientists, and drug development professionals can mitigate exposure and ensure a secure laboratory environment.
Hazard Assessment of this compound
A thorough understanding of the hazards associated with this compound is fundamental to implementing effective safety measures. This compound is classified with the following primary hazards:
-
Acute Oral Toxicity: Harmful if swallowed[1][]. Ingestion can lead to adverse health effects.
-
Skin Sensitization: May cause an allergic skin reaction upon contact[1][]. Repeated or prolonged exposure can lead to dermatitis.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects[1][].
Given these hazards, direct contact and inhalation must be avoided through a combination of engineering controls and appropriate PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a comprehensive risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact and potential allergic reactions. The choice of glove material should be based on the specific solvent being used, if any, and the duration of the task. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes. | To protect the eyes from accidental splashes of the liquid, which can cause irritation. |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be worn. | To protect the skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent the inhalation of any harmful vapors or mists that may be generated. |
Operational Protocols for Safe Handling
Adherence to standardized operational procedures is critical for minimizing the risk of exposure to this compound. The following workflow should be implemented for all handling activities.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.
-
Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready and within easy reach inside the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Thoroughly check all PPE for any signs of damage before donning.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible.
Step-by-Step Handling Procedure
-
Work Within a Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before opening the primary container.
-
Dispensing the Chemical: Use appropriate tools (e.g., pipette, spatula) to dispense the required amount of the chemical. Avoid creating dust or aerosols.
-
Secure Container: Tightly close the primary container immediately after use and store it in a designated, well-ventilated area away from incompatible materials.
-
Clean Work Area: Decontaminate the work surface within the fume hood after the procedure is complete using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[1].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1]. If skin irritation or a rash occurs, seek medical advice[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice[1].
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the contaminated absorbent in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the contents and associated hazards.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Material Safety Data Sheet. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet (SDS). HB Chemical. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
This compound, 98%+ (GC), C9H9O4P, 5 grams. CP Lab Safety. [Link]
-
Tri-2-propyn-1-yl phosphate. PubChem. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Public Safety. [Link]
-
This compound. Chemsrc. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
